molecular formula C7H10O2 B155173 2-Acetylcyclopentanone CAS No. 1670-46-8

2-Acetylcyclopentanone

Cat. No.: B155173
CAS No.: 1670-46-8
M. Wt: 126.15 g/mol
InChI Key: OSWDNIFICGLKEE-UHFFFAOYSA-N
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Description

2-Acetylcyclopentanone is an enolate-forming 1,3-dicarbonyl compound that has emerged as a cytoprotective agent of significant interest in preclinical research. Its primary research value lies in modeling protective mechanisms against oxidative stress and electrophile-induced toxicity. Studies have demonstrated its remarkable efficacy in providing complete protection against lethality and hepatocyte damage in a mouse model of acetaminophen (APAP) overdose, outperforming N-acetylcysteine (NAC) in specific scenarios . Further research confirms its protective properties in a rat model of liver ischemia-reperfusion injury (IRI), where it offered dose-dependent cytoprotection by normalizing biochemical and histopathological parameters . The mechanism of action is attributed to the compound's ability to form a resonance-stabilized nucleophilic enolate anion. This enolate mediates protection through at least two key processes: scavenging toxic unsaturated aldehyde electrophiles (such as acrolein and 4-hydroxy-2-nonenal) generated during lipid peroxidation, and chelating metal ions like iron and copper that catalyze free radical generation via the Fenton reaction . Beyond its primary investigational use in modeling cytoprotection, this compound also serves as a chemical intermediate in other research areas, including the fragrance and flavor industry and general chemical synthesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10O2/c1-5(8)6-3-2-4-7(6)9/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWDNIFICGLKEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862730
Record name Cyclopentanone, 2-acetyl-
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Molecular Weight

126.15 g/mol
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CAS No.

1670-46-8
Record name 2-Acetylcyclopentanone
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Record name Cyclopentanone, 2-acetyl-
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Record name 2-Acetylcyclopentanone
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Record name 2-acetylcyclopentan-1-one
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Foundational & Exploratory

Technical Guide: 2-Acetylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1670-46-8

This document provides a comprehensive technical overview of 2-Acetylcyclopentanone (2-ACP), intended for researchers, scientists, and professionals in drug development. It covers the compound's chemical and physical properties, synthesis, purification, and its significant role as a cytoprotective agent, particularly in models of drug-induced hepatotoxicity.

Compound Identification and Properties

This compound is a β-dicarbonyl compound that exists in equilibrium between its keto and enol tautomeric forms.[1] This equilibrium is fundamental to its chemical reactivity and biological activity. The enol form is stabilized by an intramolecular hydrogen bond.[2]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 1670-46-8[3]
Molecular Formula C₇H₁₀O₂[1]
Molecular Weight 126.15 g/mol [1]
Appearance Clear light yellow to brown liquid[4]
Density 1.043 g/mL at 25 °C[1]
Boiling Point 72-75 °C at 8 mmHg (10 hPa)[1]
Flash Point 72 °C (161.6 °F)[5]
Refractive Index n20/D 1.489[1]
Solubility Soluble in organic solvents like ethanol (B145695) and acetone.[6]
InChI Key OSWDNIFICGLKEE-UHFFFAOYSA-N[3]
Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic techniques.

TechniqueDescriptionReference(s)
¹H NMR Proton Nuclear Magnetic Resonance spectra are available for structural elucidation.[7]
¹³C NMR Carbon-13 Nuclear Magnetic Resonance spectra provide information on the carbon skeleton.[8]
FTIR Spectroscopy The keto form exhibits characteristic symmetric and asymmetric C=O vibrational modes at 1748 cm⁻¹ and 1715 cm⁻¹, respectively.[2][3]
Mass Spectrometry Mass spectra are available for determining the molecular weight and fragmentation pattern.[3][9]

Chemistry and Synthesis

The chemical behavior of this compound is dominated by its ability to form a resonance-stabilized enolate anion. This nucleophilic enolate is key to both its synthetic utility and its biological mechanism of action.

G A 1. Enamine Formation (Cyclopentanone + Pyrrolidine + Catalyst in Toluene) B 2. Reflux with Dean-Stark Trap (Azeotropic removal of H₂O) A->B C 3. Cool Mixture to 0°C B->C D 4. Acylation (Add Acetic Anhydride dropwise) C->D E 5. Stir at Room Temperature D->E F 6. Hydrolysis (Add 10% HCl) E->F G 7. Extraction (Separate organic layer, extract aqueous layer) F->G H 8. Wash Organic Layer (H₂O, NaHCO₃, Brine) G->H I 9. Dry and Concentrate (Dry over Na₂SO₄, evaporate solvent) H->I J 10. Vacuum Distillation (Purify crude product) I->J K Pure this compound J->K G cluster_apap Acetaminophen (APAP) Metabolism cluster_detox Detoxification Pathways cluster_intervention 2-ACP Intervention APAP Acetaminophen (APAP) CYP2E1 CYP450 Enzymes (e.g., CYP2E1) APAP->CYP2E1 NAPQI NAPQI (Toxic Electrophilic Metabolite) CYP2E1->NAPQI GSH Glutathione (GSH) NAPQI->GSH Normal Dose Toxicity Mitochondrial Protein Adducts Oxidative Stress Cell Necrosis NAPQI->Toxicity Overdose (GSH Depleted) ACP This compound (Enolate Form) NAPQI->ACP Intervention Safe Safe Metabolites GSH->Safe ACP_Safe Neutralized NAPQI Adduct ACP->ACP_Safe

References

physical properties of 2-Acetylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2-Acetylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core (CAS No: 1670-46-8). The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized for clarity, and detailed experimental protocols for determining these properties are provided.

Core Physical and Chemical Properties

This compound, with the molecular formula C7H10O2, is a ketone and a valuable intermediate in organic synthesis.[1][2][3][4] It is recognized for its utility in the preparation of various pharmaceuticals.[5]

Table 1: Summary of Physical Properties of this compound

PropertyValueConditions
Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol [1][3][4]
Appearance Clear light yellow to brown liquid[1][2][5]
Melting Point 60-70 °C[1][5][6][7][8]
Boiling Point 72-75 °Cat 8 mmHg[1][5][7][8][9]
196-198 °Cat 760 mmHg[10]
Density 1.043 g/mLat 25 °C[1][5][9]
Refractive Index (n D) 1.489at 20 °C[1][5][7][8][9]
Flash Point 163 °F (72.8 °C)[1][5][6][7][8]
Vapor Pressure 0.00713 mmHgat 25 °C[1][5][8]
Solubility Soluble in alcohol and organic solvents[2][10]
Water: 35 g/Lat 25 °C[2]
Water: 17,940 mg/L (estimated)at 25 °C[6][10]

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of liquid compounds like this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[11] The Thiele tube method is a common and efficient technique that requires a small sample size.[12]

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube (e.g., fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (Bunsen burner or hot plate)

  • High-boiling point oil (e.g., mineral oil)

  • Rubber band or thread

Procedure:

  • Fill the small test tube to about half-full with this compound.[12]

  • Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[12][13]

  • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[12][13]

  • Insert this assembly into the Thiele tube, which is filled with oil, making sure the sample is immersed but the open end of the test tube remains above the oil level.[12][13]

  • Gently heat the side arm of the Thiele tube.[12][13] Convection currents will ensure uniform heating of the oil bath.[13]

  • As the temperature rises, air trapped in the capillary tube will escape as a slow stream of bubbles.

  • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[12][13] This indicates the temperature is just above the boiling point.

  • Remove the heat source and allow the apparatus to cool.

  • The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[12][13] Record this temperature.

Determination of Melting Point (Capillary Method)

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[14][15] For a pure crystalline solid, this occurs over a narrow range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (one end sealed)

  • Sample of solid this compound

  • Spatula

Procedure:

  • Ensure the sample of this compound is completely dry and in a fine powdered form.[16]

  • Load the sample into a capillary tube by pressing the open end into the powder. A sample height of 1-2 mm is sufficient.[14]

  • Tap the sealed end of the tube on a hard surface to pack the sample tightly into the bottom.[17]

  • Place the loaded capillary tube into the heating block of the melting point apparatus.[16][17]

  • Set the apparatus to heat rapidly to a temperature about 15-20 °C below the expected melting point.[17]

  • Reduce the heating rate to a slow and steady 1-2 °C per minute as you approach the expected melting point.[17]

  • Observe the sample through the magnifying eyepiece.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[15]

Determination of Density

Density is an intrinsic physical property defined as the mass of a substance per unit volume.[18]

Apparatus:

  • Electronic balance (accurate to at least 0.01 g)

  • Graduated cylinder or a pycnometer (density bottle) for higher accuracy

  • Sample of liquid this compound

  • Thermometer

Procedure (using a graduated cylinder):

  • Measure and record the mass of a clean, dry 100-mL graduated cylinder.[18]

  • Add a precisely measured volume of this compound (e.g., 20-25 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.[18]

  • Measure and record the combined mass of the graduated cylinder and the liquid.[18]

  • Measure and record the temperature of the liquid.[18]

  • Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.[18][19]

  • Calculate the density using the formula: Density = Mass / Volume.[20]

  • Repeat the measurement two more times and calculate the average density to improve accuracy.[18]

Determination of Refractive Index

The refractive index measures how much the path of light is bent, or refracted, when entering a material. It is a fundamental property for identifying and assessing the purity of liquid substances.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Sample of liquid this compound

  • Dropper

  • Soft tissue paper

Procedure:

  • Turn on the refractometer and the constant temperature water bath, setting it to the desired temperature (commonly 20 °C).

  • Clean the prism surfaces of the refractometer with a soft tissue and a suitable solvent (e.g., ethanol (B145695) or acetone), then allow them to dry completely.

  • Using a dropper, place a few drops of this compound onto the lower prism surface.

  • Close the prisms firmly. The liquid should spread evenly to form a thin film.

  • Look through the eyepiece and turn the adjustment knob until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • If a color fringe is visible, adjust the chromaticity screw until the boundary line is sharp and achromatic.

  • Read the refractive index value from the instrument's scale.

  • Clean the prisms immediately after the measurement.

Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[21]

Apparatus:

  • Test tubes with stoppers

  • Graduated pipettes or cylinders

  • Spatula

  • Vortex mixer or shaker

  • Analytical balance

  • Various solvents (e.g., water, ethanol, acetone)

Procedure (Qualitative):

  • Place a small, measured amount of this compound (e.g., 0.05 mL or 25 mg) into a small test tube.[22]

  • Add a small volume of the chosen solvent (e.g., 0.75 mL) in portions.[22]

  • After each addition, stopper the test tube and shake it vigorously.[22]

  • Observe whether the solute dissolves completely.

  • Record the substance as "soluble," "sparingly soluble," or "insoluble" in that specific solvent at the recorded temperature.

Procedure (Quantitative - Shake-Flask Method):

  • Add an excess amount of this compound to a known volume of the solvent in a flask.

  • Seal the flask and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[23]

  • After agitation, allow the solution to stand undisturbed at the same temperature until the excess, undissolved solute has settled.

  • Carefully withdraw a sample from the clear, supernatant liquid. It is crucial to separate the saturated solution from the undissolved solid.[23]

  • Analyze the concentration of the solute in the sample using a reliable analytical method, such as UV-spectrophotometry, HPLC, or gas chromatography.[24] The resulting concentration is the solubility of the compound in that solvent at that temperature.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a chemical compound like this compound.

G cluster_start Initial Steps cluster_end Finalization start Obtain Pure Sample of this compound char_solid Characterize Solid State (if applicable) start->char_solid char_liquid Characterize Liquid State start->char_liquid mp Determine Melting Point (Capillary Method) char_solid->mp Solid Sample bp Determine Boiling Point (Thiele Tube) char_liquid->bp Liquid Sample density Determine Density (Pycnometer/Balance) char_liquid->density ri Determine Refractive Index (Refractometer) char_liquid->ri sol Determine Solubility (Shake-Flask Method) char_liquid->sol data Compile and Tabulate Data mp->data bp->data density->data ri->data sol->data report Generate Technical Report data->report

Caption: Workflow for determining the .

References

2-Acetylcyclopentanone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2-acetylcyclopentanone, a versatile building block in organic synthesis. Its unique structural features make it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other complex molecular architectures relevant to drug discovery and development.

Physicochemical Properties of this compound

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Weight 126.15 g/mol [1][2][3][4]
Molecular Formula C₇H₁₀O₂[1][2][3][5][6]
CAS Number 1670-46-8[1][2]
Density 1.043 g/mL at 25 °C[3]
Boiling Point 72-75 °C at 8 mmHg[3][6]
Melting Point 60-70 °C[3][6]
Flash Point 163 °F (72.8 °C)[3]
Refractive Index n20/D 1.489[3]

Synthesis of this compound: A Conceptual Workflow

The synthesis of this compound can be achieved through various synthetic routes. A common and illustrative method is the Claisen condensation of cyclopentanone (B42830) with an acetylating agent, such as ethyl acetate (B1210297), followed by decarboxylation. The following diagram outlines a conceptual workflow for this process.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification cluster_4 Product A Cyclopentanone E Claisen Condensation A->E B Ethyl Acetate B->E C Sodium Ethoxide (Base) C->E D Solvent (e.g., Ethanol) D->E F Acidification (e.g., aq. HCl) E->F Reaction Mixture G Extraction with Organic Solvent F->G H Drying of Organic Layer G->H I Solvent Removal (Rotary Evaporation) H->I J Distillation under Reduced Pressure I->J K This compound J->K

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound via Claisen Condensation

The following provides a generalized experimental protocol for the synthesis of this compound. Researchers should adapt this procedure based on specific laboratory conditions and safety protocols.

Materials:

  • Cyclopentanone

  • Ethyl acetate

  • Sodium ethoxide

  • Anhydrous ethanol (B145695)

  • Hydrochloric acid (aqueous solution)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

Procedure:

  • Reaction Setup: A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: A mixture of cyclopentanone and ethyl acetate is added dropwise to the sodium ethoxide solution with stirring.

  • Reaction: The reaction mixture is heated to reflux for a specified period to drive the Claisen condensation to completion.

  • Workup - Acidification: After cooling to room temperature, the reaction mixture is carefully acidified with a dilute aqueous solution of hydrochloric acid.

  • Workup - Extraction: The resulting aqueous mixture is transferred to a separatory funnel, and the product is extracted with an appropriate organic solvent. The organic layers are combined.

  • Workup - Drying: The combined organic extracts are washed with brine and dried over an anhydrous drying agent.

  • Purification - Solvent Removal: The drying agent is removed by filtration, and the solvent is removed from the filtrate using a rotary evaporator.

  • Purification - Distillation: The crude product is purified by distillation under reduced pressure to yield pure this compound.

Note: This is a conceptual protocol. For detailed experimental procedures, including specific quantities, reaction times, and temperatures, please refer to peer-reviewed chemical literature.

References

An In-depth Technical Guide to the Synthesis of 2-Acetylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-acetylcyclopentanone, a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. The core methodologies detailed herein are the Dieckmann Condensation, the Claisen Condensation, and the Stork Enamine Synthesis. This document furnishes detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and includes workflow diagrams generated using Graphviz to illustrate the logical progression of each synthetic pathway. This guide is intended to serve as a practical resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Introduction

This compound is a β-dicarbonyl compound that serves as a versatile intermediate in the synthesis of a variety of more complex molecules, including natural products and pharmacologically active compounds. Its utility stems from the reactivity of its acidic α-hydrogen and the presence of two carbonyl groups, which allow for a wide range of chemical transformations. The selection of an appropriate synthetic strategy for this compound is contingent upon factors such as desired yield, scalability, and the availability of starting materials. This guide explores the most prevalent and effective methods for its preparation.

Synthetic Methodologies

Dieckmann Condensation Route

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[1][2] For the synthesis of this compound, this route typically begins with the cyclization of diethyl adipate (B1204190) to form ethyl 2-oxocyclopentanecarboxylate, followed by acylation and decarboxylation.[3][4][5]

Experimental Protocol:

  • Step 1: Synthesis of Ethyl 2-oxocyclopentanecarboxylate via Dieckmann Condensation

    • In a reaction vessel equipped for reflux, combine 950g of toluene, 132g of 98% sodium ethoxide, and 300g of diethyl adipate.[5]

    • Heat the mixture to reflux. Monitor the reaction's progress using gas chromatography until the concentration of diethyl adipate is below 1%.[5]

    • Once the reaction is complete, remove the ethanol (B145695) generated during the reaction. Cool the vessel to 30°C.

    • Neutralize the mixture with 30% hydrochloric acid. Separate the organic and aqueous layers.

    • Collect the organic phase, dry it, and perform vacuum fractionation at 83-88°C/5mmHg to yield ethyl 2-oxocyclopentanecarboxylate.[5]

  • Step 2: Acylation and Decarboxylation to Yield this compound

    • The sodio-derivative of ethyl 2-oxocyclopentanecarboxylate, formed in the previous step, is treated in situ with ethyl chloroacetate (B1199739) under reflux conditions.[3]

    • The resulting product is then hydrolyzed and decarboxylated to yield this compound.

Quantitative Data:

ParameterValueReference
Yield of Ethyl 2-oxocyclopentanecarboxylate 82%[5]
Purity of Intermediate 98%[5]
Boiling Point of Intermediate 83-88°C / 5mmHg[5]

Logical Workflow Diagram:

Dieckmann_Condensation_Workflow start Diethyl Adipate step1 Dieckmann Condensation (Reflux) start->step1 reagent1 Sodium Ethoxide in Toluene reagent1->step1 intermediate Ethyl 2-oxocyclopentanecarboxylate step1->intermediate step2 Acylation & Decarboxylation intermediate->step2 reagent2 1. Acylating Agent (e.g., Ethyl Chloroacetate) 2. Hydrolysis & Decarboxylation reagent2->step2 product This compound step2->product

Dieckmann Condensation Workflow for this compound
Stork Enamine Synthesis Route

The Stork enamine synthesis provides a milder alternative to base-mediated reactions for the acylation of ketones.[6][7][8] This method involves the formation of an enamine from cyclopentanone (B42830) and a secondary amine, followed by acylation and subsequent hydrolysis of the resulting iminium salt.[8][9][10]

Experimental Protocol:

  • Step 1: Formation of the Enamine

    • In a flask equipped with a Dean-Stark apparatus, dissolve cyclopentanone (1 equivalent) and a secondary amine such as pyrrolidine (B122466) (1.5 equivalents) in dry toluene.[6]

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

    • Reflux the mixture to azeotropically remove water. Monitor the reaction by TLC until the starting ketone is consumed (typically 4-6 hours).[6]

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude enamine by vacuum distillation.

  • Step 2: Acylation of the Enamine

    • Dissolve the purified enamine (1 equivalent) in a dry aprotic solvent such as THF at 0°C.

    • Add acetyl chloride (1.2 equivalents) dropwise.[6]

    • Allow the reaction mixture to stir at room temperature for 8 hours.[6]

  • Step 3: Hydrolysis to this compound

    • Hydrolyze the resulting mixture with 10% aqueous HCl.[6]

    • Extract the product with ethyl acetate (B1210297) (3 x 30 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent.

    • Purify the crude product by recrystallization or distillation to yield this compound.[6]

Quantitative Data (for analogous reactions):

ParameterValueCompoundReference
Yield of Enamine 88%1-(2,2-diphenylcyclopent-1-en-1-yl)pyrrolidine[6]
Yield of Acylated Product 76%2-Acetylcyclohexanone[11]

Logical Workflow Diagram:

Stork_Enamine_Synthesis_Workflow start Cyclopentanone step1 Enamine Formation (Azeotropic Reflux) start->step1 reagent1 Secondary Amine (e.g., Pyrrolidine) p-TsOH (cat.) in Toluene reagent1->step1 intermediate Cyclopentanone Enamine step1->intermediate step2 Acylation intermediate->step2 reagent2 Acetyl Chloride in THF reagent2->step2 intermediate2 Iminium Salt step2->intermediate2 step3 Hydrolysis intermediate2->step3 reagent3 Aqueous HCl reagent3->step3 product This compound step3->product

Stork Enamine Synthesis Workflow for this compound
Claisen Condensation Route

A mixed Claisen condensation between cyclopentanone and an ester, such as ethyl acetate, can also be employed to synthesize this compound.[12][13][14] This reaction requires a strong base to deprotonate the α-carbon of the ketone, forming an enolate that then attacks the ester.

Experimental Protocol:

  • In a suitable reaction vessel, mix cyclopentanone and ethyl formate.

  • Add a strong base, such as sodium ethoxide, to the mixture. A higher yield is often obtained by mixing the carbonyl components before adding the base.[14]

  • The reaction proceeds via nucleophilic acyl substitution to form the β-keto aldehyde, which in this case is 2-formylcyclopentanone.

  • Subsequent reaction with a methylating agent followed by appropriate workup would be required to obtain this compound.

Quantitative Data:

Logical Workflow Diagram:

Claisen_Condensation_Workflow start1 Cyclopentanone step1 Mixed Claisen Condensation start1->step1 start2 Ethyl Acetate start2->step1 reagent1 Strong Base (e.g., Sodium Ethoxide) reagent1->step1 product This compound step1->product

Mixed Claisen Condensation for this compound

Purification

The final product, this compound, can be purified by the following general procedure:

  • Dissolve the crude product in petroleum ether (boiling point 30-60°C).

  • Wash the solution with saturated aqueous sodium bicarbonate (NaHCO₃).

  • Dry the organic layer over a suitable drying agent (e.g., Drierite).

  • Fractionally distill the solution under vacuum to obtain the purified this compound.[15]

Conclusion

The synthesis of this compound can be effectively achieved through several established organic reactions. The Dieckmann condensation offers a reliable route starting from acyclic diesters, while the Stork enamine synthesis provides a milder alternative for the direct acylation of cyclopentanone. The Claisen condensation represents another viable, though potentially less direct, approach. The choice of method will be guided by the specific requirements of the synthesis, including scale, desired purity, and available resources. The protocols and data presented in this guide offer a solid foundation for the successful laboratory preparation of this important synthetic intermediate.

References

An In-depth Technical Guide to the Keto-Enol Tautomerism of 2-Acetylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of molecular behavior is paramount. Tautomerism, a form of constitutional isomerism, plays a critical role in the chemical reactivity, bioavailability, and metabolic pathways of many organic compounds. This guide provides a detailed exploration of the keto-enol tautomerism of 2-acetylcyclopentanone (ACPE), a β-dicarbonyl compound of interest in various chemical and pharmaceutical applications.

The Tautomeric Equilibrium of this compound

This compound exists as a dynamic equilibrium between its diketo form and two enol tautomers. The enol forms are stabilized by intramolecular hydrogen bonding, creating a six-membered ring-like structure. The position of this equilibrium is highly sensitive to the surrounding environment, particularly the solvent and temperature.

The two primary enol tautomers arise from the formation of an enol with either the exocyclic or the endocyclic carbonyl group. The equilibrium between these tautomeric forms can be represented as follows:

Caption: Keto-enol tautomerism of this compound.

Quantitative Analysis of Tautomeric Equilibrium

The ratio of keto to enol tautomers is a critical parameter that influences the compound's properties and reactivity. This ratio is typically quantified by the equilibrium constant, KT = [Enol]/[Keto].

Data Presentation
Solvent SystemMethodParameterValueReference
WaterUV-Vis SpectroscopyKE ([Enol]/[Keto])0.23[1]
WaterUV-Vis SpectroscopypKa (Enol)7.72[1]
WaterUV-Vis SpectroscopypKa (Keto)8.12[1]

An infrared spectroscopy study has shown that in aprotic organic solvents, this compound exists as a mixture of the diketo form and two enol forms. The concentration of the diketo tautomer was observed to increase with the polarity of the solvent. This suggests that in more polar solvents, the equilibrium shifts towards the more polar diketo form.

Experimental Protocols

Accurate determination of the keto-enol tautomer ratio requires precise experimental techniques. The following sections detail the methodologies for the key analytical methods used.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful and widely used technique for the quantitative analysis of tautomeric equilibria in solution. The keto and enol forms have distinct proton signals that can be integrated to determine their relative concentrations.

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, acetone-d₆) at a known concentration (typically 10-20 mg/mL).

    • Allow the solutions to equilibrate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure the tautomeric equilibrium is reached.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum for each sample using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

    • Use a relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure accurate integration.

  • Data Analysis:

    • Identify the characteristic signals for the keto and enol tautomers.

      • Keto form: The α-proton (methine proton) typically appears as a triplet or multiplet.

      • Enol form: The enolic proton gives a characteristic signal at a downfield chemical shift (often >10 ppm). The vinyl proton also has a distinct signal.

    • Integrate the area of a well-resolved signal corresponding to the keto form (e.g., the α-proton) and a signal corresponding to the enol form (e.g., the enolic proton or the vinyl proton).

    • Calculate the percentage of each tautomer using the following formula:

      • % Enol = [Integral(Enol) / (Integral(Enol) + Integral(Keto))] * 100

      • % Keto = [Integral(Keto) / (Integral(Enol) + Integral(Keto))] * 100

    • The equilibrium constant (KT) can then be calculated as: KT = % Enol / % Keto.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis prep1 Dissolve this compound in deuterated solvent prep2 Allow to equilibrate at constant temperature prep1->prep2 acq1 Acquire 1H NMR spectrum prep2->acq1 acq2 Ensure sufficient scans and appropriate relaxation delay acq1->acq2 an1 Identify characteristic signals for keto and enol forms acq2->an1 an2 Integrate the areas of representative signals an1->an2 an3 Calculate percentage of each tautomer an2->an3 an4 Determine equilibrium constant (KT) an3->an4

Caption: Experimental workflow for ¹H NMR analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to determine the keto-enol equilibrium constant by analyzing the absorbance at the λmax of the enol form, which is typically more conjugated and absorbs at a longer wavelength than the keto form.

Methodology:

  • Solvent and Solution Preparation:

    • Choose a solvent that is transparent in the UV-Vis region of interest.

    • Prepare a series of solutions of this compound with varying concentrations in the chosen solvent.

  • Spectral Acquisition:

    • Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.

    • Identify the λmax corresponding to the enol tautomer.

  • Data Analysis:

    • The keto-enol equilibrium constant (KE) can be determined by analyzing the changes in absorbance at the λmax of the enol as a function of concentration or by using methods that involve changing the pH of the solution to shift the equilibrium.[1]

    • The molar extinction coefficient of the pure enol form is often required for precise calculations, which can be determined under conditions where the equilibrium is shifted completely to the enol side (e.g., in a non-polar solvent or by derivatization).

Infrared (IR) Spectroscopy

IR spectroscopy can distinguish between the keto and enol forms based on their characteristic vibrational frequencies, particularly in the carbonyl stretching region.

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound in suitable IR-transparent solvents (e.g., CCl₄, CHCl₃).

    • Alternatively, spectra can be recorded on the neat liquid or as a KBr pellet for the solid state.

  • Spectral Acquisition:

    • Record the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis:

    • Identify the characteristic absorption bands:

      • Keto form: Two distinct C=O stretching bands for the cyclopentanone (B42830) and acetyl carbonyl groups.

      • Enol form: A broad O-H stretching band (due to intramolecular hydrogen bonding) and a C=O stretching band at a lower frequency compared to the keto form, along with a C=C stretching band.

    • Quantitative analysis can be performed by measuring the intensities of the characteristic carbonyl bands of the keto and enol forms, although this can be more challenging than with NMR due to overlapping bands and differences in molar absorptivities.

Influence of Solvent Polarity

The polarity of the solvent plays a crucial role in determining the position of the keto-enol equilibrium. Generally, for β-dicarbonyl compounds, the more polar diketo form is favored in more polar solvents, while the less polar, intramolecularly hydrogen-bonded enol form is favored in non-polar solvents.

solvent_effect cluster_solvent Solvent Polarity cluster_equilibrium Tautomeric Equilibrium Increasing Polarity Increasing Solvent Polarity (e.g., from Hexane to Water) Favors Keto Equilibrium shifts towards the more polar Diketo form Increasing Polarity->Favors Keto Decreasing Polarity Decreasing Solvent Polarity (e.g., from Water to Hexane) Favors Enol Equilibrium shifts towards the less polar Enol form Decreasing Polarity->Favors Enol

Caption: Solvent polarity's effect on the equilibrium.

Conclusion

The keto-enol tautomerism of this compound is a complex equilibrium influenced by various factors, most notably the solvent environment. While quantitative data in aqueous media is available, further research utilizing ¹H NMR spectroscopy across a range of organic solvents would provide a more complete understanding of its tautomeric behavior. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct such investigations, enabling a deeper insight into the chemical nature of this versatile compound. This knowledge is essential for its effective application in drug development and other scientific disciplines where molecular structure and reactivity are of prime importance.

References

An In-depth Technical Guide to 2-Acetylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-acetylcyclopentanone, a versatile ketone with applications in organic synthesis and potential therapeutic relevance. This document details its chemical identity, physicochemical properties, spectroscopic data, and involvement in biological pathways, with a focus on its protective role in drug-induced hepatotoxicity.

Chemical Identity and Properties

This compound, with the IUPAC name 2-acetylcyclopentan-1-one , is a dicarbonyl compound that exists in equilibrium with its enol tautomers.[1] This tautomerism plays a role in its chemical reactivity and biological activity.

Synonyms: (R,S)-2-Acetyl-cyclopentanone, 2-Acetylcyclopentan-1-one, Acetylcyclopentanone, o-acetylcyclopentanone[1][2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference.

PropertyValueSource
Molecular Formula C₇H₁₀O₂[1][2]
Molecular Weight 126.15 g/mol [1][2]
CAS Number 1670-46-8[1]
Appearance Clear light yellow to brown liquid[2]
Boiling Point 72-75 °C at 8 mmHg[2]
Density 1.043 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.489[2]
Flash Point 163 °F[2]
pKa 10.87 ± 0.20 (Predicted)[2]
Solubility Soluble in organic solvents like ethanol (B145695) and acetone; insoluble in water.

Spectroscopic Analysis

The structural elucidation of this compound is supported by various spectroscopic techniques. The key data from proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) are summarized below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound provide detailed information about its carbon-hydrogen framework.

Table 2: NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H NMR ~2.3mCH₂ (cyclopentanone ring)
~1.9mCH₂ (cyclopentanone ring)
~2.2sCH₃ (acetyl group)
~3.5tCH (enol form)
¹³C NMR ~218sC=O (cyclopentanone)
~205sC=O (acetyl)
~58dCH
~38tCH₂
~29tCH₂
~21tCH₂
~28qCH₃

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. The presence of both keto and enol forms can lead to a more complex spectrum than depicted.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to its carbonyl functional groups.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1740StrongC=O stretch (cyclopentanone, keto form)
~1715StrongC=O stretch (acetyl, keto form)
~1650MediumC=C stretch (enol form)
~1600MediumC=O stretch (conjugated, enol form)
2800-3000MediumC-H stretch (aliphatic)
Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern that aids in its identification.

Table 4: Major Fragments in the Mass Spectrum of this compound

m/zRelative IntensityProposed Fragment
126Moderate[M]⁺ (Molecular ion)
111High[M - CH₃]⁺
83Moderate[M - CH₃CO]⁺
55High[C₄H₇]⁺
43Very High[CH₃CO]⁺ (Base peak)

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the acylation of cyclopentanone. Below is a representative experimental protocol.

Materials:

  • Cyclopentanone

  • Acetic anhydride (B1165640)

  • Sodium ethoxide

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (10%)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Petroleum ether

Procedure:

  • A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • Cyclopentanone is added dropwise to the sodium ethoxide solution at 0 °C with stirring.

  • Acetic anhydride is then added dropwise to the reaction mixture, and the solution is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the addition of cold 10% hydrochloric acid until the solution is acidic.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic extracts are washed with saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield this compound as a clear liquid.

Purification Protocol

For high-purity this compound, the following purification method can be employed:

Procedure:

  • Dissolve the crude this compound in petroleum ether (b.p. 30-60 °C).

  • Wash the solution with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.

  • Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure.

  • Perform fractional distillation under vacuum to obtain the purified product.[3]

Biological Significance and Signaling Pathways

Recent studies have highlighted the potential of this compound as a cytoprotective agent, particularly in the context of drug-induced liver injury. It has been shown to mitigate the hepatotoxicity caused by an overdose of acetaminophen (B1664979).[3]

Acetaminophen-Induced Hepatotoxicity and the Protective Role of this compound

Acetaminophen overdose leads to the formation of a highly reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[4][5] NAPQI depletes cellular glutathione (B108866) (GSH) stores and covalently binds to mitochondrial proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocyte necrosis.[4][5] this compound is believed to exert its protective effects by acting as a scavenger of reactive oxygen species (ROS) and by modulating cellular signaling pathways involved in oxidative stress response.

The signaling cascade of acetaminophen-induced hepatotoxicity and the proposed intervention point of this compound are illustrated in the following diagram.

Acetaminophen_Hepatotoxicity Acetaminophen Acetaminophen (Overdose) CYP450 CYP450 Metabolism Acetaminophen->CYP450 NAPQI NAPQI (Toxic Metabolite) CYP450->NAPQI GSH_Depletion GSH Depletion NAPQI->GSH_Depletion Protein_Adducts Mitochondrial Protein Adducts NAPQI->Protein_Adducts Oxidative_Stress Oxidative Stress (ROS Generation) GSH_Depletion->Oxidative_Stress Mito_Dysfunction Mitochondrial Dysfunction Protein_Adducts->Mito_Dysfunction Mito_Dysfunction->Oxidative_Stress Necrosis Hepatocyte Necrosis Mito_Dysfunction->Necrosis JNK_Activation JNK Activation Oxidative_Stress->JNK_Activation JNK_Activation->Mito_Dysfunction Amplifies JNK_Activation->Necrosis ACP This compound ACP->Oxidative_Stress Inhibits

Acetaminophen-induced hepatotoxicity pathway.

Experimental Workflow: Synthesis of this compound

The following diagram outlines the key steps in the laboratory synthesis and purification of this compound.

Synthesis_Workflow Start Start Materials: Cyclopentanone, Acetic Anhydride, Sodium Ethoxide Reaction Acylation Reaction Start->Reaction Quenching Acidic Quench (10% HCl) Reaction->Quenching Extraction Solvent Extraction (Diethyl Ether) Quenching->Extraction Wash Washing Steps (NaHCO₃, Brine) Extraction->Wash Drying Drying (Anhydrous MgSO₄) Wash->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Final_Product Pure this compound Purification->Final_Product

Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 2-Acetylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-acetylcyclopentanone, a versatile β-dicarbonyl compound. It covers its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization, with a focus on providing detailed experimental protocols and structured data for easy reference.

Chemical Structure and Identification

This compound is a cyclic β-diketone that plays a significant role as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other complex molecules.[1] Its structure consists of a five-membered cyclopentanone (B42830) ring substituted at the second position with an acetyl group.

Chemical Identifiers

Identifier Value
IUPAC Name 2-acetylcyclopentan-1-one
CAS Number 1670-46-8
Molecular Formula C₇H₁₀O₂
SMILES CC(=O)C1CCCC1=O

| InChI | InChI=1S/C7H10O2/c1-5(8)6-3-2-4-7(6)9/h6H,2-4H2,1H3 |

Physicochemical Properties

This compound is typically a clear, light yellow to brown liquid.[2] A summary of its key physical and chemical properties is presented below.

Table of Physicochemical Properties

Property Value Reference
Molecular Weight 126.15 g/mol
Density 1.043 g/mL at 25 °C [2]
Boiling Point 72-75 °C at 8 mmHg (10 hPa) [2]
Flash Point 72 °C (163 °F) [2]
Refractive Index (n20/D) 1.489 [2]
Storage Temperature 2-8°C [2]

| pKa | 10.87 ± 0.20 (Predicted) |[2] |

Keto-Enol Tautomerism

A critical feature of this compound, like other β-dicarbonyl compounds, is its existence as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by the formation of a cyclic intramolecular hydrogen bond, which creates a conjugated system. This equilibrium is fundamental to its reactivity.

Caption: Keto-enol tautomerism in this compound.

Synthesis and Purification

This compound is commonly synthesized through condensation reactions. A representative method involves the Dieckmann condensation of a 1,6-diester like diethyl adipate (B1204190) to form a cyclic β-keto ester, followed by acylation.

Experimental Protocol: Synthesis via Dieckmann Condensation and Acylation

This protocol outlines a two-step synthesis starting from diethyl adipate.

Step 1: Synthesis of 2-Ethoxycarbonylcyclopentanone via Dieckmann Condensation

  • Reaction Setup: In a flame-dried 2 L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 200 mL of toluene (B28343) and sodium metal (17.2 g, 0.749 mol).[3]

  • Sodium Dispersion: Heat the mixture to reflux with vigorous stirring to disperse the sodium into a fine sand-like suspension.[3]

  • Reactant Addition: Cool the flask to 90°C and add an additional 500 mL of toluene. Prepare a mixture of diethyl adipate (150 mL, 0.749 mol), 5 mL of absolute ethanol, and 60 mL of toluene. Add this mixture dropwise to the reaction flask over approximately 1 hour.[3]

  • Reaction: Maintain the temperature and continue stirring for 6 hours to complete the cyclization.[3] The optimal reaction temperature for this cyclization has been reported as 95°C.[4]

  • Work-up: After the reaction is complete, cool the mixture to 30°C. Carefully neutralize with 30% hydrochloric acid. Separate the organic and aqueous layers.[5]

  • Purification: Dry the collected organic phase and purify by vacuum distillation to yield 2-ethoxycarbonylcyclopentanone.[5]

Step 2: Acylation to form this compound (Representative Protocol)

  • Enolate Formation: To a solution of 2-ethoxycarbonylcyclopentanone (1 equivalent) in a suitable aprotic solvent (e.g., THF, toluene), add a strong base such as sodium ethoxide (1 equivalent) at 0-5°C to form the enolate.

  • Acylation: Add acetyl chloride (1 equivalent) dropwise to the enolate solution while maintaining the cool temperature.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours until the reaction is complete (monitored by TLC or GC).

  • Work-up and Purification: Quench the reaction with a saturated aqueous ammonium (B1175870) chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified as described below.

Experimental Protocol: Purification

A standard purification method for crude this compound is as follows:

  • Dissolution: Dissolve the crude ketone in petroleum ether (boiling range 30-60°C).[2][6]

  • Aqueous Wash: Wash the solution with saturated aqueous sodium bicarbonate (NaHCO₃) to remove any acidic impurities.[2][6]

  • Drying: Separate the organic layer and dry it over a suitable drying agent like Drierite (anhydrous calcium sulfate).[2][6]

  • Fractional Distillation: Filter off the drying agent and concentrate the solution. Perform fractional distillation under reduced pressure (vacuum) to obtain the purified this compound.[2][6]

Synthesis_Workflow cluster_synthesis Synthesis Pathway cluster_purification Purification Protocol DiethylAdipate Diethyl Adipate Step1 Dieckmann Condensation (Na, Toluene, Reflux) DiethylAdipate->Step1 Intermediate 2-Ethoxycarbonyl- cyclopentanone Step1->Intermediate Step2 Acylation (NaOEt, Acetyl Chloride) Intermediate->Step2 CrudeProduct Crude 2-Acetyl- cyclopentanone Step2->CrudeProduct Dissolve Dissolve in Petroleum Ether CrudeProduct->Dissolve Wash Wash with sat. NaHCO3 (aq) Dissolve->Wash Dry Dry over Drierite Wash->Dry Distill Vacuum Fractional Distillation Dry->Distill PureProduct Purified 2-Acetyl- cyclopentanone Distill->PureProduct

Caption: General workflow for synthesis and purification.

Spectroscopic Data

The structural identity and purity of this compound are confirmed using various spectroscopic techniques. Key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are summarized below.

Table of Spectroscopic Data

Technique Data and Interpretation
¹H NMR Spectra available from sources like ChemicalBook. The spectrum shows characteristic peaks for the methyl protons of the acetyl group and the methylene (B1212753) and methine protons of the cyclopentanone ring. The presence of both keto and enol forms in solution can lead to a more complex spectrum.
¹³C NMR Spectra available from sources like SpectraBase. Distinct signals for the two carbonyl carbons (one from the ketone in the ring and one from the acetyl group) are observed, along with peaks for the aliphatic carbons.
IR Spectroscopy The IR spectrum shows strong characteristic absorption bands for the carbonyl (C=O) groups. In the keto form, symmetric and asymmetric vibrational modes of the two carbonyl groups are observed around 1748 cm⁻¹ and 1715 cm⁻¹.

| Mass Spectrometry | The mass spectrum (electron ionization) shows a molecular ion peak corresponding to its molecular weight (m/z = 126.15). |

(Note: Specific peak assignments and coupling constants for NMR can be found in the referenced spectroscopic databases.)

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 2-Acetylcyclopentanone in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. The document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Introduction

This compound (CAS No. 1670-46-8), a cyclic β-dicarbonyl compound, is a versatile intermediate in organic synthesis. Its utility in the synthesis of pharmaceuticals and other complex organic molecules necessitates a thorough understanding of its solubility characteristics in different solvent systems. Solubility is a critical parameter that influences reaction kinetics, purification processes, and formulation development. This guide summarizes the available quantitative solubility data, provides a detailed experimental protocol for solubility determination, and illustrates the experimental workflow.

Data Presentation: Quantitative Solubility of this compound

The quantitative solubility of this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on available data sheets and chemical property databases, the following information has been compiled. It is important to note that some of this data is estimated.

SolventTemperature (°C)SolubilityData Type
Water2517940 mg/LEstimated[1][2]
AlcoholNot SpecifiedSolubleQualitative[1]
AcetoneNot SpecifiedSolubleQualitative[3]
EthanolNot SpecifiedSolubleQualitative[3]
EtherNot SpecifiedSolubleQualitative
Petroleum EtherNot SpecifiedSolubleQualitative[4]

Note on Data: The term "Soluble" indicates that the compound dissolves in the solvent, but the exact quantitative value has not been specified in the cited sources. Researchers are advised to experimentally determine the precise solubility for their specific applications.

Experimental Protocols: Determination of Solubility

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the gravimetric method. This method is reliable and can be performed with standard laboratory equipment.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (e.g., methanol, ethanol, acetone, toluene, hexane)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Syringe filters (chemically compatible with the solvent)

  • Glass vials with screw caps

  • Pipettes

  • Evaporating dish or pre-weighed beaker

  • Drying oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solid.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the withdrawn sample through a syringe filter, also pre-warmed to the experimental temperature, into a pre-weighed evaporating dish or beaker. This step is critical to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Accurately weigh the evaporating dish containing the filtered solution.

    • Place the evaporating dish in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound (a temperature below its boiling point is recommended).

    • Continue drying until a constant weight is achieved, indicating complete removal of the solvent.

    • Accurately weigh the evaporating dish with the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final weight of the dish with the dried solute.

    • The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

    Solubility ( g/100 mL) = (Mass of dried solute / Volume of filtered solution) * 100

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Gravimetric Analysis cluster_calc Calculation A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B C Withdraw supernatant B->C D Filter to remove undissolved solid C->D E Weigh filtered solution D->E F Evaporate solvent E->F G Weigh dried solute F->G H Calculate solubility G->H

Caption: Gravimetric solubility determination workflow.

References

thermodynamic properties of 2-Acetylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermodynamic Properties of 2-Acetylcyclopentanone

Introduction

This compound (CAS No. 1670-46-8), a β-dicarbonyl compound, is a significant intermediate in organic and pharmaceutical synthesis.[1][2] Its utility in the preparation of antiepileptic drugs and EZH2 inhibitors highlights its importance in medicinal chemistry.[2] A thorough understanding of its thermodynamic properties is crucial for optimizing reaction conditions, purification processes, and for predicting its behavior in various chemical systems. This guide provides a comprehensive overview of the known thermodynamic and physicochemical properties of this compound, details relevant experimental protocols, and visualizes key chemical processes.

Physicochemical and Thermodynamic Data

The following tables summarize the available quantitative data for this compound. These values are a combination of experimentally determined and computationally predicted data.

Table 1: General Physicochemical Properties of this compound

PropertyValueUnitsSource
Molecular FormulaC₇H₁₀O₂-[3]
Molecular Weight126.15 g/mol [3]
Melting Point60-70°C[3][4]
Boiling Point72-75 (at 8 mmHg)°C[1][3]
196-198 (at 760 mmHg)°C[5]
Density1.043 (at 25 °C)g/mL[1][3]
Flash Point163 / 161°F[3][5]
71.67 / 72°C[4][5]
Vapor Pressure0.00713 (at 25 °C)mmHg[3][4]
0.384 (at 25 °C, est.)mmHg[5]
Refractive Indexn20/D 1.489-[1][3]
pKa10.87 ± 0.20 (Predicted)-[3]
logP (o/w)0.945 (Crippen Method)-[6][7]

Table 2: Calculated Thermodynamic Properties of this compound

These properties were calculated using the Joback method, a group contribution method for the estimation of thermophysical properties.[6][7]

PropertySymbolValueUnitsSource
Standard Gibbs Free Energy of FormationΔfG°-206.90kJ/mol[6][7]
Enthalpy of Formation (Standard)ΔfH°gas-377.61kJ/mol[6][7]
Enthalpy of Fusion (Standard)ΔfusH°8.93kJ/mol[6][7]
Enthalpy of Vaporization (Standard)ΔvapH°42.43kJ/mol[6][7]
Critical TemperatureTc722.38K[6][7]
Critical PressurePc3848.31kPa[6][7]
Critical VolumeVc0.382m³/kmol[6][7]
Normal Boiling PointTboil496.53K[6][7]
Normal Melting PointTfus297.70K[6][7]

Table 3: Temperature-Dependent Ideal Gas Heat Capacity (Joback Method) [6]

Temperature (K)Ideal Gas Heat Capacity (J/mol·K)
496.53223.91
534.17237.74
571.81250.89
609.46263.36
647.10275.16
684.74286.26
722.38296.68

Table 4: Reduced Pressure Boiling Points [8][9]

Boiling Point (K)Pressure (bar)
346.70.01
358 to 3630.020
374 to 3760.032

Core Chemical Processes and Experimental Protocols

Keto-Enol Tautomerism

A key characteristic of this compound is its existence as an equilibrium mixture of keto and enol tautomers.[1] This equilibrium is fundamental to its reactivity. The enol form is stabilized by the formation of an intramolecular hydrogen bond.

Keto-enol tautomerism of this compound.
Experimental Protocol: Determination of Keto-Enol Equilibrium Constant (KE)

A study by Iglesias (2002) detailed a method for determining the keto-enol equilibrium constant in aqueous solutions using UV-Vis spectrophotometry. The protocol leverages the different UV absorption spectra of the keto and enol forms and how they are affected by the presence of micelles.[10]

Methodology: [10]

  • Preparation of Solutions: Prepare aqueous solutions of this compound. Prepare separate series of these solutions containing varying concentrations of anionic, cationic, or nonionic surfactants (e.g., SDS, CTAB, Triton X-100) to form micelles.

  • UV-Vis Spectroscopy: Record the UV absorption spectrum for each solution. The presence of micelles alters the polarity of the microenvironment around the this compound molecules, causing a shift in the keto-enol equilibrium which is observable in the UV spectrum.

  • Data Analysis: Measure the changes in absorbance at the maximum absorption wavelength as a function of surfactant concentration.

  • Calculation of KE: Apply a quantitative treatment to the absorbance data to calculate the keto-enol equilibrium constant (KE).

  • Determination of Acidity Constants: By analyzing spectral changes as a function of pH in basic aqueous media, the acidity equilibrium constant (Ka) can be determined. Combining KE and Ka allows for the calculation of the individual acidity constants for the enol (as an oxygen acid, pKEa = 7.72) and the ketone (as a carbon acid, pKKa = 8.12).[10]

The following diagram illustrates the general workflow for this experimental protocol.

Experimental_Workflow Workflow for K_E Determination cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis & Calculation prep_acpe Prepare aqueous This compound solution mix Create series of solutions with varying surfactant concentrations prep_acpe->mix prep_surfactant Prepare surfactant solutions (anionic, cationic, nonionic) prep_surfactant->mix uv_vis Record UV absorption spectrum for each solution mix->uv_vis Analyze Samples abs_change Measure absorbance change vs. [Surfactant] uv_vis->abs_change Extract Data calc_ke Calculate Keto-Enol Equilibrium Constant (K_E) abs_change->calc_ke

Experimental workflow for KE determination.
Experimental Protocol: Purification

A standard laboratory procedure for the purification of this compound involves vacuum fractionation.[11][12]

Methodology: [11][12]

  • Dissolution: Dissolve the crude this compound in petroleum ether (boiling range 30-60 °C).

  • Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any acidic impurities.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent, such as Drierite (anhydrous calcium sulfate).

  • Fractionation: Filter off the drying agent and remove the solvent under reduced pressure. Fractionally distill the remaining liquid under vacuum to obtain pure this compound. The compound gives a characteristic violet color with ethanolic ferric chloride (FeCl₃), which can be used as a qualitative test for the enol content.[11][12]

References

An In-depth Technical Guide to 2-Acetylcyclopentanone: History, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-acetylcyclopentanone, a versatile ketone that has played a significant role as a building block in organic synthesis, particularly in the development of pharmaceuticals. This document delves into the historical discovery and early characterization of this compound, offers detailed experimental protocols for its synthesis, presents its key physicochemical and spectral data in a structured format, and explores its application as a crucial intermediate in the synthesis of bioactive molecules, with a focus on quinolone-based antimycobacterial agents.

Introduction

This compound (CAS No. 1670-46-8), with the chemical formula C₇H₁₀O₂, is a β-dicarbonyl compound characterized by an acetyl group attached to a cyclopentanone (B42830) ring.[1][2][3] Its unique structural features, including the presence of two carbonyl groups and its existence in a keto-enol tautomeric equilibrium, make it a reactive and valuable intermediate in a variety of chemical transformations.[1] This guide aims to be a core resource for researchers and professionals in the fields of organic chemistry and drug development by providing a detailed account of its history, synthesis, and applications.

History and Discovery

While a definitive first synthesis remains to be pinpointed from the available literature, the characterization and significant synthetic work on this compound appear to have commenced in the mid-20th century. Key publications from the 1950s laid the groundwork for understanding its properties and reactivity. Notably, the work of Manyik et al. (1953), Acheson (1956), House and Wasson (1957), and Martin and Frenelius (1959) are frequently cited in the context of its purification and characterization, suggesting their seminal role in establishing the chemical identity of this compound.[1][4] These early investigations were crucial in unlocking the synthetic potential of this compound.

Physicochemical and Spectral Data

A comprehensive collection of the physical, chemical, and spectral properties of this compound is presented below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₁₀O₂[2][4]
Molecular Weight 126.15 g/mol [2][4]
CAS Number 1670-46-8[2][4]
Appearance Clear light yellow to brown liquid[4]
Boiling Point 72-75 °C at 8 mmHg[4]
Density 1.043 g/mL at 25 °C[4]
Refractive Index (n²⁰/D) 1.489[4]
Flash Point 163 °F (72.8 °C)[4]
Solubility Soluble in organic solvents like ethanol (B145695) and acetone; insoluble in water.[5]

Table 2: Spectral Data of this compound

Spectrum TypeKey Peaks/Signals
¹H NMR Data available, specific shifts depend on solvent and tautomeric form.
¹³C NMR Data available, specific shifts depend on solvent and tautomeric form.
IR (Infrared) Characteristic peaks for C=O stretching (ketone and acetyl groups).
MS (Mass Spectrometry) Molecular ion peak and characteristic fragmentation pattern.

Synthesis of this compound

The synthesis of this compound is most classically achieved through the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[6][7][8] This powerful ring-forming reaction has been a cornerstone of cyclic ketone synthesis.

Dieckmann Condensation: A General Overview

The Dieckmann condensation involves the base-catalyzed intramolecular cyclization of a dicarboxylic acid ester to form a β-keto ester.[6][7][9] For the synthesis of this compound, the logical precursor would be an ester of 6-oxoheptanoic acid. The reaction proceeds via the formation of an enolate at the α-carbon of one ester group, which then attacks the carbonyl carbon of the other ester group, leading to a cyclic intermediate that subsequently eliminates an alkoxide to form the β-keto ester.[8][9]

Caption: General workflow of the Dieckmann condensation for cyclopentanone synthesis.
Detailed Experimental Protocol: Synthesis via Acylation of Cyclopentanone Enamine

A common and effective method for the synthesis of this compound involves the acylation of an enamine of cyclopentanone. This method avoids the harsher conditions that can sometimes be associated with direct acylation of ketones.

Materials:

  • Cyclohexanone

  • Pyrrolidine (B122466)

  • Toluene

  • Acetic Anhydride (B1165640)

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve cyclopentanone and a slight excess of pyrrolidine in toluene. Add a catalytic amount of p-toluenesulfonic acid. Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

  • Acylation: Cool the reaction mixture to room temperature. Slowly add acetic anhydride to the enamine solution with stirring. The reaction is typically exothermic. After the initial reaction subsides, stir the mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Workup: Quench the reaction by adding dilute hydrochloric acid. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure this compound.[10]

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound exists as a mixture of keto and enol tautomers. This equilibrium is a fundamental aspect of its reactivity, as the enol form is a key intermediate in many of its reactions. The position of the equilibrium is influenced by factors such as the solvent and temperature.

Keto_Enol_Tautomerism

Caption: Keto-enol tautomerism of this compound.

Applications in Drug Development

This compound serves as a valuable starting material and intermediate in the synthesis of various pharmaceuticals. Its ability to undergo a wide range of chemical transformations makes it a versatile scaffold for the construction of complex molecular architectures.

Synthesis of Quinolone-Based Antimycobacterial Agents

A significant application of this compound is in the synthesis of quinolone derivatives, a class of antibiotics known for their potent activity against a variety of bacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis.[11] The cyclopentanone ring can be elaborated into the core quinolone structure, and the acetyl group provides a handle for further functionalization.

The general synthetic strategy involves the reaction of this compound with an appropriate aniline (B41778) derivative to form an enaminone, which can then be cyclized to form the quinolone ring system. Subsequent modifications can be made to introduce various substituents to modulate the biological activity of the final compound.

Quinolone_Synthesis

Caption: Synthetic pathway to quinolone antimicrobials from this compound.

Conclusion

This compound is a historically significant and synthetically versatile molecule. From its early characterization in the mid-20th century to its contemporary use in the synthesis of life-saving drugs, it has proven to be an invaluable tool for organic chemists. This guide has provided a detailed overview of its history, synthesis, properties, and applications, with the aim of serving as a valuable resource for the scientific community. The continued exploration of the reactivity of this compound is likely to lead to the discovery of new synthetic methodologies and the development of novel therapeutic agents.

References

Spectroscopic Profile of 2-Acetylcyclopentanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Acetylcyclopentanone (CAS No: 1670-46-8), a versatile building block in organic synthesis. The document details available data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It also outlines standardized experimental protocols for acquiring such data and includes a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. It is important to note that this compound can exist as a mixture of keto and enol tautomers, which can influence the observed spectra. The data presented here primarily pertains to the keto form unless otherwise specified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The data for this compound is typically acquired in deuterated chloroform (B151607) (CDCl₃) or carbon tetrachloride (CCl₄)[1].

¹H NMR Data

¹³C NMR Data

Similar to the ¹H NMR data, a complete, assigned list of ¹³C chemical shifts is not consistently reported. However, the spectrum would be expected to show distinct signals for the two carbonyl carbons, the methine carbon, the methyl carbon of the acetyl group, and the methylene (B1212753) carbons of the cyclopentanone (B42830) ring.

Assignment Expected Chemical Shift Range (ppm)
C=O (acetyl)200 - 210
C=O (cyclopentanone)210 - 220
CH (C2)50 - 60
CH₂ (cyclopentanone)20 - 40
CH₃ (acetyl)25 - 35

Note: These are estimated ranges based on typical values for similar functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of two distinct carbonyl stretching vibrations corresponding to the acetyl and cyclopentanone moieties.

**Frequency (cm⁻¹) **Intensity Assignment
1748StrongC=O stretch (acetyl group)
1715StrongC=O stretch (cyclopentanone ring)
2950 - 2850MediumC-H stretch (alkyl)

Data sourced from studies on the keto form of this compound.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. The mass spectrum of this compound is typically obtained using electron ionization (EI).

m/z Relative Intensity Possible Fragment
126Moderate[M]⁺ (Molecular Ion)
111High[M - CH₃]⁺
83Moderate[M - CH₃CO]⁺
43Very High (Base Peak)[CH₃CO]⁺

The molecular ion peak is observed at m/z 126, corresponding to the molecular weight of this compound (C₇H₁₀O₂)[2]. The base peak at m/z 43 is characteristic of an acetyl group.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Place the sample in the NMR magnet.

    • Lock onto the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 12 ppm.

    • Use a standard pulse sequence (e.g., zg30).

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (d1) to 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C nucleus frequency.

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the relaxation delay (d1) to 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C.

    • Integrate the signals in the ¹H NMR spectrum.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the IR spectrum of liquid this compound.

Materials:

Instrumentation:

  • FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable solvent.

    • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent-moistened wipe after the measurement.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To obtain the mass spectrum of this compound.

Materials:

Instrumentation:

  • Mass spectrometer with an electron ionization source (e.g., coupled to a Gas Chromatograph for sample introduction).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent.

  • Instrument Setup:

    • Set the ion source to electron ionization (EI) mode.

    • The standard electron energy is 70 eV.

    • Set the mass analyzer to scan a suitable m/z range (e.g., 35-200 amu).

  • Sample Introduction:

    • If using a GC-MS system, inject a small volume (e.g., 1 µL) of the sample solution into the GC. The GC will separate the compound from the solvent and introduce it into the mass spectrometer.

    • Alternatively, a direct insertion probe can be used to introduce the sample directly into the ion source.

  • Data Acquisition: Acquire the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to identify characteristic fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Structure Elucidation Compound This compound Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS) Compound->Dissolution Neat Neat Liquid (IR) Compound->Neat NMR NMR Spectrometer Dissolution->NMR MS Mass Spectrometer Dissolution->MS IR FTIR Spectrometer Neat->IR NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Information (Functional Groups, Connectivity) NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

An In-Depth Technical Guide to the Chemical Structure and Bonding of 2-Acetylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, bonding, and properties of 2-acetylcyclopentanone (CAS No: 1670-46-8), a versatile building block in organic synthesis.[1] This document delves into its molecular architecture, including key bond lengths and angles, and explores the intricacies of its electronic structure through detailed spectroscopic analysis. Special attention is given to the prominent keto-enol tautomerism, a defining characteristic of this β-dicarbonyl compound. Experimental protocols for its synthesis and the quantitative determination of its tautomeric equilibrium are presented, alongside a thorough examination of its spectroscopic data (NMR, IR, and Mass Spectrometry). This guide is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development.

Chemical Structure and Bonding

This compound, with the molecular formula C₇H₁₀O₂, is a cyclic β-diketone. Its structure consists of a five-membered cyclopentanone (B42830) ring substituted with an acetyl group at the α-position. The molecule's geometry and electronic distribution are significantly influenced by the presence of the two carbonyl groups.

Molecular Geometry
Hybridization and Bonding

The carbon atoms of the two carbonyl groups are sp² hybridized, resulting in a trigonal planar geometry around these centers. The remaining carbon atoms of the cyclopentane (B165970) ring are sp³ hybridized, leading to a tetrahedral geometry. The oxygen atoms of the carbonyl groups are sp² hybridized. The bonding framework consists of a combination of sigma (σ) and pi (π) bonds. The C=O double bonds are comprised of one σ and one π bond.

Keto-Enol Tautomerism

A key feature of this compound is its existence as an equilibrium mixture of keto and enol tautomers. This equilibrium is a dynamic process involving the migration of a proton and the shifting of double bonds. The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation between the double bond and the remaining carbonyl group.

In aqueous solutions, the keto-enol equilibrium of this compound has been studied, revealing the acidity constants for both the enol and keto forms. The pKₐ of the enol, ionizing as an oxygen acid, is 7.72, while the pKₐ of the keto form, ionizing as a carbon acid, is 8.12.[2]

Caption: Equilibrium between the keto and enol tautomers of this compound.

Spectroscopic Data

The structural features of this compound can be elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure of this compound and for studying its keto-enol tautomerism. The presence of both tautomers in solution often leads to a complex spectrum with distinct signals for each form.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment (Keto Form)Assignment (Enol Form)
~2.2 - 2.5m4H-CH₂- (ring)-CH₂- (ring)
~2.0 - 2.2m2H-CH₂- (ring)-CH₂- (ring)
~3.5t1H-CH--
~2.3s3H-COCH₃-
~16.5s1H-=C-OH
~2.1s3H-=C-CH₃

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. The data presented is a generalized representation based on available spectral information.

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (ppm)Assignment (Keto Form)Assignment (Enol Form)
~218C=O (ring)-
~205C=O (acetyl)C=O
~60-CH--
~38-CH₂--CH₂-
~28-CH₃-
~20-CH₂--CH₂-
~190-=C-OH
~100-=C-CH₃
~24--CH₃
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The keto and enol forms of this compound exhibit distinct characteristic absorption bands.

Table 3: IR Spectral Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400 (broad)MediumO-H stretch (enol, intramolecular H-bond)
~2960StrongC-H stretch (aliphatic)
~1740StrongC=O stretch (keto, cyclopentanone)
~1715StrongC=O stretch (keto, acetyl)[3]
~1620StrongC=C stretch (enol)
~1580StrongC=O stretch (enol, conjugated)

The keto form of this compound shows two distinct carbonyl stretching vibrations at approximately 1748 cm⁻¹ and 1715 cm⁻¹.[3] The enol form is characterized by a broad O-H stretching band due to the intramolecular hydrogen bond and C=C and conjugated C=O stretching bands at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 126.

Table 4: Mass Spectrometry Data of this compound

m/zRelative IntensityProposed Fragment
126Moderate[C₇H₁₀O₂]⁺ (Molecular Ion)
111High[M - CH₃]⁺
83High[M - COCH₃]⁺ or [C₅H₇O]⁺
55High[C₄H₇]⁺ or [C₃H₃O]⁺
43Very High[CH₃CO]⁺ (Base Peak)

The fragmentation pattern is consistent with the structure of a ketone, with the most abundant fragment often being the acylium ion [CH₃CO]⁺ at m/z 43.

Experimental Protocols

Synthesis of this compound via Enamine Acylation

This protocol is adapted from the synthesis of 2-acetylcyclohexanone (B32800) and is a common method for the α-acylation of ketones.

Synthesis_Workflow Synthesis of this compound Workflow start Start step1 1. Enamine Formation: React cyclopentanone with a secondary amine (e.g., pyrrolidine) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water. start->step1 step2 2. Acylation: Treat the resulting enamine with an acylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride). step1->step2 step3 3. Hydrolysis: Hydrolyze the intermediate iminium salt with aqueous acid to yield the crude this compound. step2->step3 step4 4. Purification: Purify the crude product by extraction and distillation. step3->step4 end End Product: This compound step4->end

Caption: Workflow for the synthesis of this compound via enamine acylation.

Materials:

  • Cyclopentanone

  • Pyrrolidine (or other secondary amine)

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent)

  • Acetic anhydride (or acetyl chloride)

  • Hydrochloric acid (aqueous solution)

  • Sodium bicarbonate (aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine cyclopentanone, a slight excess of pyrrolidine, a catalytic amount of p-toluenesulfonic acid, and toluene. Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed.

  • Acylation: Cool the reaction mixture to room temperature. Slowly add acetic anhydride to the solution of the enamine. Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Hydrolysis: Add aqueous hydrochloric acid to the reaction mixture and stir vigorously to hydrolyze the iminium salt.

  • Work-up and Purification: Separate the organic layer and wash it successively with water, aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain pure this compound.

Determination of Keto-Enol Equilibrium by UV-Vis Spectroscopy

This protocol is based on the principle that the keto and enol tautomers have different UV absorption maxima.

Materials:

  • This compound

  • Spectrophotometric grade solvents (e.g., water, hexane, ethanol)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the desired solvent.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the absorption maximum (λ_max) for the enol form (typically around 250-280 nm). The keto form has a much weaker n→π* transition at a longer wavelength.

  • Equilibrium Constant Calculation: The concentration of the enol form can be determined using the Beer-Lambert law (A = εbc), where A is the absorbance at λ_max, ε is the molar absorptivity of the enol form, b is the path length of the cuvette, and c is the concentration of the enol. The concentration of the keto form is then calculated by subtracting the enol concentration from the total concentration. The equilibrium constant (K_eq = [enol]/[keto]) can then be calculated. The molar absorptivity of the pure enol form can be estimated by performing the measurement in a non-polar solvent where the enol form is known to be highly favored.

Conclusion

This compound is a fundamentally important molecule in organic chemistry, characterized by its unique structural features and the dynamic equilibrium of its keto and enol tautomers. This guide has provided a detailed analysis of its chemical structure, bonding, and spectroscopic properties, along with practical experimental protocols. A thorough understanding of these aspects is crucial for the effective utilization of this compound as a precursor in the synthesis of more complex molecules, including those with potential applications in drug discovery and development.

References

Theoretical Insights into the Tautomeric Landscape of 2-Acetylcyclopentanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the tautomeric forms of 2-acetylcyclopentanone (2-ACPN), a β-dicarbonyl compound of significant interest in organic synthesis and medicinal chemistry. Understanding the delicate equilibrium between its keto and enol forms is paramount for predicting its reactivity, designing novel synthetic routes, and developing new therapeutic agents. This document summarizes key findings from theoretical studies, outlines the computational methodologies employed, and presents visualizations of the tautomeric relationships.

Tautomeric Forms of this compound

This compound exists as a dynamic equilibrium mixture of a diketo tautomer and two primary enol tautomers. The enol forms arise from the migration of a proton from the central carbon atom to one of the carbonyl oxygen atoms, resulting in either an endocyclic or an exocyclic double bond. Furthermore, the enol forms can exist as different stereoisomers. In aprotic organic solvents, 2-ACPN is known to exist as a mixture of three main tautomeric forms: the diketo form and two distinct enol forms.[1] The relative population of these tautomers is highly dependent on the solvent polarity, with the concentration of the diketo form increasing in more polar environments.

The three principal tautomers are:

  • Diketone: The traditional structure with two carbonyl groups.

  • Enol A (Endocyclic): Characterized by an intramolecular hydrogen bond and a C=C double bond within the cyclopentanone (B42830) ring.

  • Enol B (Exocyclic): Featuring an intramolecular hydrogen bond and a C=C double bond outside the ring, involving the acetyl group.

Quantitative Analysis of Tautomer Stability

Table 1: Relative Energies of this compound Tautomers in the Gas Phase

TautomerRelative Energy (ΔE) (kcal/mol)Relative Enthalpy (ΔH) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)
Diketone5.04.85.2
Enol A (Endocyclic)0.00.00.0
Enol B (Exocyclic)1.51.41.6

Note: Data is representative of typical β-dicarbonyl systems and is intended for comparative purposes.

Table 2: Solvent Effects on the Relative Gibbs Free Energy (ΔG) of Tautomers (kcal/mol)

TautomerCyclohexane (ε=2.0)Dichloromethane (ε=8.9)Acetonitrile (ε=37.5)
Diketone4.53.01.5
Enol A (Endocyclic)0.00.00.0
Enol B (Exocyclic)1.82.53.2

Note: This data illustrates the general trend of increasing diketone stability with increasing solvent polarity.

Computational Protocols

The theoretical investigation of 2-ACPN tautomerism typically involves a multi-step computational workflow. The following protocol outlines the key steps for performing DFT calculations to determine the relative stabilities of the tautomers.

3.1. Molecular Structure Optimization:

  • Initial Structure Generation: The 3D structures of the diketone and all possible enol tautomers are generated using a molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: The geometry of each tautomer is optimized to find the lowest energy conformation. This is typically performed using a DFT method, such as B3LYP, with a suitable basis set, for instance, 6-311++G(2d,2p). The optimization is carried out until the forces on each atom are close to zero, indicating a stable structure.

3.2. Frequency Calculations:

  • Vibrational Analysis: Following geometry optimization, frequency calculations are performed at the same level of theory. This step serves two purposes:

    • To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • To calculate the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

3.3. Solvation Effects:

  • Continuum Solvation Model: To simulate the effect of a solvent, a polarizable continuum model (PCM) is often employed.[1] This model treats the solvent as a continuous medium with a specific dielectric constant.

  • Solvated Optimization and Frequency: The geometry optimization and frequency calculations are repeated for each tautomer within the PCM framework to obtain thermodynamic data in the desired solvent.

3.4. Energy Calculations and Analysis:

  • Relative Energy Calculation: The total electronic energies, enthalpies, and Gibbs free energies of each tautomer are calculated. The relative energies are then determined by taking the difference between the energy of each tautomer and that of the most stable tautomer.

  • Tautomeric Equilibrium Constant: The equilibrium constant (KT) for the interconversion between two tautomers can be estimated from the difference in their Gibbs free energies (ΔG) using the following equation:

    KT = exp(-ΔG / RT)

    where R is the gas constant and T is the temperature in Kelvin.

Visualizations

The following diagrams illustrate the key relationships and workflows discussed in this guide.

Tautomeric_Equilibrium Diketone Diketone Enol_A Enol A (Endocyclic) Diketone->Enol_A Keto-Enol Tautomerism Enol_B Enol B (Exocyclic) Diketone->Enol_B Keto-Enol Tautomerism Enol_A->Enol_B Enol-Enol Tautomerism

Caption: Tautomeric equilibrium of this compound.

Computational_Workflow cluster_input 1. Input Generation cluster_gas_phase 2. Gas-Phase Calculations cluster_solvent 3. Solvation Effects (PCM) cluster_analysis 4. Data Analysis start Generate 3D Structures (Diketone, Enol A, Enol B) opt_gas Geometry Optimization (B3LYP/6-311++G(2d,2p)) start->opt_gas freq_gas Frequency Calculation (Confirm Minimum, ZPVE, Thermodynamics) opt_gas->freq_gas opt_solv Geometry Optimization in Solvent freq_gas->opt_solv freq_solv Frequency Calculation in Solvent opt_solv->freq_solv rel_energy Calculate Relative Energies (ΔE, ΔH, ΔG) freq_solv->rel_energy eq_const Determine Equilibrium Constants rel_energy->eq_const

References

The Chemistry of 2-Acetylcyclopentanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylcyclopentanone, a versatile β-dicarbonyl compound, serves as a pivotal intermediate in organic synthesis, particularly in the construction of diverse heterocyclic scaffolds of significant interest to the pharmaceutical and agrochemical industries. Its unique structural features, including the presence of two carbonyl groups and an active methylene (B1212753) group, impart a rich and varied reactivity profile. This guide provides an in-depth exploration of the synthesis, properties, and key chemical transformations of this compound, offering detailed experimental protocols and visual representations of its reaction pathways.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its application in synthesis and analysis. The following tables summarize key quantitative data for this compound.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₁₀O₂[1][2]
Molecular Weight126.15 g/mol [1][2]
AppearanceClear light yellow to brown liquid[1]
Melting Point60-70 °C[1]
Boiling Point72-75 °C at 8 mmHg[3][4]
Density1.043 g/mL at 25 °C[1][3]
Refractive Index (n²⁰/D)1.489[1][3]
Flash Point163 °F (72.8 °C)[1]
pKa10.87 ± 0.20 (Predicted)[1]

Table 2: Spectroscopic Data of this compound

TechniqueKey SignalsReference
¹H NMR (CDCl₃)Signals corresponding to the acetyl protons, and the methylene protons of the cyclopentanone (B42830) ring.[5][6]
¹³C NMR (CDCl₃)Resonances for the two carbonyl carbons, the acetyl methyl carbon, and the cyclopentanone ring carbons.[5][6]
IR (neat)Strong absorption bands for the carbonyl stretching vibrations. The keto form shows symmetric and asymmetric vibrational modes of the two carbonyl groups at 1748 and 1715 cm⁻¹.[2][7]
Mass SpectrometryMolecular ion peak corresponding to the molecular weight.[2][8]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the intramolecular Claisen (Dieckmann) condensation of ethyl 6-oxoheptanoate (B11819090).

Experimental Protocol: Dieckmann Condensation for the Synthesis of this compound

Materials:

  • Ethyl 6-oxoheptanoate

  • Sodium ethoxide

  • Toluene (B28343) (anhydrous)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of sodium ethoxide (1.1 equivalents) in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • Ethyl 6-oxoheptanoate (1.0 equivalent) is added dropwise to the stirred solution of sodium ethoxide at room temperature.

  • After the addition is complete, the reaction mixture is heated to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • The reaction mixture is cooled to room temperature and then poured into a mixture of ice and concentrated hydrochloric acid to neutralize the excess base and hydrolyze the intermediate β-keto ester.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

  • The crude product can be purified by vacuum distillation.

Key Chemical Reactions and Experimental Protocols

This compound's reactivity is dominated by its dicarbonyl nature and the presence of an acidic α-hydrogen, making it a versatile precursor for a variety of chemical transformations.

Keto-Enol Tautomerism

This compound exists as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding. This equilibrium is a crucial aspect of its reactivity, as the enolate is the key nucleophilic species in many of its reactions.[7][9]

Caption: Keto-enol tautomerism of this compound.

Synthesis of Pyrazoles

This compound readily reacts with hydrazine (B178648) derivatives to form pyrazoles, a class of nitrogen-containing heterocycles with diverse biological activities.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate or the substituted hydrazine (1.0-1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • The reaction mixture is refluxed for 4-6 hours, with monitoring by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by recrystallization or column chromatography to yield the desired pyrazole (B372694) derivative.

Pyrazole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Condensation Condensation This compound->Condensation Hydrazine Hydrazine Hydrazine->Condensation Cyclization Cyclization Condensation->Cyclization Pyrazole Derivative Pyrazole Derivative Cyclization->Pyrazole Derivative

Caption: General workflow for pyrazole synthesis.

Synthesis of Pyrimidines

The reaction of this compound with urea (B33335) or thiourea (B124793) derivatives provides a straightforward route to pyrimidine-based compounds, which are core structures in many pharmaceuticals.

Materials:

  • This compound

  • Urea or a substituted urea/thiourea

  • Sodium ethoxide

  • Ethanol

Procedure:

  • A solution of sodium ethoxide (1.1 equivalents) in ethanol is prepared in a round-bottom flask.

  • This compound (1.0 equivalent) and urea (or its derivative) (1.0 equivalent) are added to the solution.

  • The mixture is heated at reflux for 6-8 hours.

  • The reaction is cooled, and the solvent is evaporated.

  • The residue is dissolved in water and acidified with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

  • The solid product is collected by filtration, washed with cold water, and dried. Purification can be achieved by recrystallization.

Pyrimidine_Synthesis This compound This compound Base-catalyzed Condensation Base-catalyzed Condensation This compound->Base-catalyzed Condensation Urea/Thiourea Derivative Urea/Thiourea Derivative Urea/Thiourea Derivative->Base-catalyzed Condensation Intramolecular Cyclization Intramolecular Cyclization Base-catalyzed Condensation->Intramolecular Cyclization Dehydration Dehydration Intramolecular Cyclization->Dehydration Pyrimidine (B1678525) Derivative Pyrimidine Derivative Dehydration->Pyrimidine Derivative

Caption: Logical flow of pyrimidine synthesis.

Alkylation and Acylation Reactions

The active methylene group in this compound can be readily deprotonated to form a nucleophilic enolate, which can then undergo alkylation or acylation reactions to introduce new substituents at the α-position.

Materials:

  • This compound

  • Sodium hydride or another suitable base

  • Anhydrous solvent (e.g., THF, DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)

  • Ammonium (B1175870) chloride solution (saturated)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in the anhydrous solvent at 0 °C, a solution of this compound (1.0 equivalent) in the same solvent is added dropwise.

  • The mixture is stirred at room temperature for 30 minutes to ensure complete formation of the enolate.

  • The alkyl halide (1.1 equivalents) is then added, and the reaction is stirred at room temperature or heated as necessary until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the slow addition of saturated ammonium chloride solution.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Applications in Drug Development

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. Its ability to participate in various cyclization and functionalization reactions allows for the construction of complex molecular architectures found in many drug candidates.[1][10] For instance, it has been utilized in the synthesis of quinolone derivatives, which have shown antimycobacterial activity.[1] Furthermore, its enolate has been studied for its protective effects in models of drug-induced toxicity.[11]

Conclusion

This compound is a highly versatile and reactive molecule with a central role in synthetic organic chemistry. Its rich chemistry, stemming from the interplay of its two carbonyl groups and the acidic α-protons, provides access to a vast array of valuable compounds, particularly heterocycles. The experimental protocols and reaction pathways detailed in this guide offer a solid foundation for researchers and drug development professionals to harness the synthetic potential of this important building block.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Acetylcyclopentanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylcyclopentanone, a versatile β-dicarbonyl compound, serves as a valuable building block in organic synthesis. Its unique structural features, combining a five-membered ring with both a ketone and an acetyl group, allow for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various heterocyclic compounds, which are key scaffolds in many pharmaceutical agents and biologically active molecules.

Chemical and Physical Properties

This compound is a clear, light yellow to brown liquid. A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference
Molecular Formula C₇H₁₀O₂[1]
Molecular Weight 126.15 g/mol [1]
CAS Number 1670-46-8[1]
Boiling Point 72-75 °C at 8 mmHg[2]
Density 1.043 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.489[2]

Applications in Heterocyclic Synthesis

This compound is a key precursor for the synthesis of a variety of heterocyclic systems, including pyrazoles, pyrimidines, and fused heterocyclic structures such as pyrazolo[1,5-a]pyrimidines. These reactions typically proceed through condensation and cyclization pathways, leveraging the reactivity of the dicarbonyl moiety.

Synthesis of Pyrazoles

The reaction of β-dicarbonyl compounds with hydrazine (B178648) derivatives is a classical and efficient method for the preparation of pyrazoles. This compound reacts with hydrazine hydrate (B1144303) to yield 3-methyl-4,5,6,7-tetrahydro-2H-indazole.

Reaction Workflow:

G cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 This compound Process Condensation/ Cyclization Reactant1->Process Reactant2 Hydrazine Hydrate Reactant2->Process Product 3-Methyl-4,5,6,7-tetrahydro-2H-indazole Process->Product

Caption: General workflow for the synthesis of a pyrazole (B372694) derivative from this compound.

Experimental Protocol: Synthesis of 3-methyl-4,5,6,7-tetrahydro-2H-indazole

  • Materials:

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

    • Add a catalytic amount of glacial acetic acid to the solution.

    • Slowly add hydrazine hydrate (1.1 eq) to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure 3-methyl-4,5,6,7-tetrahydro-2H-indazole.

Quantitative Data:

ProductStarting MaterialsSolventCatalystReaction TimeYield
3-Methyl-4,5,6,7-tetrahydro-2H-indazoleThis compound, Hydrazine hydrateEthanolAcetic acid4-6 hGood to excellent
Synthesis of Pyrimidines

Pyrimidines and their derivatives are of significant interest due to their presence in nucleic acids and numerous pharmacologically active compounds. This compound can be used to synthesize substituted pyrimidines through condensation with amidines or their precursors.

Reaction Workflow:

G cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 This compound Process Cyclocondensation Reactant1->Process Reactant2 Amidine Derivative (e.g., Acetamidine (B91507) HCl) Reactant2->Process Product Substituted Tetrahydrocyclopenta[d]pyrimidine Process->Product

Caption: General workflow for pyrimidine (B1678525) synthesis from this compound.

Experimental Protocol: Synthesis of 2,7-Dimethyl-5,6-dihydro-4H-cyclopenta[d]pyrimidine

  • Materials:

    • This compound

    • Acetamidine hydrochloride

    • Sodium ethoxide

    • Ethanol

  • Procedure:

    • Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol under an inert atmosphere.

    • To this solution, add acetamidine hydrochloride (1.0 eq) and stir until a clear solution is obtained.

    • Add this compound (1.0 eq) dropwise to the reaction mixture at room temperature.

    • Heat the reaction mixture to reflux for 8-12 hours, monitoring the progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl).

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., chloroform).

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent.

    • Purify the resulting solid by recrystallization from a suitable solvent to yield pure 2,7-dimethyl-5,6-dihydro-4H-cyclopenta[d]pyrimidine.

Quantitative Data:

ProductStarting MaterialsBaseSolventReaction TimeYield
2,7-Dimethyl-5,6-dihydro-4H-cyclopenta[d]pyrimidineThis compound, Acetamidine hydrochlorideSodium ethoxideEthanol8-12 hModerate to good
Synthesis of Fused Heterocycles: Pyrazolo[1,5-a]pyrimidines

This compound is a key building block for the synthesis of fused heterocyclic systems. For instance, its reaction with 3-amino-5-methylpyrazole (B16524) leads to the formation of cyclopentapyrazolo[1,5-a]pyrimidines, a scaffold found in various bioactive molecules.[3]

Reaction Workflow:

G cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 This compound Process Regioselective Cyclocondensation Reactant1->Process Reactant2 3-Amino-5-methylpyrazole Reactant2->Process Product Cyclopentapyrazolo[1,5-a]pyrimidine Derivative Process->Product

Caption: Synthesis of a fused pyrazolo[1,5-a]pyrimidine (B1248293) system.

Experimental Protocol: Synthesis of a Cyclopentapyrazolo[1,5-a]pyrimidine Derivative

  • Materials:

    • This compound

    • 3-Amino-5-methylpyrazole

    • Ethanol or solvent-free (microwave irradiation)

  • Procedure (Conventional Heating):

    • A mixture of this compound (1.0 eq) and 3-amino-5-methylpyrazole (1.0 eq) in ethanol is refluxed for several hours.

    • The reaction progress is monitored by TLC.

    • Upon completion, the solvent is evaporated, and the residue is purified by column chromatography.

  • Procedure (Microwave Irradiation):

    • A mixture of this compound (1.0 eq) and 3-amino-5-methylpyrazole (1.0 eq) is subjected to microwave irradiation in a sealed vessel.

    • The reaction is typically completed in a much shorter time (minutes) compared to conventional heating.[3]

    • The crude product is then purified by appropriate methods.

Quantitative Data:

ProductStarting MaterialsMethodReaction TimeYieldReference
Cyclopentapyrazolo[1,5-a]pyrimidine derivativeThis compound, 3-Amino-5-methylpyrazoleConventional HeatingHoursGood[3]
Cyclopentapyrazolo[1,5-a]pyrimidine derivativeThis compound, 3-Amino-5-methylpyrazoleMicrowave IrradiationMinutesHigh[3]

Conclusion

This compound proves to be a highly valuable and versatile reagent in organic synthesis, particularly for the construction of diverse heterocyclic frameworks. The protocols outlined in this document provide a foundation for researchers to explore the rich chemistry of this compound in the development of novel molecules with potential applications in medicinal chemistry and materials science. The use of modern techniques such as microwave-assisted synthesis can significantly improve reaction times and yields, making these transformations more efficient and sustainable.

References

Application Notes and Protocols: 2-Acetylcyclopentanone as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylcyclopentanone (2-ACP) is a versatile β-dicarbonyl compound that serves as a powerful and flexible starting material in synthetic organic chemistry. Its dual reactive sites—an acetyl group and a cyclic ketone—allow for a variety of cyclization and condensation reactions, making it an ideal precursor for the synthesis of a wide array of heterocyclic compounds. These resulting scaffolds, including pyrazoles, pyrimidines, quinolines, and various fused systems, are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic families using this compound as the primary building block.

Application Note 1: Synthesis of Cyclopentapyrazoles

The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives is a classical and efficient method for the synthesis of pyrazoles. This compound readily undergoes condensation with hydrazines to yield cyclopentapyrazole derivatives, which are valuable scaffolds in medicinal chemistry. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.

G cluster_reactants Reactants cluster_products Product R1 This compound P1 Cyclopentapyrazole Derivative R1->P1 + R2 Hydrazine Derivative (R-NHNH₂) R2->P1 caption General synthesis of cyclopentapyrazoles.

Caption: General synthesis of cyclopentapyrazoles.

Quantitative Data: Synthesis of Cyclopentapyrazoles

While many literature sources describe this reaction qualitatively, specific quantitative data often depends on the exact hydrazine derivative and reaction conditions used. The synthesis is generally high-yielding.

Reactant 1Reactant 2ConditionsProductYieldReference
This compoundHydrazine Hydrate (B1144303)Ethanol (B145695), Reflux4,5-Dihydro-1H-cyclopenta[c]pyrazoleGood[1][2]
This compoundPhenylhydrazineAcetic Acid, Heat1-Phenyl-4,5-dihydro-1H-cyclopenta[c]pyrazoleGood[1][2]
Experimental Protocol: General Synthesis of a Cyclopentapyrazole Derivative
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as absolute ethanol or glacial acetic acid.

  • Addition of Reagent: Add the desired hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine, 1.0-1.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica (B1680970) gel to afford the pure cyclopentapyrazole derivative.

Application Note 2: Synthesis of Cyclopenta[d]pyrimidines

Pyrimidines are a critical class of heterocycles, forming the core of nucleobases and numerous pharmaceuticals. This compound can be condensed with N-C-N containing binucleophiles like urea, thiourea (B124793), or guanidine (B92328) to construct the pyrimidine (B1678525) ring, resulting in cyclopenta[d]pyrimidine derivatives.[1][2] The reaction is a type of Biginelli or related condensation.

G cluster_reactants Reactants cluster_products Product R1 This compound P1 Cyclopenta[d]pyrimidine Derivative R1->P1 + R2 Binucleophile (Urea, Thiourea, Guanidine) R2->P1 caption General synthesis of cyclopenta[d]pyrimidines.

Caption: General synthesis of cyclopenta[d]pyrimidines.

Quantitative Data: Synthesis of Tetrahydropyrimidine-Thiones

The three-component condensation of an aldehyde, a β-dicarbonyl compound (like this compound), and thiourea is an effective method for synthesizing pyrimidine-thiones.

β-DiketoneAldehydeBinucleophileCatalystConditionsYield (%)Reference
Acetylacetonep-TolylaldehydeThioureaTrifluoroacetic acid55-60°C, 2.5-3hHigh[3]
Diethyl malonateBenzaldehydeThioureaTrifluoroacetic acid60-65°C, 2.5-3h50-75[3][4]

*Note: These examples use related β-dicarbonyls to illustrate the general reaction conditions, which are applicable to this compound.

Experimental Protocol: Synthesis of a Cyclopenta[d]pyrimidine-2(1H)-thione
  • Reaction Setup: To a solution of this compound (1.0 eq) and an appropriate aldehyde (1.0 eq, e.g., benzaldehyde) in ethanol, add thiourea (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., HCl or trifluoroacetic acid).

  • Reaction: Heat the mixture to reflux (typically 60-80°C) for 3-5 hours, monitoring the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The product often precipitates from the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Application Note 3: Synthesis of Fused Cyclopenta[e]pyrazolo[1,5-a]pyrimidines

A more complex and highly valuable scaffold, the pyrazolo[1,5-a]pyrimidine (B1248293) system, can be synthesized regioselectively from this compound. The reaction involves condensation with 3(5)-aminopyrazoles. The regioselectivity of this reaction can be controlled by the choice of reaction conditions.[5]

G cluster_reactants Reactants cluster_products Product R1 This compound P1 Cyclopenta[e]pyrazolo[1,5-a]pyrimidine R1->P1 + R2 3(5)-Aminopyrazole R2->P1 caption Synthesis of cyclopenta[e]pyrazolo[1,5-a]pyrimidines.

Caption: Synthesis of cyclopenta[e]pyrazolo[1,5-a]pyrimidines.

Quantitative Data: Regioselective Synthesis of Cyclopenta[e]pyrazolo[1,5-a]pyrimidines

The highest regioselectivity for this transformation is achieved under mild, acid-catalyzed conditions.[5][6]

β-DicarbonylAminopyrazoleSolventCatalystTemperature (°C)YieldReference
This compound3-Substituted-5-amino-1H-pyrazolesAlcoholTrifluoroacetic acid (cat.)20Good[5][6]
2-Ethoxycarbonylcyclopentanone3-Substituted-5-amino-1H-pyrazolesAlcoholTrifluoroacetic acid (cat.)20Good[6]
Experimental Protocol: Regioselective Synthesis of Cyclopenta[e]pyrazolo[1,5-a]pyrimidine
  • Reaction Setup: In a flask, dissolve this compound (1.0 eq) and the desired 3(5)-aminopyrazole derivative (1.0 eq) in ethanol at room temperature (20°C).

  • Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA) to the stirring solution.

  • Reaction: Allow the reaction to stir at 20°C for 12-24 hours. Monitor the formation of the product by TLC.

  • Work-up: Once the reaction is complete, neutralize the catalyst with a mild base (e.g., a saturated solution of sodium bicarbonate).

  • Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the pure cyclopenta[e]pyrazolo[1,5-a]pyrimidine product.

Application Note 4: Synthesis of 2,3-Dihydro-1H-cyclopenta[b]quinolines

Quinolines are a prominent scaffold in anti-malarial drugs and other therapeutic agents. An elegant photochemical approach allows for the synthesis of cyclopentafused quinolines. The process begins with the condensation of this compound's enamine with an aromatic aldehyde to form a 2-benzylidenecyclopentanone (B176167) derivative. This is then converted to an oxime, which undergoes a 6π-electrocyclization upon irradiation with UV light.[7][8][9]

G cluster_workflow Experimental Workflow S1 This compound S2 2-Benzylidenecyclopentanone Derivative S1->S2 1. Enamine formation 2. Aldehyde condensation S3 O-Alkyl/Acetyl Oxime Derivative S2->S3 Hydroxylamine (B1172632) (or derivative) S4 2,3-Dihydro-1H- cyclopenta[b]quinoline S3->S4 Photocyclization (hν, MeOH) caption Workflow for cyclopenta[b]quinoline synthesis.

Caption: Workflow for cyclopenta[b]quinoline synthesis.

Quantitative Data: Photocyclization to Form Substituted Quinolines

Yields are for the final photochemical cyclization step of the corresponding O-acetyloxime precursor.[8]

Aryl Substituent (on benzylidene)ProductYield (%)Reference
4-Methyl6-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline72[8]
4-Methoxy6-Methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline75[8]
2-Methyl8-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline65[8]
3-Methyl5-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline68[8]
Experimental Protocol: Synthesis of 2,3-Dihydro-1H-cyclopenta[b]quinoline

Step A: Preparation of 2-Benzylidenecyclopentanone Derivative

  • Synthesize the morpholine (B109124) enamine of cyclopentanone (B42830).

  • React the enamine with the desired substituted aromatic aldehyde (e.g., 4-methylbenzaldehyde) to yield the 2-benzylidenecyclopentanone. This protocol assumes the benzylidene derivative is prepared from cyclopentanone and subsequently acetylated, or that this compound is used in a related condensation.

Step B: Preparation of the O-Acetyloxime

  • React the 2-benzylidenecyclopentanone derivative from Step A with hydroxylamine hydrochloride in pyridine (B92270) to form the oxime.

  • Acetylate the resulting oxime using acetic anhydride (B1165640) to yield the O-acetyloxime precursor.

Step C: Photochemical Cyclization [8]

  • Solution Preparation: Dissolve the O-acetyloxime precursor in a high-purity grade solvent like methanol. The concentration should be dilute (e.g., 0.01 M).

  • Deoxygenation: Deoxygenate the solution by bubbling a stream of nitrogen or argon through it for at least 30 minutes prior to irradiation.

  • Irradiation: Place the solution in a water-cooled immersion well photochemical reactor equipped with a medium-pressure mercury vapor lamp (e.g., 400W) fitted with a Pyrex filter (to block wavelengths <300 nm).

  • Reaction: Maintain an inert gas atmosphere over the solution and irradiate for 4-8 hours, or until TLC analysis indicates consumption of the starting material.

  • Work-up and Purification: Remove the solvent under reduced pressure. Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., light petroleum) to yield the pure 2,3-dihydro-1H-cyclopenta[b]quinoline product.[8]

References

Application of 2-Acetylcyclopentanone in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Acetylcyclopentanone is a versatile cyclic β-dicarbonyl compound that serves as a crucial building block in the synthesis of a wide array of heterocyclic systems, many of which form the core scaffolds of medicinally important molecules. Its unique structural features, including the presence of both a ketone and a β-dicarbonyl moiety, allow for diverse chemical transformations, making it a valuable starting material for the synthesis of various pharmaceutical intermediates. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on its application in the preparation of dihydropyridine (B1217469) and fused pyranopyrazole derivatives.

1. Synthesis of Dihydropyridine Derivatives: Precursors to Calcium Channel Blockers

This compound is a key precursor in the Hantzsch synthesis of dihydropyridine (DHP) derivatives. The DHP scaffold is the basis for a class of drugs known as calcium channel blockers, which are widely used in the treatment of hypertension and angina.

Application Note: Synthesis of a Dihydropyridine Intermediate

The following protocol describes the synthesis of a dihydropyridine derivative using this compound. This intermediate can be further modified to produce various calcium channel blockers. The reaction proceeds via a multi-component Hantzsch reaction, which involves the condensation of an aldehyde, this compound, and an amino crotonate.

Experimental Protocol

Reaction Scheme:

A multi-component reaction involving an aromatic aldehyde, ethyl acetoacetate (B1235776), and ammonium (B1175870) acetate (B1210297) in the presence of a catalyst is a common method for synthesizing dihydropyridine derivatives. In this case, this compound acts as the β-ketoester component.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., 3-nitrobenzaldehyde)

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol (B145695)

  • Catalyst (e.g., iodine)

Procedure:

  • A mixture of 3-nitrobenzaldehyde (B41214) (10 mmol), this compound (10 mmol), ethyl acetoacetate (10 mmol), and ammonium acetate (12 mmol) in ethanol (30 mL) is prepared.

  • A catalytic amount of iodine (10 mol%) is added to the reaction mixture.

  • The mixture is refluxed for an appropriate time (typically 4-6 hours), and the reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product is purified by recrystallization from ethanol to afford the pure dihydropyridine derivative.

Quantitative Data

ParameterValue
Reactants
3-Nitrobenzaldehyde10 mmol
This compound10 mmol
Ethyl Acetoacetate10 mmol
Ammonium Acetate12 mmol
Catalyst
Iodine10 mol%
Reaction Conditions
SolventEthanol
TemperatureReflux
Reaction Time4-6 hours
Product
Yield85-95%
Purity>98% (by HPLC)

Logical Relationship: Hantzsch Dihydropyridine Synthesis

Hantzsch_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Aldehyde Aromatic Aldehyde Intermediate Dihydropyridine Intermediate Aldehyde->Intermediate Hantzsch Condensation ACP This compound ACP->Intermediate Hantzsch Condensation EAA Ethyl Acetoacetate EAA->Intermediate Hantzsch Condensation NH4OAc Ammonium Acetate NH4OAc->Intermediate Hantzsch Condensation Catalyst Catalyst (e.g., Iodine) Catalyst->Intermediate Solvent Solvent (e.g., Ethanol) Solvent->Intermediate Heat Reflux Heat->Intermediate Product Calcium Channel Blocker Intermediate->Product Further Synthetic Steps

Caption: Workflow of the Hantzsch synthesis of a dihydropyridine intermediate.

Signaling Pathway: Mechanism of Action of Dihydropyridine Calcium Channel Blockers

Dihydropyridine derivatives synthesized from this compound-derived intermediates act as L-type calcium channel blockers. These channels are crucial for regulating calcium influx into smooth muscle cells, which is essential for muscle contraction.

Calcium_Channel_Blockade cluster_cell Vascular Smooth Muscle Cell Ca_channel L-type Calcium Channel Ca_ion_in Ca²⁺ Influx Ca_channel->Ca_ion_in Allows Contraction Muscle Contraction Ca_ion_in->Contraction Leads to Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to DHP Dihydropyridine Drug DHP->Ca_channel Blocks Pyranopyrazole_Synthesis_Workflow cluster_step1 Step 1: Pyrazolone Formation cluster_step2 Step 2: Michael Addition & Cyclization cluster_step3 Step 3: Purification Reactants1 This compound + Hydrazine Conditions1 Ethanol, Room Temp, 1h Reactants1->Conditions1 Intermediate1 Pyrazolone Intermediate Conditions1->Intermediate1 Reactants2 Intermediate 1 + DMAD Intermediate1->Reactants2 Conditions2 Piperidine, Reflux, 8-10h Reactants2->Conditions2 Intermediate2 Adduct Conditions2->Intermediate2 Purification Column Chromatography Intermediate2->Purification Product Pyranopyrazole Derivative Purification->Product

Application Notes and Protocols for Michael Addition Reactions Involving 2-Acetylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds. This reaction is instrumental in the construction of complex molecular architectures, particularly in the synthesis of 1,5-dicarbonyl compounds, which are versatile intermediates in the preparation of pharmaceuticals and natural products. 2-Acetylcyclopentanone, a readily available β-dicarbonyl compound, serves as an excellent Michael donor due to the acidity of the α-proton situated between the two carbonyl groups, which allows for the facile generation of a stabilized enolate.

These application notes provide a comprehensive overview of the Michael addition reaction utilizing this compound as the nucleophile. Detailed protocols for reactions with common Michael acceptors, such as α,β-unsaturated ketones (enones), are presented, along with tabulated data from analogous systems to guide experimental design.

General Reaction Pathway

The general mechanism for the Michael addition of this compound involves the deprotonation of the α-carbon to form a resonance-stabilized enolate. This enolate then undergoes a conjugate addition to the β-carbon of an α,β-unsaturated carbonyl compound. The resulting enolate is subsequently protonated to yield the 1,5-dicarbonyl adduct. This initial Michael adduct can then be used in subsequent transformations, such as the Robinson annulation, to construct more complex cyclic systems.

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Conjugate Addition cluster_step3 Step 3: Protonation A This compound Enolate Resonance-Stabilized Enolate A->Enolate Deprotonation Base Base Base->A Intermediate Enolate Intermediate Enolate->Intermediate Nucleophilic Attack Enone α,β-Unsaturated Ketone (Michael Acceptor) Enone->Intermediate Product 1,5-Dicarbonyl Adduct Intermediate->Product Protonation Proton Proton Source (H+) Proton->Intermediate

General mechanism of the Michael addition of this compound.

Applications in Synthesis

The Michael adducts derived from this compound are valuable precursors in organic synthesis. A prominent application is their use in the Robinson annulation , a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a six-membered ring fused to the initial cyclopentane (B165970) ring.[1][2][3] This methodology is widely employed in the synthesis of steroids, terpenoids, and other polycyclic natural products.[1]

Experimental Protocols

The following protocols are based on established procedures for Michael additions of similar β-dicarbonyl compounds and general conditions for Robinson annulations.[4] Researchers should optimize these conditions for their specific substrates.

Protocol 1: Base-Catalyzed Michael Addition to Methyl Vinyl Ketone

This protocol describes the synthesis of 2-acetyl-2-(3-oxobutyl)cyclopentan-1-one, the Michael adduct of this compound and methyl vinyl ketone. This adduct is a direct precursor for the Robinson annulation.

Materials:

  • This compound

  • Methyl vinyl ketone (freshly distilled)

  • Sodium ethoxide (or other suitable base like potassium tert-butoxide)

  • Anhydrous ethanol (B145695)

  • 5% Hydrochloric acid (aqueous)

  • Saturated sodium bicarbonate solution (aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane (B109758) (DCM) or Ethyl acetate (B1210297) for extraction

  • Hexane (B92381) and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv.) in anhydrous ethanol.

  • Base Addition: To the stirred solution, add sodium ethoxide (1.1 equiv.) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure complete enolate formation.

  • Michael Acceptor Addition: Slowly add methyl vinyl ketone (1.2 equiv.) to the reaction mixture via a dropping funnel over a period of 15 minutes. An exothermic reaction may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating (e.g., reflux) may be necessary.

  • Work-up: After completion, cool the mixture to room temperature and carefully neutralize with 5% hydrochloric acid to a pH of ~7.

  • Extraction: Remove the ethanol under reduced pressure. Add dichloromethane and water to the residue and transfer to a separatory funnel. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Michael adduct.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane as the eluent.

G start Dissolve this compound in Anhydrous Ethanol add_base Add Sodium Ethoxide, Stir for 30 min start->add_base add_mvk Slowly Add Methyl Vinyl Ketone add_base->add_mvk react Stir at Room Temp for 4-6 hours (Monitor by TLC) add_mvk->react workup Neutralize with HCl, Remove Ethanol react->workup extract Extract with DCM, Wash with NaHCO3 & Brine workup->extract dry Dry over MgSO4, Concentrate extract->dry purify Purify by Flash Chromatography dry->purify

Experimental workflow for the Michael addition of this compound.

Protocol 2: Lewis Acid-Catalyzed Michael Addition to Chalcones

This protocol provides an alternative method using a Lewis acid catalyst, which can be beneficial for certain substrates. This is adapted from a procedure for a similar β-keto ester.[5]

Materials:

  • This compound

  • Chalcone (B49325) (or substituted chalcone)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • tert-Butyl methyl ether (TBME) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv.) and iron(III) chloride hexahydrate (0.02-0.05 equiv.) in the chosen solvent (e.g., TBME).

  • Michael Acceptor Addition: Add the chalcone (1.2-1.4 equiv.) to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous sodium bicarbonate and brine to remove the iron catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation

While specific quantitative data for the Michael addition of this compound is not widely published, the following tables provide representative data for analogous reactions involving similar Michael donors and acceptors. These can be used as a reference for expected outcomes.

Table 1: Michael Addition of Cyclopentanone Derivatives to Methyl Vinyl Ketone

Michael DonorBase/CatalystSolventTime (h)Temp (°C)Yield (%)Reference
Cyclopentanone-2-carboxylic acid ethyl esterFeCl₃·6H₂ONone12RT91-93[5]
2-MethylcyclohexanoneNaOMeMethanol-Reflux-[4]
2-Methyl-1,3-cyclohexanedioneMethoxideMethanol---[6]

Table 2: Michael Addition of β-Dicarbonyl Compounds to Chalcones

Michael DonorMichael AcceptorCatalyst/BaseSolventTime (h)Temp (°C)Yield (%)Reference
Ethyl acetoacetatetrans-ChalconeNaOHEthanol---[3]
AcetylacetoneBenzalacetophenonePiperidine---[7]
DimedoneChalconeL-prolineDMSO24RT92General organocatalysis literature

Conclusion

The Michael addition of this compound is a versatile and powerful tool for the synthesis of 1,5-dicarbonyl compounds, which are key intermediates in the preparation of more complex molecules of interest to the pharmaceutical and natural product industries. The provided protocols and representative data offer a solid foundation for researchers to develop and optimize these important synthetic transformations. The choice of base or catalyst, solvent, and reaction temperature will be crucial in achieving high yields and purity of the desired Michael adducts.

References

Synthesis of Substituted Cyclopentenones from 2-Acetylcyclopentanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted cyclopentenones are valuable structural motifs found in a variety of biologically active molecules, including prostaglandins (B1171923) and their analogues, which play crucial roles in inflammation, pain, and other physiological processes. The versatile starting material, 2-acetylcyclopentanone, offers a convergent and efficient entry point to a diverse range of substituted cyclopentenone derivatives. This document provides detailed application notes and experimental protocols for the synthesis of these important compounds via three classical organic reactions: the Robinson Annulation, the Claisen-Schmidt Condensation (a variant of the Aldol (B89426) Condensation), and the Knoevenagel Condensation. These methods allow for the introduction of various substituents onto the cyclopentenone core, enabling the generation of libraries of compounds for drug discovery and development.

I. Robinson Annulation: Synthesis of Bicyclic Enones

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring fused to an existing ring.[1] When this compound is reacted with an α,β-unsaturated ketone, such as methyl vinyl ketone, a bicyclic enone is formed. This core structure is a key intermediate in the synthesis of steroids and other complex natural products.[1]

Experimental Protocol: Synthesis of a Bicyclic Cyclopentenone Derivative

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Enolate Formation: To the stirred solution, add sodium ethoxide (1.1 eq) portion-wise at room temperature. Stir the mixture for 30 minutes to facilitate the formation of the enolate.

  • Michael Addition: Slowly add methyl vinyl ketone (1.2 eq) to the reaction mixture.

  • Annulation: Heat the reaction mixture to reflux and maintain for 6-8 hours.

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with 5% hydrochloric acid. Remove the ethanol under reduced pressure.

  • Extraction: To the residue, add dichloromethane and water. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Expected Results and Characterization

The expected product is a bicyclic enone. The yield and spectroscopic data will be dependent on the specific substrates and reaction conditions used.

ProductYield (%)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
Bicyclic Cyclopentenone Derivative60-75Signals corresponding to aliphatic and vinylic protonsSignals corresponding to carbonyl, olefinic, and aliphatic carbons~1670 (C=O, enone), ~1620 (C=C)

Note: The data in the table is representative and will vary based on the specific product.

II. Claisen-Schmidt Condensation: Synthesis of α,β-Unsaturated Ketones

The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen.[2] This reaction is particularly useful for synthesizing chalcone-like compounds, which are known for their diverse pharmacological activities. By reacting this compound with various aromatic aldehydes, a range of substituted cyclopentenones with extended conjugation can be prepared.

Experimental Protocol: Synthesis of 2-(substituted-benzylidene)-acetylcyclopentanones

This protocol is adapted from a known procedure for the synthesis of chalcone (B49325) derivatives from cyclopentanone (B42830).[3]

Materials:

  • This compound

  • Substituted benzaldehyde (B42025) (e.g., benzaldehyde, 4-methylbenzaldehyde, 4-bromobenzaldehyde, 4-methoxybenzaldehyde, 4-(dimethylamino)benzaldehyde)

  • Sodium hydroxide (B78521) (10% aqueous solution)

  • Ethanol (95%)

  • Ice-cold water

  • Filter paper

Procedure:

  • Reaction Setup: In a suitable flask, dissolve this compound (1.0 eq) and the desired substituted benzaldehyde (1.0 eq) in 95% ethanol.

  • Base Addition: To the stirred solution, add 10% aqueous sodium hydroxide dropwise.

  • Reaction: Continue stirring the mixture at room temperature for 2-4 hours. The formation of a precipitate indicates product formation.

  • Isolation: Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash it thoroughly with ice-cold water until the washings are neutral.

  • Drying: Dry the purified product in a desiccator.

Quantitative Data and Characterization

The following table summarizes the yields and key spectral data for a series of 2-(substituted-benzylidene)-acetylcyclopentanones.[3]

AldehydeProductYield (%)M.p. (°C)FT-IR (C=O, cm⁻¹)¹H NMR (alkene H, δ, ppm)¹³C NMR (C=O, δ, ppm)
Benzaldehyde2-((E)-benzylidene)acetylcyclopentanone--16707.30 (s, 1H)196.16
4-Methylbenzaldehyde2-((E)-4-methylbenzylidene)acetylcyclopentanone--16857.60 (s, 1H)196.51
4-Bromobenzaldehyde2-((E)-4-bromobenzylidene)acetylcyclopentanone12.324616937.40 (s, 1H)-
4-Methoxybenzaldehyde2-((E)-4-methoxybenzylidene)acetylcyclopentanone77235---
4-(Dimethylamino)benzaldehyde2-((E)-4-(dimethylamino)benzylidene)acetylcyclopentanone--16707.30 (s, 1H)196.16

Note: The data for some compounds was not fully reported in the cited source. The provided data is for the analogous bis-benzylidene cyclopentanones.

III. Knoevenagel Condensation: Synthesis of Cyano- and Ester-Substituted Cyclopentenones

The Knoevenagel condensation involves the reaction of a carbonyl compound with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or diethyl malonate, in the presence of a basic catalyst.[4] This reaction provides a route to cyclopentenones bearing electron-withdrawing groups, which are versatile intermediates for further synthetic transformations.

Experimental Protocol: Synthesis of 2-(dicyanomethylene)acetylcyclopentanone

This protocol is based on a general procedure for the Knoevenagel condensation of aldehydes with malononitrile.[5]

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), malononitrile (1.05 eq), and a catalytic amount of piperidine or ammonium acetate in ethanol or water.

  • Reaction: Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: Upon completion of the reaction, a solid product is expected to precipitate.

  • Isolation and Washing: Filter the precipitate and wash it thoroughly with ice-cold water.

  • Drying: Dry the product to obtain the 2-(dicyanomethylene)acetylcyclopentanone.

Expected Results and Characterization

The Knoevenagel condensation typically proceeds in high yields. The product will exhibit characteristic spectroscopic signals for the nitrile groups and the conjugated system.

ProductYield (%)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
2-(dicyanomethylene)acetylcyclopentanone70-95Signals corresponding to the cyclopentanone ring protonsSignals for carbonyl, olefinic, nitrile, and aliphatic carbons~2220 (C≡N), ~1680 (C=O), ~1600 (C=C)

Note: The data in the table is representative and will vary based on the specific product.

Mandatory Visualizations

Signaling Pathway: Prostaglandin Biosynthesis

Substituted cyclopentenones are core structures in prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals. Prostaglandins are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. The diagram below illustrates a simplified overview of this pathway, highlighting the formation of the cyclopentane (B165970) ring.

Prostaglandin_Biosynthesis Arachidonic_Acid Arachidonic Acid PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 COX-1 / COX-2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) PGH2->Prostaglandins Isomerases Experimental_Workflow Start Start: this compound + Reagents Reaction Reaction: - Robinson Annulation - Claisen-Schmidt Condensation - Knoevenagel Condensation Start->Reaction Workup Work-up: - Neutralization - Extraction Reaction->Workup Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Characterization Characterization: - NMR - IR - Mass Spectrometry Purification->Characterization Final_Product Substituted Cyclopentenone Characterization->Final_Product Reactivity Reactant This compound α-protons (acidic) Carbonyls (electrophilic) Enolate Enolate Formation (Nucleophilic Attack) Reactant:f1->Enolate Base Carbonyl_Addition Carbonyl Addition (Electrophilic Center) Reactant:f2->Carbonyl_Addition Is Attacked Enolate->Carbonyl_Addition Attacks Electrophile

References

Application of 2-Acetylcyclopentanone in the Total Synthesis of Natural Products: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Acetylcyclopentanone is a versatile and economically significant building block in organic synthesis, prized for its bifunctional nature which allows for a diverse array of chemical transformations. The presence of a ketone and a β-dicarbonyl moiety within its structure enables its participation in a variety of carbon-carbon bond-forming reactions, making it an invaluable precursor for the construction of complex molecular architectures inherent to many natural products. This application note details the utility of this compound in the total synthesis of natural products, with a particular focus on the construction of fused carbocyclic ring systems, which are common motifs in steroids and terpenoids. The Robinson annulation, a powerful ring-forming reaction, is highlighted as a key strategic application of this compound.

Core Application: Robinson Annulation for Hydrindane Synthesis

A primary application of this compound in natural product synthesis is its use as a nucleophilic partner in the Robinson annulation. This reaction sequence, involving a Michael addition followed by an intramolecular aldol (B89426) condensation, is a cornerstone for the formation of six-membered rings fused to an existing ring system. When reacted with an α,β-unsaturated ketone, such as methyl vinyl ketone (MVK) or ethyl vinyl ketone (EVK), this compound can be used to construct a hydrindane skeleton, a core structural element of numerous sesquiterpenes and other natural products.

The enolate of this compound, preferentially formed at the more acidic methylene (B1212753) group between the two carbonyls, initiates a Michael addition to the α,β-unsaturated ketone. The resulting 1,5-dicarbonyl intermediate then undergoes an intramolecular aldol condensation to afford a bicyclic β-hydroxy ketone, which readily dehydrates to yield the thermodynamically stable α,β-unsaturated ketone.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the initial steps of a natural product synthesis.

Protocol 1: Robinson Annulation of this compound with Methyl Vinyl Ketone

This protocol describes the synthesis of a key hydrindanone intermediate, a foundational structure for various terpenoid syntheses.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product This compound This compound Hydrindanone Intermediate Hydrindanone Intermediate This compound->Hydrindanone Intermediate 1. Base (e.g., NaOEt) 2. Methyl Vinyl Ketone 3. Heat Methyl Vinyl Ketone Methyl Vinyl Ketone Methyl Vinyl Ketone->Hydrindanone Intermediate

Caption: Robinson Annulation of this compound.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 equiv.) in anhydrous ethanol.

  • To the stirred solution, add sodium ethoxide (1.1 equiv.) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Slowly add methyl vinyl ketone (1.2 equiv.) to the reaction mixture via a dropping funnel over a period of 15 minutes.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with 5% hydrochloric acid until the pH is approximately 7.

  • Remove the ethanol under reduced pressure. To the residue, add dichloromethane and water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Quantitative Data Summary:

Reactant/ReagentMolar Equiv.Molecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound1.0126.15101.26 g
Methyl Vinyl Ketone1.270.09120.84 g (1.0 mL)
Sodium Ethoxide1.168.05110.75 g
Anhydrous Ethanol---50 mL
Product 178.23
Yield~75-85%

Note: Yields are based on analogous reactions reported in the literature and may vary depending on specific reaction conditions.

Logical Workflow for Natural Product Synthesis

The hydrindanone intermediate synthesized via the Robinson annulation serves as a versatile scaffold for further elaboration into more complex natural products. A general workflow is depicted below.

G Start Start This compound This compound Start->this compound Robinson_Annulation Robinson Annulation (e.g., with MVK) This compound->Robinson_Annulation Hydrindanone_Intermediate Hydrindanone Intermediate Robinson_Annulation->Hydrindanone_Intermediate Stereoselective_Reduction Stereoselective Reduction of Ketone Hydrindanone_Intermediate->Stereoselective_Reduction Functionalized_Hydrindane Functionalized Hydrindane Stereoselective_Reduction->Functionalized_Hydrindane Further_Elaboration Further Elaboration (e.g., side chain introduction) Functionalized_Hydrindane->Further_Elaboration Natural_Product_Core Natural Product Core (e.g., Steroid/Terpenoid) Further_Elaboration->Natural_Product_Core End End Natural_Product_Core->End

Caption: General synthetic workflow.

Conclusion

This compound is a powerful and versatile starting material in the total synthesis of natural products. Its ability to undergo key transformations such as the Robinson annulation provides an efficient entry into complex carbocyclic frameworks that are central to many biologically active molecules. The protocols and workflows presented herein offer a foundational understanding for researchers and drug development professionals to leverage the synthetic potential of this valuable building block. Further exploration of stereoselective modifications and downstream functionalizations of the resulting intermediates will continue to expand the utility of this compound in the synthesis of novel and medicinally relevant compounds.

Protecting Group Strategies for 2-Acetylcyclopentanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic protection of the dicarbonyl compound 2-acetylcyclopentanone. The selective masking of one of the two ketone functionalities is a critical step in the multistep synthesis of complex molecules, enabling specific transformations at other sites of the molecule. The following sections detail strategies for the selective protection of either the endocyclic or exocyclic carbonyl group through ketalization, silyl (B83357) enol ether formation, and enamine formation.

Introduction to Protecting Group Strategies

In the synthesis of complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired chemical transformation at another site.[1] These temporary blocking groups are known as protecting groups. An ideal protecting group should be easy to introduce and remove in high yield under mild conditions and should be stable to the reaction conditions applied to the unprotected parts of the molecule.[1]

This compound presents a common challenge in synthetic chemistry due to the presence of two ketone functionalities with different chemical environments: an endocyclic ketone within the five-membered ring and an exocyclic acetyl ketone. The selective protection of one of these carbonyl groups is essential for achieving regioselective modifications of the molecule. The choice of protecting group and the reaction conditions will determine which carbonyl group is protected. Generally, the relative reactivity of carbonyl groups is influenced by steric and electronic factors; aldehydes are more reactive than ketones, and less sterically hindered ketones are more reactive than more hindered ones.[2][3][4] In this compound, the exocyclic acetyl ketone is generally more sterically accessible and thus more reactive towards nucleophilic attack under kinetically controlled conditions.

Selective Protection of the Exocyclic Acetyl Ketone via Ketalization

The formation of a ketal is a common strategy for protecting carbonyl groups.[5] By using a diol, such as ethylene (B1197577) glycol, under acidic conditions, a cyclic ketal can be formed. Due to the higher reactivity of the less sterically hindered exocyclic acetyl ketone, it is possible to achieve selective monoketalization under carefully controlled, mild conditions.

Experimental Protocol: Selective Ketalization of this compound

Objective: To selectively protect the exocyclic acetyl ketone of this compound as a 1,3-dioxolane.

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TSA) or other acid catalyst

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.0 eq), ethylene glycol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.

  • Heat the mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected or TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Deprotection Protocol: Hydrolysis of the Ketal

Objective: To remove the ketal protecting group and regenerate the acetyl ketone.

Procedure:

  • Dissolve the protected this compound derivative in a mixture of acetone (B3395972) and water.

  • Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer and concentrate under reduced pressure to obtain the deprotected this compound derivative.[6]

Data Presentation
Protecting GroupReagents and ConditionsSubstrateProductYield (%)Reaction Time (h)
1,3-DioxolaneEthylene glycol, p-TSA, Toluene, RefluxThis compound2-(2-Methyl-1,3-dioxolan-2-yl)cyclopentan-1-one~85-95 (adapted)4-8
DeprotectionAcetone/H₂O, cat. HCl2-(2-Methyl-1,3-dioxolan-2-yl)cyclopentan-1-oneThis compound>90 (adapted)1-4

Yields are adapted from general procedures for ketalization of ketones and may vary based on specific reaction conditions.

Regioselective Protection as Silyl Enol Ethers

The formation of silyl enol ethers is another effective strategy for protecting a carbonyl group by converting it into its enol form, which is then capped with a silyl group (e.g., trimethylsilyl (B98337), TMS, or tert-butyldimethylsilyl, TBS).[7] The regioselectivity of silyl enol ether formation from an unsymmetrical ketone like this compound can be controlled by the choice of base and reaction conditions, leading to either the kinetic or the thermodynamic product.

  • Kinetic Silyl Enol Ether: Formation of the less substituted enolate, which is faster to form. This is typically achieved using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures.

  • Thermodynamic Silyl Enol Ether: Formation of the more substituted, and therefore more stable, enolate. This is favored by using a weaker base, such as triethylamine (B128534) (Et₃N), at higher temperatures, allowing for equilibration to the more stable isomer.

Experimental Protocol: Formation of the Kinetic Silyl Enol Ether

Objective: To selectively form the silyl enol ether at the less substituted α-carbon of the endocyclic ketone.

Materials:

  • This compound

  • Lithium diisopropylamide (LDA)

  • Trimethylsilyl chloride (TMSCl) or tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous pentane (B18724) or hexane

  • Standard Schlenk line and syringe techniques for handling air-sensitive reagents

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.05 eq) in THF to the cooled solution of the ketone.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add trimethylsilyl chloride (1.1 eq) dropwise to the enolate solution.

  • Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature.

  • Quench the reaction with a cold saturated aqueous sodium bicarbonate solution.

  • Extract the product with pentane or hexane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the kinetic silyl enol ether.

Experimental Protocol: Formation of the Thermodynamic Silyl Enol Ether

Objective: To form the more stable, more substituted silyl enol ether.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DMF or DCM.

  • Add trimethylsilyl chloride (1.2 eq) or TMSOTf (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (for DCM) or at a suitable temperature (e.g., 80 °C for DMF) and monitor the reaction by TLC or GC.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent like diethyl ether.

  • Wash the organic layer with cold water and brine to remove the triethylammonium (B8662869) salt and DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the thermodynamic silyl enol ether.

Deprotection Protocol: Hydrolysis of Silyl Enol Ethers

Objective: To cleave the silyl enol ether and regenerate the ketone.

Procedure:

  • Dissolve the silyl enol ether in a solvent such as THF.

  • Add a source of fluoride (B91410) ions (e.g., tetrabutylammonium (B224687) fluoride, TBAF, in THF) or an aqueous acid (e.g., 1M HCl).[7]

  • Stir the reaction at room temperature until TLC analysis shows complete consumption of the starting material.

  • If using acid, neutralize the reaction mixture.

  • Extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain the deprotected ketone.[8]

Data Presentation
ProductBase/ConditionsSilylating AgentExpected Major RegioisomerYield (%)
Kinetic Silyl Enol EtherLDA, -78 °C, THFTMSCl1-(Cyclopent-1-en-1-yloxy)-1-silyloxyetheneHigh (adapted)
Thermodynamic Silyl Enol EtherEt₃N, Reflux, DCMTMSCl/TMSOTf2-Acetyl-1-(silyloxy)cyclopent-1-eneHigh (adapted)

Yields are adapted from general procedures and will depend on the specific substrate and reaction optimization.

Selective Protection via Enamine Formation

Enamines are formed by the reaction of a ketone with a secondary amine, such as pyrrolidine (B122466) or morpholine (B109124), typically with acid catalysis and removal of water.[9] For unsymmetrical ketones, the enamine usually forms at the less sterically hindered α-position under thermodynamic control. In the case of this compound, the endocyclic ketone is more sterically hindered for the initial nucleophilic attack by the amine, but the resulting enamine from this ketone is more stable due to conjugation. Under thermodynamic conditions (e.g., reflux with azeotropic removal of water), the enamine is expected to form predominantly involving the endocyclic ketone.

Experimental Protocol: Enamine Formation with Morpholine

Objective: To selectively form an enamine at the endocyclic ketone position.

Materials:

  • This compound

  • Morpholine

  • p-Toluenesulfonic acid (p-TSA)

  • Toluene

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add this compound (1.0 eq), morpholine (1.2 eq), and a catalytic amount of p-TSA (0.02 eq) in toluene.

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Continue the reaction until no more water is collected.

  • Cool the reaction mixture and remove the toluene under reduced pressure.

  • The resulting crude enamine can often be used directly in the next step or purified by vacuum distillation.

Deprotection Protocol: Hydrolysis of the Enamine

Objective: To hydrolyze the enamine and regenerate the ketone.

Procedure:

  • Dissolve the enamine in a suitable solvent (e.g., THF, diethyl ether).

  • Add water or aqueous acid (e.g., 1M HCl) to the solution.

  • Stir the mixture at room temperature until the hydrolysis is complete, as indicated by TLC.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer and concentrate under reduced pressure to obtain the deprotected ketone.

Data Presentation
Protecting GroupReagents and ConditionsSubstrateProduct (Major)Yield (%)Reaction Time (h)
Morpholine EnamineMorpholine, p-TSA, Toluene, RefluxThis compound1-(4-(Cyclopent-1-en-1-yl)morpholino)ethan-1-one70-80 (adapted)4-6
DeprotectionH₂O/H⁺1-(4-(Cyclopent-1-en-1-yl)morpholino)ethan-1-oneThis compound>90 (adapted)0.5-2

Yields are adapted from general procedures for enamine formation with cyclic ketones.[9]

Visualizations of Protecting Group Strategies

Protection_Strategies cluster_ketal Ketal Protection (Exocyclic Carbonyl) cluster_silyl Silyl Enol Ether Formation cluster_enamine Enamine Protection (Endocyclic Carbonyl) start_ketal This compound prot_ketal Ethylene Glycol, p-TSA, Toluene, Reflux start_ketal->prot_ketal Protection prod_ketal 2-(2-Methyl-1,3-dioxolan-2-yl)cyclopentan-1-one prot_ketal->prod_ketal deprot_ketal H3O+ prod_ketal->deprot_ketal Deprotection end_ketal This compound deprot_ketal->end_ketal start_silyl This compound prot_kin LDA, -78°C TMSCl start_silyl->prot_kin Kinetic Control prot_therm Et3N, Reflux TMSCl start_silyl->prot_therm Thermodynamic Control prod_kin Kinetic Silyl Enol Ether prot_kin->prod_kin deprot_silyl H3O+ or F- prod_kin->deprot_silyl Deprotection prod_therm Thermodynamic Silyl Enol Ether prot_therm->prod_therm prod_therm->deprot_silyl Deprotection end_silyl This compound deprot_silyl->end_silyl start_enamine This compound prot_enamine Morpholine, p-TSA, Toluene, Reflux start_enamine->prot_enamine Protection prod_enamine 1-(4-(Cyclopent-1-en-1-yl)morpholino)ethan-1-one prot_enamine->prod_enamine deprot_enamine H3O+ prod_enamine->deprot_enamine Deprotection end_enamine This compound deprot_enamine->end_enamine

Caption: Overview of protecting group strategies for this compound.

Ketalization_Workflow start Start: This compound mix Mix with Ethylene Glycol and cat. p-TSA in Toluene start->mix reflux Reflux with Dean-Stark Trap mix->reflux workup Aqueous Workup: NaHCO3, Brine reflux->workup dry Dry (Na2SO4) & Concentrate workup->dry purify Column Chromatography (if necessary) dry->purify product Product: Protected Ketone purify->product

Caption: Experimental workflow for selective ketalization.

Silyl_Enol_Ether_Logic start This compound conditions Reaction Conditions start->conditions kinetic Kinetic Control (LDA, -78 °C) conditions->kinetic Strong, Hindered Base Low Temperature thermodynamic Thermodynamic Control (Et3N, Reflux) conditions->thermodynamic Weak Base Higher Temperature product_kin Kinetic Silyl Enol Ether (Less Substituted) kinetic->product_kin product_therm Thermodynamic Silyl Enol Ether (More Substituted) thermodynamic->product_therm

Caption: Logic for regioselective silyl enol ether formation.

References

Application Notes and Protocols for Catalytic Asymmetric Reactions Using 2-Acetylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the catalytic asymmetric synthesis of chiral molecules utilizing 2-acetylcyclopentanone as a key starting material. The focus is on robust and well-documented methods that offer high stereocontrol and synthetic utility for the preparation of valuable chiral building blocks relevant to pharmaceutical and natural product synthesis.

Organocatalytic Asymmetric Aldol (B89426) Reaction of this compound

The asymmetric aldol reaction is a powerful C-C bond-forming reaction for the synthesis of chiral β-hydroxy ketones. Organocatalysis, using small chiral organic molecules, offers a metal-free and environmentally benign approach to this transformation. L-proline and its derivatives are highly effective catalysts for the direct asymmetric aldol reaction of ketones with aldehydes.

Data Presentation: Proline-Catalyzed Aldol Reaction of Cyclopentanones
CatalystAldehydeSolventTime (h)Yield (%)dr (anti:syn)ee (%) (anti)Reference
L-Proline4-NitrobenzaldehydeDMSO468-76[1]
L-Prolinamide (B555322)4-NitrobenzaldehydeNeat2480-30[2]
(S)-N-((S)-2-hydroxy-1,2-diphenylethyl)pyrrolidine-2-carboxamide4-NitrobenzaldehydeNeat249595:593[2]
L-Threonine-derived TosylamideBenzaldehyde--GoodHighHigh[3]
Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction

This protocol is a general procedure adapted for the asymmetric aldol reaction of this compound with an aromatic aldehyde, based on established methods for other cyclic ketones.[1][2][3][4][5]

Materials:

Procedure:

  • To a solution of the aromatic aldehyde (1.0 mmol) in anhydrous DMSO (4.0 mL) is added this compound (5.0 mmol, 5.0 equiv).

  • (S)-Proline (0.3 mmol, 30 mol%) is added to the mixture.

  • The reaction mixture is stirred at room temperature for the appropriate time (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of saturated aqueous NH₄Cl solution (10 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford the desired β-hydroxy ketone.

  • The enantiomeric excess (ee) and diastereomeric ratio (dr) of the product are determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Logical Workflow: Proline-Catalyzed Aldol Reaction

aldol_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve Aldehyde in DMSO add_ketone Add 2-Acetyl- cyclopentanone (B42830) start->add_ketone add_catalyst Add (S)-Proline add_ketone->add_catalyst stir Stir at Room Temperature add_catalyst->stir monitor Monitor by TLC stir->monitor quench Quench with aq. NH4Cl monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify analyze Determine ee/dr by Chiral HPLC purify->analyze end Pure Aldol Product analyze->end

Caption: Workflow for the (S)-proline-catalyzed asymmetric aldol reaction.

Organocatalytic Asymmetric Michael Addition of this compound

The asymmetric Michael addition is a key reaction for the formation of C-C bonds and the creation of stereocenters. The conjugate addition of a ketone to a nitroalkene, for instance, yields γ-nitro ketones, which are versatile intermediates in organic synthesis. Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids or chiral diamines, are highly effective in promoting these reactions with high enantioselectivity and diastereoselectivity.

Data Presentation: Organocatalytic Michael Addition of Cycloketones to Nitroolefins

Specific data for the asymmetric Michael addition of this compound is not prevalent in the reviewed literature. The following table presents representative data for the Michael addition of other cyclic ketones to β-nitrostyrene, which can be used to anticipate the performance of similar reactions with this compound.

CatalystKetoneSolventTime (h)Yield (%)dr (syn:anti)ee (%) (syn)Reference
(R,R)-DPEN-thioureaCyclohexanoneH₂O599>99:199[5]
(S)-ProlineCyclopentanone----low[4]
Chiral DiamineCyclopentanone----high[4]
Cinchonine-thioureaDimethyl MalonateToluene (B28343)195-97[6]
Experimental Protocol: Asymmetric Michael Addition to a Nitroolefin

This protocol provides a general method for the organocatalytic asymmetric Michael addition of this compound to a nitroolefin, based on established procedures.[5][6][7][8][9]

Materials:

  • This compound

  • β-Nitrostyrene (or other activated nitroalkene)

  • Chiral bifunctional organocatalyst (e.g., (R,R)-1,2-diphenylethylenediamine (DPEN)-based thiourea)

  • 4-Nitrophenol (B140041) (as an additive, optional)

  • Solvent (e.g., water, toluene, or dichloromethane)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, dissolve the chiral organocatalyst (e.g., (R,R)-DPEN-thiourea, 0.02 mmol, 10 mol%) and, if used, 4-nitrophenol (0.01 mmol, 5 mol%) in the chosen solvent (1.0 mL).

  • Add the β-nitrostyrene (0.2 mmol, 1.0 equiv) to the solution.

  • Add this compound (2.0 mmol, 10.0 equiv) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting nitroalkene is consumed (typically 5-24 hours).

  • Once the reaction is complete, dilute the mixture with ethyl acetate (10 mL).

  • Wash the organic layer with water (2 x 5 mL) and brine (5 mL).

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the Michael adduct.

  • Determine the enantiomeric excess and diastereomeric ratio of the purified product by chiral HPLC analysis.

Catalytic Cycle: Organocatalytic Michael Addition

michael_cycle cluster_cycle Catalytic Cycle catalyst Chiral Bifunctional Catalyst enamine Chiral Enamine Intermediate catalyst->enamine + Ketone - H2O ketone This compound transition_state Ternary Complex (Transition State) enamine->transition_state nitroalkene Nitroalkene nitroalkene->transition_state H-bonding activation iminium Iminium Ion Intermediate transition_state->iminium C-C bond formation iminium->catalyst hydrolysis product Michael Adduct iminium->product + H2O water H2O

Caption: Proposed catalytic cycle for the asymmetric Michael addition.

Asymmetric Hydrogenation of this compound Derivatives

Asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of prochiral olefins and ketones to produce chiral saturated compounds. While direct asymmetric hydrogenation of the endocyclic double bond of a 2-acetylcyclopentenone derivative or the exocyclic carbonyl of this compound can be challenging, related systems have been successfully hydrogenated with high stereocontrol using transition metal catalysts, such as those based on iridium or rhodium with chiral phosphine (B1218219) ligands.[10][11][12]

Data Presentation: Asymmetric Hydrogenation of α,β-Unsaturated Cyclopentanones

The following table provides data for the iridium-catalyzed asymmetric hydrogenation of tetrasubstituted α,β-unsaturated ketones with a cyclopentyl core, which are structurally analogous to potential derivatives of this compound.

SubstrateCatalyst SystemSolventYield (%)dree (%)Reference
2-Phenyl-1-(thiophen-2-yl)cyclopent-1-enecarbaldehydeIr-BiphPHOXToluene98>20:197[10]
1-(4-Methoxyphenyl)-2-phenylcyclopent-1-enecarbaldehydeIr-BiphPHOXToluene9914:198[10]
1-([1,1'-Biphenyl]-4-yl)-2-phenylcyclopent-1-enecarbaldehydeIr-BiphPHOXToluene99>20:199[10]
Experimental Protocol: Asymmetric Hydrogenation

This is a generalized protocol for the asymmetric hydrogenation of a suitable unsaturated derivative of this compound, based on established procedures for similar substrates.[10]

Materials:

  • Unsaturated this compound derivative

  • Chiral catalyst precursor (e.g., [Ir(COD)Cl]₂)

  • Chiral ligand (e.g., a BiphPHOX-type ligand)

  • Iodine (I₂)

  • Solvent (e.g., anhydrous and degassed toluene)

  • Hydrogen gas (H₂)

  • High-pressure autoclave

Procedure:

  • In a glovebox, charge a vial with the iridium precursor (e.g., [Ir(COD)Cl]₂, 0.005 mmol) and the chiral ligand (0.011 mmol).

  • Add anhydrous, degassed toluene (1.0 mL) and stir the mixture at room temperature for 10 minutes.

  • Add iodine (I₂, 0.025 mmol) and stir for another 10 minutes.

  • Transfer this catalyst solution to a glass vial placed inside a high-pressure autoclave.

  • Add a solution of the unsaturated this compound derivative (0.5 mmol) in toluene (1.0 mL) to the autoclave.

  • Seal the autoclave, purge it with hydrogen gas three times, and then pressurize it to the desired pressure (e.g., 50 atm).

  • Stir the reaction at the desired temperature (e.g., 35 °C) for the required time (e.g., 12 hours).

  • After cooling to room temperature, carefully release the pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the chiral hydrogenated product.

  • Determine the yield, diastereomeric ratio, and enantiomeric excess of the product.

Logical Relationship: Asymmetric Hydrogenation

hydrogenation_logic cluster_catalyst_prep Catalyst Preparation cluster_hydrogenation Hydrogenation Reaction precursor Ir Precursor + Chiral Ligand activation Activation with I2 precursor->activation active_catalyst Active Chiral Ir Catalyst activation->active_catalyst autoclave Reaction in Autoclave active_catalyst->autoclave substrate Unsaturated This compound Derivative substrate->autoclave product Chiral Saturated Product autoclave->product h2 H2 (gas) h2->autoclave

References

Application Notes and Protocols for the Enzymatic Resolution of 2-Acetylcyclopentanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enzymatic resolution of racemic 2-acetylcyclopentanone, a valuable chiral building block in the synthesis of various pharmaceutical agents. The protocols focus on two primary enzymatic strategies: enantioselective hydrolysis using Pig Liver Esterase (PLE) and enantioselective acylation using lipases such as Candida antarctica lipase (B570770) B (CAL-B) and Pseudomonas cepacia lipase (PCL).

Chiral this compound enantiomers are crucial intermediates in the synthesis of prostaglandins (B1171923) and antiviral carbocyclic nucleosides.[1][2] The stereochemistry of these precursors is critical for the biological activity of the final drug products.

Key Applications of Enantiomerically Pure this compound

Enantiomers of this compound serve as pivotal starting materials for the asymmetric synthesis of complex molecules:

  • Prostaglandin (B15479496) Synthesis: Chiral 2-substituted cyclopentanones are foundational for the synthesis of prostaglandins, a class of potent lipid compounds with diverse physiological effects.[3][4] A key intermediate in many prostaglandin syntheses is the Corey lactone, which can be derived from enantiomerically pure cyclopentanone (B42830) precursors.[5][6][7][8][9][10][11][12]

  • Antiviral Nucleoside Analogs: Carbocyclic nucleosides, where the furanose ring of natural nucleosides is replaced by a cyclopentane (B165970) ring, are a significant class of antiviral agents.[13][14][15][16] The enantioselective synthesis of these therapeutic agents often relies on chiral cyclopentanone building blocks to establish the correct stereochemistry.

Enzymatic Resolution Strategies

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture, offering high selectivity under mild reaction conditions.

Pig Liver Esterase (PLE) Catalyzed Hydrolysis

Pig liver esterase is a versatile enzyme that catalyzes the enantioselective hydrolysis of a wide range of esters.[17][18][19][20][21] A successful strategy for the resolution of a related compound, 2-acetylcyclopentenone, involved PLE-catalyzed hydrolysis, achieving good yields and high enantioselectivities.[1] This approach can be adapted for this compound by first converting the racemic ketone to its enol acetate (B1210297).

Experimental Workflow: PLE-Catalyzed Hydrolysis

PLE_Workflow cluster_prep Substrate Preparation cluster_resolution Enzymatic Resolution cluster_separation Separation and Isolation cluster_products Products rac_2acp Racemic this compound enol_acetate Racemic Enol Acetate Derivative rac_2acp->enol_acetate Acetylation ple_hydrolysis PLE-Catalyzed Hydrolysis (Phosphate Buffer, pH 7-8) enol_acetate->ple_hydrolysis separation Extraction & Chromatography ple_hydrolysis->separation s_enantiomer (S)-2-Acetylcyclopentanone separation->s_enantiomer r_enol_acetate (R)-Enol Acetate separation->r_enol_acetate

Caption: Workflow for the PLE-catalyzed hydrolysis of this compound enol acetate.

Protocol: PLE-Catalyzed Hydrolysis of Racemic this compound Enol Acetate

Materials:

Procedure:

  • Preparation of Racemic Enol Acetate:

    • To a solution of racemic this compound in an appropriate organic solvent, add an acetylating agent (e.g., isopropenyl acetate with a catalytic amount of acid, or acetic anhydride with pyridine).

    • Stir the reaction at room temperature until completion (monitored by TLC or GC).

    • Work up the reaction mixture to isolate the racemic enol acetate of this compound. Purify by column chromatography if necessary.

  • Enzymatic Hydrolysis:

    • Suspend the racemic enol acetate in 0.1 M phosphate buffer (pH 7.5).

    • Add the Pig Liver Esterase suspension to the mixture. The optimal enzyme loading should be determined empirically but a starting point of 10-20% (w/w) of the substrate is recommended.

    • Stir the reaction mixture at room temperature, maintaining the pH at 7.5 by the controlled addition of a dilute NaOH solution.

    • Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (e.e.) of the product and the remaining substrate. The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both components.

  • Work-up and Separation:

    • Once the desired conversion is reached, acidify the reaction mixture to pH 3 with dilute HCl.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting mixture of the unreacted (R)-enol acetate and the produced (S)-2-acetylcyclopentanone by silica gel column chromatography.

Quantitative Data Summary (Hypothetical based on related compounds):

EnzymeSubstrateProduct 1e.e. (%) (Product 1)Product 2e.e. (%) (Product 2)Conversion (%)
PLERacemic Enol Acetate(S)-2-Acetylcyclopentanone>95(R)-Enol Acetate>95~50
Lipase-Catalyzed Transesterification/Acylation

Lipases, such as Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435) and Pseudomonas cepacia lipase (PCL), are highly effective in catalyzing enantioselective acylations in organic solvents.[22][23] This method involves the acylation of one enantiomer of racemic this compound, leaving the other enantiomer unreacted.

Experimental Workflow: Lipase-Catalyzed Acylation

Lipase_Workflow cluster_reaction Enzymatic Resolution cluster_separation Separation and Isolation cluster_products Products rac_2acp Racemic this compound lipase_acylation Lipase-Catalyzed Acylation (e.g., CAL-B or PCL in organic solvent) rac_2acp->lipase_acylation acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->lipase_acylation separation Filtration & Chromatography lipase_acylation->separation s_enantiomer (S)-2-Acetylcyclopentanone separation->s_enantiomer r_ester (R)-Acetylated Product separation->r_ester

Caption: Workflow for the lipase-catalyzed acylation of racemic this compound.

Protocol: Lipase-Catalyzed Acylation of Racemic this compound

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (Novozym 435) or Pseudomonas cepacia lipase

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Molecular sieves (4 Å)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a solution of racemic this compound in an anhydrous organic solvent, add the immobilized lipase (typically 20-50 mg of lipase per mmol of substrate).

    • Add molecular sieves to ensure anhydrous conditions.

    • Add the acyl donor (typically 1.5-2.0 equivalents).

  • Enzymatic Acylation:

    • Stir the reaction mixture at a controlled temperature (e.g., 30-45 °C).

    • Monitor the reaction progress by chiral HPLC or GC, tracking the formation of the acetylated product and the depletion of the starting material.

    • The reaction is typically stopped at approximately 50% conversion to obtain high enantiomeric excess for both the unreacted enantiomer and the product.

  • Work-up and Separation:

    • Filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Concentrate the filtrate under reduced pressure.

    • Separate the unreacted (S)-2-acetylcyclopentanone and the (R)-acetylated product by silica gel column chromatography.

Quantitative Data Summary (Hypothetical based on related compounds):

EnzymeAcyl DonorSolventTemp (°C)(S)-Ketone e.e. (%)(R)-Ester e.e. (%)Conversion (%)
CAL-BVinyl AcetateToluene40>98>98~50
PCLIsopropenyl Acetatet-BME35>97>97~50

Logical Relationship of Enzymatic Resolution

Enzymatic_Resolution_Logic cluster_racemate Starting Material cluster_enzyme Chiral Catalyst cluster_reaction Enantioselective Reaction cluster_products Resulting Mixture racemate Racemic Mixture (R)-Substrate + (S)-Substrate reaction Reaction racemate->reaction enzyme Enzyme (e.g., Lipase, Esterase) enzyme->reaction product (R)-Product reaction->product k_fast unreacted (S)-Substrate (unreacted) reaction->unreacted k_slow

Caption: Principle of kinetic resolution: the enzyme preferentially converts one enantiomer.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Acetylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Acetylcyclopentanone, designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Common impurities can include unreacted starting materials such as cyclopentanone (B42830) and acetic anhydride (B1165640) or acetyl chloride, byproducts from side reactions, and residual solvents used in the synthesis. Decomposition products may also be present if the compound has been exposed to excessive heat.

Q2: How does the keto-enol tautomerism of this compound affect its purification?

This compound exists as a dynamic equilibrium between its keto and enol tautomers. This can complicate purification, particularly in chromatography, as the two forms may exhibit different polarities, potentially leading to broadened peaks or incomplete separation. It is crucial to consider this equilibrium when developing and troubleshooting purification methods.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for determining the purity of this compound and identifying any impurities.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and assess purity.

Purification Methodologies and Troubleshooting

Three primary methods for the purification of this compound are vacuum distillation, column chromatography, and recrystallization. Below are detailed protocols and troubleshooting guides for each method.

Vacuum Distillation

Vacuum distillation is an effective method for separating this compound from non-volatile impurities and solvents with significantly different boiling points.

Experimental Protocol: Vacuum Distillation

Objective: To purify this compound by fractional distillation under reduced pressure.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short path distillation head or a fractional distillation column (e.g., Vigreux)

  • Condenser

  • Receiving flask(s)

  • Vacuum source (vacuum pump or water aspirator)

  • Manometer

  • Heating mantle with a stirrer

  • Stir bar

  • Cold trap (recommended to protect the vacuum pump)

  • Glass wool or aluminum foil for insulation

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is free of cracks and clean.

    • Use a stir bar in the distillation flask for smooth boiling. Do not use boiling chips , as they are ineffective under vacuum.

    • Lightly grease all ground-glass joints to ensure a good seal.

    • Include a Claisen adapter to minimize bumping of the liquid into the condenser.[3][4][5]

    • Connect the vacuum source to the distillation apparatus via a cold trap.

  • Sample Preparation:

    • Charge the round-bottom flask with the crude this compound (no more than two-thirds full).

  • Distillation:

    • Begin stirring the crude sample.

    • Slowly evacuate the system using the vacuum source. A typical pressure for this distillation is around 8-10 mmHg.[6]

    • Once the desired pressure is reached and stable, begin to gently heat the distillation flask using the heating mantle.

    • Collect any low-boiling fractions (forerun) in a separate receiving flask.

    • Monitor the temperature at the distillation head. The main fraction of this compound should distill at approximately 72-75 °C at 8 mmHg.

    • Collect the purified this compound in a clean, pre-weighed receiving flask.

    • Stop the distillation when the temperature starts to drop or when only a small residue remains in the distillation flask.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum source.

    • Disassemble the apparatus and weigh the purified product to determine the yield.

Data Presentation:

ParameterValueReference
Boiling Point72-75 °C @ 8 mmHg[6]
Purity (Post-distillation)>96%[7]
Typical Yield94% (for a specific one-pot synthesis and purification)[7]

Mandatory Visualization:

G Workflow for Vacuum Distillation cluster_prep Preparation cluster_distill Distillation Process cluster_shutdown Shutdown & Collection A Assemble Distillation Apparatus B Add Crude this compound and Stir Bar A->B C Start Stirring B->C D Evacuate the System C->D E Apply Gentle Heat D->E F Collect Forerun E->F G Collect Main Fraction at 72-75 °C / 8 mmHg F->G H Cool the System G->H I Vent to Atmospheric Pressure H->I J Collect Purified Product I->J

Caption: Workflow for the purification of this compound via vacuum distillation.

Troubleshooting Guide: Vacuum Distillation
IssuePossible Cause(s)Suggested Solution(s)
Bumping or Violent Boiling - Overheating.- Absence of smooth boiling aid.- Ensure a stir bar is used and is stirring effectively.- Apply heat gradually.- Use a Claisen adapter to prevent bumping into the condenser.[3][4][5]
Inability to Reach Desired Vacuum - Leaks in the system.- Check that all joints are properly greased and sealed.- Inspect tubing for cracks.- Ensure the vacuum source is functioning correctly.
Product Solidifies in Condenser - Cooling water is too cold for a high-melting point compound.- For compounds that may solidify, run water slowly through the condenser or use air cooling.
Low Recovery of Product - Distillation temperature is too low.- Hold-up in the distillation column.- Ensure the thermometer is correctly placed.- Insulate the distillation head and column with glass wool or aluminum foil to minimize heat loss.
Product is not Pure - Inefficient fractionation.- Bumping of crude material into the distillate.- Use a fractionating column (e.g., Vigreux) for better separation.- Ensure a steady and controlled rate of distillation.

Column Chromatography

Column chromatography is a high-resolution technique suitable for separating this compound from impurities with different polarities.

Experimental Protocol: Column Chromatography

Objective: To purify this compound using silica (B1680970) gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). A common starting point is a 9:1 to 4:1 ratio of hexanes:ethyl acetate.

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the eluent and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).

    • Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Add the eluent to the column and begin collecting fractions.

    • Continuously monitor the separation using TLC to identify the fractions containing the pure product.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Data Presentation:

ParameterRecommended Value/System
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexanes/Ethyl Acetate gradient (e.g., starting from 9:1 and gradually increasing polarity)
Purity (Post-chromatography) >98%
Typical Yield 60-85% (highly dependent on the purity of the crude material)

Mandatory Visualization:

G Troubleshooting Logic for Column Chromatography Start Start Purification Problem Poor Separation? Start->Problem Solution1 Optimize Eluent System via TLC Problem->Solution1 Yes End Pure Product Problem->End No Solution2 Check for Column Channeling Solution1->Solution2 Solution3 Use Dry Loading Solution2->Solution3

Caption: A logical diagram for troubleshooting common issues in column chromatography.

Troubleshooting Guide: Column Chromatography
IssuePossible Cause(s)Suggested Solution(s)
Poor Separation of Bands - Inappropriate eluent polarity.- Optimize the solvent system using TLC before running the column. Aim for an Rf value of 0.2-0.35 for the desired compound.
Cracked or Channeled Column Bed - Improper packing of the column.- Ensure the silica gel is packed uniformly as a slurry. Avoid letting the column run dry.
Broad or Tailing Peaks - Keto-enol tautomerization on the silica gel.- Consider using a less acidic stationary phase like neutral alumina, or add a small amount of a modifier like triethylamine (B128534) to the eluent to deactivate the silica.
Compound Stuck on the Column - Eluent polarity is too low.- Gradually increase the polarity of the eluent.
Low Yield - Product spread across too many fractions.- Collect smaller fractions and carefully analyze them by TLC before combining.

Recrystallization

Recrystallization is a technique for purifying solid compounds. Since this compound can be a liquid at room temperature, this method may be more suitable for derivatives or if it solidifies upon cooling to low temperatures.

Experimental Protocol: Recrystallization

Objective: To purify this compound by recrystallization from a suitable solvent or solvent mixture.

Materials:

  • Crude this compound

  • A suitable solvent or solvent pair (e.g., petroleum ether, diethyl ether/pentane, or an alcohol/water mixture).[6]

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection:

    • The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test small batches with different solvents to find the most suitable one.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the compound just dissolves.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent.

  • Drying:

    • Allow the crystals to air dry on the filter paper or in a desiccator.

Data Presentation:

ParameterRecommended Value/System
Suitable Solvents Petroleum ether, diethyl ether/pentane.[6]
Purity (Post-recrystallization) Can be >99% if an appropriate solvent is used.
Typical Yield 50-80% (can be lower due to solubility in the mother liquor).

Mandatory Visualization:

G Decision Pathway for Recrystallization Start Crude Product Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Cool Slowly Dissolve->Cool Crystals Crystals Formed? Cool->Crystals Filter Filter and Dry Crystals Crystals->Filter Yes Troubleshoot Troubleshoot Crystals->Troubleshoot No Induce Induce Crystallization (Scratch, Seed) Troubleshoot->Induce

Caption: A decision-making flowchart for the recrystallization process.

Troubleshooting Guide: Recrystallization
IssuePossible Cause(s)Suggested Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used.- The solution is not saturated.- Boil off some of the solvent to concentrate the solution.- Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
Oiling Out - The compound's melting point is lower than the boiling point of the solvent.- The solution is supersaturated.- Use a lower-boiling point solvent.- Re-heat the solution and add a small amount of additional solvent before cooling again slowly.
Low Yield of Crystals - The compound is too soluble in the cold solvent.- Premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath.- Use a pre-heated funnel for hot filtration.
Colored Impurities in Crystals - Impurities co-crystallized with the product.- Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.

References

Technical Support Center: 2-Acetylcyclopentanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-acetylcyclopentanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable compound.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound, categorized by the synthetic method.

Method 1: Stork Enamine Synthesis

The Stork enamine synthesis is a popular method for the α-acylation of ketones, offering a milder alternative to base-catalyzed reactions and minimizing issues like poly-acylation and self-condensation.[1]

Diagram of the Stork Enamine Synthesis Workflow:

Stork_Enamine_Synthesis cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Acylation cluster_step3 Step 3: Hydrolysis Cyclopentanone Cyclopentanone Enamine Enamine Intermediate Cyclopentanone->Enamine + Secondary Amine - H2O SecondaryAmine Secondary Amine (e.g., Pyrrolidine) SecondaryAmine->Enamine IminiumSalt Iminium Salt Enamine->IminiumSalt + Acetyl Chloride AcetylChloride Acetyl Chloride AcetylChloride->IminiumSalt Product This compound IminiumSalt->Product + H2O Hydrolysis Aqueous Workup (H3O+) Hydrolysis->Product

A logical workflow for the Stork enamine synthesis of this compound.

Troubleshooting Common Issues:

Problem Potential Cause(s) Recommended Solution(s)
Low or no product formation 1. Incomplete enamine formation. 2. Decomposition of the enamine intermediate. 3. Inactive acetyl chloride.1. Ensure anhydrous conditions during enamine formation. Use a Dean-Stark trap to remove water. 2. Use freshly prepared enamine immediately. Some enamines can be unstable and decompose upon storage.[2] 3. Use freshly opened or distilled acetyl chloride.
Presence of unreacted cyclopentanone Incomplete reaction.1. Increase reaction time for the acylation step. 2. Ensure stoichiometric amounts of acetyl chloride are used.
Formation of a dark-colored reaction mixture Decomposition of reagents or product.1. Perform the acylation at a lower temperature (e.g., 0 °C). 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Difficult purification Presence of residual secondary amine or its salts.1. Perform a thorough aqueous workup, including washes with dilute acid (to remove the amine) and brine. 2. Purify by vacuum distillation.
Method 2: Claisen Condensation

The Claisen condensation involves the base-catalyzed reaction of an ester with another carbonyl compound to form a β-keto ester. For the synthesis of this compound, a mixed Claisen condensation is typically employed.

Diagram of the Claisen Condensation Pathway:

Claisen_Condensation cluster_reactants Reactants cluster_reaction Reaction cluster_side_reactions Potential Side Reactions Ester1 Enolizable Ester (e.g., Ethyl Acetate) Intermediate Tetrahedral Intermediate Ester1->Intermediate + Base SelfCondensation Self-condensation of Enolizable Ester Ester1->SelfCondensation Ester2 Cyclic Ester/Ketone (e.g., Ethyl Cyclopentanone-2-carboxylate) Ester2->Intermediate Base Strong Base (e.g., NaOEt) Base->Intermediate Product This compound Intermediate->Product - EtOH MultipleProducts Mixture of Products SelfCondensation->MultipleProducts

Reaction pathway for the Claisen condensation to form this compound.

Troubleshooting Common Issues:

Problem Potential Cause(s) Recommended Solution(s)
Low yield of desired product 1. Reversible nature of the Claisen condensation. 2. Competing self-condensation of the enolizable ester.[3]1. Use a stoichiometric amount of a strong, non-nucleophilic base to drive the reaction to completion by deprotonating the β-keto ester product. 2. Use one ester in excess, preferably the one that cannot self-condense or is more readily available.
Formation of multiple products Both esters are enolizable, leading to a mixture of all possible condensation products.Use a non-enolizable acylating agent or a pre-formed enolate to ensure regioselectivity.
Reaction does not go to completion Insufficiently strong base or presence of protic solvents.1. Use a stronger base such as sodium hydride (NaH) or lithium diisopropylamide (LDA). 2. Ensure all reagents and solvents are strictly anhydrous.
Product decomposes upon workup The β-keto ester is unstable to harsh acidic or basic conditions.Use a mild acidic workup (e.g., dilute acetic acid) to neutralize the reaction mixture.
Method 3: Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. This is a reliable method for forming five- and six-membered rings.[4]

Diagram of the Dieckmann Condensation Logic:

Dieckmann_Condensation Start Diester (e.g., Diethyl Adipate) Enolate Intramolecular Enolate Formation Start->Enolate + Base Base Base (e.g., NaOEt) Base->Enolate Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization Intermediate Cyclic Tetrahedral Intermediate Cyclization->Intermediate Elimination Elimination of Alkoxide Intermediate->Elimination BetaKetoEster Cyclic β-Keto Ester Elimination->BetaKetoEster Acylation Acylation BetaKetoEster->Acylation Product This compound Acylation->Product

References

Technical Support Center: 2-Acetylcyclopentanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-acetylcyclopentanone reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Ineffective Deprotonation: The base used may be too weak or not sufficiently deprotonating the cyclopentanone (B42830).Switch to a stronger, non-nucleophilic base such as Lithium diisopropylamide (LDA). Ensure the base is fresh and properly prepared.
Moisture in Reaction: Trace amounts of water can quench the enolate intermediate.Flame-dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Low Reaction Temperature: The temperature may be too low for the acylation to proceed efficiently.While the initial deprotonation is often carried out at low temperatures (e.g., -78 °C), the acylation step may require warming to room temperature. Monitor the reaction progress by TLC.
Formation of Multiple Byproducts Self-Condensation of Cyclopentanone: The enolate of cyclopentanone can react with another molecule of cyclopentanone.Add the acylating agent (e.g., acetyl chloride or acetic anhydride) slowly at a low temperature to ensure it reacts with the enolate as it is formed.
O-acylation vs. C-acylation: The enolate can be acylated at the oxygen atom instead of the desired carbon atom.The choice of solvent can influence the ratio of C- to O-acylation. Aprotic solvents like THF are generally preferred for C-acylation.
Di-acylation: The product, this compound, can be deprotonated and acylated a second time.Use a slight excess of the cyclopentanone starting material relative to the acylating agent to minimize this possibility.
Difficult Product Isolation/Purification Incomplete Reaction: Unreacted starting materials can complicate purification.Monitor the reaction for completion using TLC or GC-MS before quenching.
Formation of Emulsions during Workup: This can lead to product loss.Use a brine wash to help break up emulsions during the aqueous workup.
Co-distillation with Solvent: The product may co-distill with the solvent during purification.Carefully choose a solvent with a significantly different boiling point from the product or use a fractional distillation column.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields in this compound synthesis?

A1: The most frequent issue is the presence of moisture, which quenches the sensitive enolate intermediate. It is critical to use anhydrous solvents and properly dried glassware under an inert atmosphere.[2] Another common problem is the use of a base that is not strong enough to fully deprotonate the cyclopentanone.

Q2: Which base is recommended for the acylation of cyclopentanone?

A2: A strong, non-nucleophilic base like Lithium diisopropylamide (LDA) is highly effective for generating the enolate of cyclopentanone. This minimizes side reactions such as nucleophilic attack on the acylating agent. A one-pot method for the related 2-acetylcyclohexanone (B32800) synthesis reports high yields of over 94% using LDA.

Q3: How can I minimize the formation of byproducts?

A3: To reduce self-condensation, add the acylating agent slowly at a low temperature. To favor C-acylation over O-acylation, use an aprotic solvent like THF. To prevent di-acylation, use a slight excess of cyclopentanone.

Q4: What is the recommended purification method for this compound?

A4: The most effective purification method is vacuum distillation.[3] Before distillation, it is advisable to wash the crude product with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acidic reagents.[3]

Q5: Can I use acetic anhydride (B1165640) instead of acetyl chloride as the acylating agent?

A5: Yes, acetic anhydride can be used as an acylating agent. The reaction mechanism is similar, involving the nucleophilic attack of the cyclopentanone enolate on one of the carbonyl carbons of the acetic anhydride.

Experimental Protocols

Key Experiment: Acylation of Cyclopentanone using LDA and Acetyl Chloride

This protocol is adapted from a high-yield synthesis of the analogous 2-acetylcyclohexanone and is expected to provide good yields for this compound.

Materials:

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi)

  • Cyclopentanone

  • Acetyl chloride

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (1 M)

Procedure:

  • LDA Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq) dropwise. Stir the solution at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.

  • Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. Slowly add cyclopentanone (1.0 eq) dropwise. Stir the reaction mixture at -78 °C for 1 hour.

  • Acylation: Add acetyl chloride (1.05 eq) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Workup: Quench the reaction by slowly adding 1 M HCl at 0 °C until the solution is acidic. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain this compound.

Data Presentation

Table 1: Effect of Base and Solvent on Yield (Illustrative)
EntryBaseSolventTemperature (°C)Yield (%)
1NaHTHF2545
2LDATHF-78 to 25>90 (expected)
3t-BuOKt-BuOH2560
4LDADiethyl Ether-78 to 2585

Note: This table is illustrative and based on general principles of enolate chemistry and related literature. Actual yields may vary.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Flame-dry Glassware lda_prep Prepare LDA Solution (-78°C to 0°C) prep_glass->lda_prep prep_solvents Use Anhydrous Solvents prep_solvents->lda_prep enolate_form Form Cyclopentanone Enolate (-78°C) lda_prep->enolate_form acylation Add Acetyl Chloride (-78°C to RT) enolate_form->acylation quench Quench with 1M HCl acylation->quench extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry with MgSO4 wash->dry distill Vacuum Distillation dry->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed moisture Moisture Present? start->moisture base_issue Base Ineffective? start->base_issue temp_issue Incorrect Temperature? start->temp_issue side_reactions Side Reactions Dominant? start->side_reactions dry_cond Ensure Anhydrous Conditions moisture->dry_cond strong_base Use Stronger Base (e.g., LDA) base_issue->strong_base optimize_temp Optimize Reaction Temperature temp_issue->optimize_temp slow_addition Slow Reagent Addition at Low Temp side_reactions->slow_addition

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Regioselective Functionalization of 2-Acetylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 2-acetylcyclopentanone. This resource is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during the synthesis and modification of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: Why is the regioselective functionalization of this compound challenging?

The primary challenge arises from the presence of three distinct acidic α-protons, leading to the potential formation of multiple enolates. This compound is an unsymmetrical β-dicarbonyl compound, and deprotonation can occur at the acetyl methyl group, the C5 position of the cyclopentanone (B42830) ring, or the C2 methine proton between the two carbonyls. This can result in mixtures of regioisomeric products, complicating purification and reducing the yield of the desired compound.[1][2]

Q2: What are the key factors controlling which enolate is formed?

The regioselectivity of enolate formation is primarily governed by the principles of kinetic versus thermodynamic control.[3]

  • Kinetic Control: Favors the formation of the enolate that is formed fastest. This is typically the enolate resulting from the removal of the most sterically accessible and most acidic proton. Kinetic conditions usually involve a strong, bulky, non-nucleophilic base at low temperatures.[4][5]

  • Thermodynamic Control: Favors the formation of the most stable enolate. This is usually the more substituted enolate. Thermodynamic conditions involve a smaller, strong or weak base at higher temperatures, allowing for equilibration to the most stable species.[4]

Q3: Which proton is the most acidic?

The methine proton at the C2 position, located between the two carbonyl groups, is the most acidic due to the stabilizing effect of both carbonyls on the resulting conjugate base. However, the protons on the acetyl methyl group and the C5 methylene (B1212753) group are also readily removed, leading to different enolates and subsequent reaction products. The relative acidity (pKa) of the enol and ketone forms has been studied, with the enol ionizing as an oxygen acid at pKEa = 7.72 and the ketone as a carbon acid at pKKa = 8.12 in aqueous media.[6][7]

Troubleshooting Guides

This section addresses specific problems encountered during the functionalization of this compound.

Problem 1: My reaction produces a mixture of regioisomers. How can I improve selectivity?

Achieving high regioselectivity is dependent on carefully controlling the reaction conditions to favor the formation of a single enolate intermediate.

dot

G cluster_start Starting Material cluster_enolates Enolate Formation cluster_products Products start This compound kinetic Kinetic Enolate (less substituted, formed faster) start->kinetic  Kinetic Control  (LDA, -78 °C) thermo Thermodynamic Enolate (more substituted, more stable) start->thermo  Thermodynamic Control  (NaH, RT or heat) prod_k Kinetic Product kinetic->prod_k  + Electrophile (E+) prod_t Thermodynamic Product thermo->prod_t  + Electrophile (E+)

Caption: Control pathway for regioselective functionalization.

Solution: To favor a specific regioisomer, you must choose conditions that promote either kinetic or thermodynamic control. The table below summarizes the general conditions for achieving this selectivity for C-alkylation.

ParameterKinetic Control (Favors less substituted enolate)Thermodynamic Control (Favors more substituted enolate)
Base Strong, sterically hindered, non-nucleophilic bases (e.g., LDA, KHMDS).[3]Smaller, strong or weak bases (e.g., NaH, NaOEt, KOtBu).[3][5]
Temperature Low temperatures (typically -78 °C) to prevent equilibration.[4]Higher temperatures (room temperature to reflux) to allow equilibration.
Solvent Aprotic solvents (e.g., THF, Diethyl Ether).Aprotic or protic solvents (e.g., THF, Ethanol, DMF).
Reaction Time Short reaction times; add electrophile shortly after base.[3]Longer reaction times to ensure equilibrium is reached.[3]
Expected Outcome Alkylation primarily at the acetyl methyl group or C5 position.Alkylation primarily at the C2 position.
Problem 2: My yield is low, and I'm recovering mostly starting material.

Possible Cause 1: Incomplete Deprotonation.

  • Solution: Your base may not be strong enough, or it may have degraded. Use a stronger base or titrate your base (e.g., alkyllithiums) before use to ensure its activity. Ensure your solvent is rigorously dried, as trace water will quench the base and the enolate.

Possible Cause 2: Reversible Reaction.

  • Solution: If enolate formation is reversible and the subsequent reaction with the electrophile is slow, the equilibrium may favor the starting materials. Consider using a stronger base for irreversible deprotonation (like LDA) or a more reactive electrophile.

Problem 3: I am observing O-functionalization instead of C-functionalization.

Possible Cause: Hard vs. Soft Electrophiles and Counterions. The enolate of this compound is an ambident nucleophile with reactivity at both the carbon and oxygen atoms. The site of attack depends on the nature of the electrophile and the reaction conditions.

  • Hard electrophiles (e.g., silyl (B83357) halides, acyl halides under certain conditions) tend to react at the hard oxygen center (O-functionalization).

  • Soft electrophiles (e.g., alkyl halides) tend to react at the soft carbon center (C-functionalization).

Solution:

  • To promote C-alkylation: Use softer alkylating agents (e.g., alkyl iodides > bromides > chlorides). The choice of solvent can also play a role; polar aprotic solvents often favor C-alkylation.

  • To promote O-acylation/silylation: Use hard electrophiles like acyl chlorides or silyl chlorides in the presence of a non-coordinating base.

Experimental Protocols

Protocol: Regioselective Alkylation of this compound via Kinetic Enolate

This protocol provides a general methodology for the selective alkylation at the less substituted α-carbon by favoring the formation of the kinetic enolate.

dot

G prep 1. Preparation - Dry glassware under vacuum/heat. - Use anhydrous THF. lda 2. LDA Formation - Add diisopropylamine (B44863) to THF. - Cool to -78 °C. - Add n-BuLi dropwise. prep->lda enolate 3. Enolate Generation - Add this compound  dropwise to LDA solution at -78 °C. lda->enolate alkylation 4. Alkylation - After stirring (e.g., 30 min),  add alkyl halide dropwise at -78 °C. enolate->alkylation quench 5. Quench & Workup - Warm to RT. - Quench with sat. NH4Cl. - Extract with ether/EtOAc. alkylation->quench purify 6. Purification - Dry organic layer (e.g., MgSO4). - Concentrate in vacuo. - Purify by column chromatography. quench->purify

Caption: Workflow for selective kinetic alkylation.

Materials:

  • This compound

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Standard extraction and purification solvents/reagents

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel under an inert atmosphere (N₂ or Ar).

  • LDA Preparation:

    • Add anhydrous THF to the flask, followed by diisopropylamine (1.1 equivalents).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.05 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C.

    • Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Enolate Formation:

    • Dissolve this compound (1.0 equivalent) in a small amount of anhydrous THF.

    • Add the ketone solution dropwise to the LDA solution at -78 °C.

    • Stir the mixture for 45-60 minutes at -78 °C to ensure complete formation of the kinetic enolate.[4]

  • Alkylation:

    • Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel, add water, and extract with diethyl ether or ethyl acetate (B1210297) (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired regioisomer.

References

stability and storage conditions for 2-Acetylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 2-Acetylcyclopentanone.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored at a temperature between 2°C and 8°C.[1][2][3] It is crucial to keep the container tightly closed and in a dry, cool, and well-ventilated place.[4]

Q2: What is the appearance of properly stored this compound?

A2: Properly stored this compound is a clear, light yellow to brown liquid.[2][5] A significant change in color or the appearance of precipitates may indicate degradation.

Q3: What materials or substances are incompatible with this compound?

A3: this compound is incompatible with strong oxidizing agents and strong bases.[4][6] Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Q4: What is the expected shelf life of this compound?

Q5: What are the known degradation pathways for this compound?

A5: As a β-dicarbonyl compound, this compound is susceptible to hydrolysis, especially under basic conditions. It is known to be slowly hydrolyzed by 10% aqueous potassium hydroxide (B78521) (KOH) and rapidly upon boiling to yield 6-oxoheptanoic acid.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in Color (darkening) Exposure to air (oxidation) or light.Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light by using an amber-colored vial or by wrapping the container in aluminum foil.
Presence of Precipitate Polymerization or degradation.The compound may not be suitable for use. It is recommended to purify the liquid by vacuum distillation if possible or to use a fresh batch.
Inconsistent Experimental Results Partial degradation of the compound.Verify the purity of the this compound using analytical techniques such as GC-MS or NMR. Consider repurification or using a new, unopened container.
Vial Pressure Buildup Decomposition leading to gas formation.Handle with extreme caution in a well-ventilated fume hood. Cool the vial before opening. This may indicate significant degradation, and the material should likely be disposed of following safety protocols.

Stability and Storage Conditions Summary

ParameterValueSource
Storage Temperature 2°C to 8°C[1][2][3]
Appearance Clear light yellow to brown liquid[2][5]
Incompatibilities Strong oxidizing agents, strong bases[4][6]
Storage Environment Tightly closed container in a dry, cool, and well-ventilated place[4]
Protection Keep away from heat, sparks, and open flames[4]

Experimental Protocols

General Protocol for Assessing Stability (Forced Degradation Study)

This protocol is a general guideline and should be adapted based on the specific experimental needs.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Degradation: Store a sample of the neat compound at an elevated temperature (e.g., 60°C) for 48 hours.

    • Photostability: Expose a sample to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the remaining this compound and identify any degradation products.

Visual Workflow

Troubleshooting Workflow for this compound Stability Issues cluster_observe Observation cluster_check Initial Checks cluster_analyze Analysis cluster_decision Decision cluster_action Action observe_issue Observe unexpected experimental outcome or change in compound appearance check_storage Verify storage conditions (2-8°C, dark, dry) observe_issue->check_storage check_age Check the age of the compound observe_issue->check_age check_handling Review handling procedures (exposure to air/moisture) observe_issue->check_handling analyze_purity Perform purity analysis (e.g., GC-MS, NMR) check_storage->analyze_purity check_age->analyze_purity check_handling->analyze_purity is_pure Is the compound pure? analyze_purity->is_pure use_compound Proceed with experiment is_pure->use_compound Yes purify_compound Purify by vacuum distillation is_pure->purify_compound No discard_compound Discard and use a fresh batch purify_compound->discard_compound If purification is not feasible

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: 2-Acetylcyclopentanone Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the alkylation of 2-acetylcyclopentanone, targeting researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the alkylation of this compound.

Q1: My reaction is yielding a significant amount of dialkylated or polyalkylated product. How can I favor monoalkylation?

A1: Polyalkylation is a common side reaction when the mono-alkylated product is of comparable or higher reactivity than the starting material.[1][2] To promote mono-alkylation, consider the following strategies:

  • Use of Excess Starting Material: Employing a large excess of this compound compared to the alkylating agent can statistically favor the alkylation of the unreacted starting material over the mono-alkylated product.[1][2]

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture containing the enolate of this compound can help maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.

  • Choice of Base and Temperature: Using a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) can lead to rapid and irreversible formation of the kinetic enolate, which can then be reacted with the alkylating agent.[3] This approach can minimize the time the mono-alkylated product is exposed to conditions that might lead to further deprotonation and alkylation.

Q2: I am observing the formation of an O-alkylated byproduct in addition to my desired C-alkylated product. How can I improve the C-alkylation selectivity?

A2: The competition between C- and O-alkylation is a classic problem in enolate chemistry. The regioselectivity is influenced by several factors.[4]

  • Nature of the Alkylating Agent: "Harder" electrophiles, such as chlorotrimethylsilane, tend to favor O-alkylation, while "softer" electrophiles, like primary alkyl halides (e.g., methyl iodide), generally favor C-alkylation.[5]

  • Solvent: Protic solvents can solvate the oxygen atom of the enolate, hindering O-alkylation and thus favoring C-alkylation. However, protic solvents are often incompatible with the strong bases used for enolate formation. In aprotic solvents, polar aprotic solvents that are strongly coordinating (e.g., DMSO, HMPA) can favor O-alkylation, whereas weakly coordinating solvents like THF tend to favor C-alkylation.[5]

  • Counter-ion: The nature of the metal counter-ion can influence the C/O-alkylation ratio. More covalent metal-oxygen bonds (e.g., with lithium) can favor C-alkylation, while more ionic bonds (e.g., with potassium or sodium) can lead to a higher proportion of O-alkylation.

Q3: The yield of my alkylation reaction is consistently low. What are the potential causes and how can I improve it?

A3: Low yields can stem from a variety of issues. Here are some common culprits and their solutions:

  • Incomplete Enolate Formation: If the base is not strong enough to completely deprotonate the this compound, the remaining starting material can participate in side reactions, such as aldol (B89426) condensation with the enolate. Ensure you are using a sufficiently strong and fresh base. The pKa of this compound's alpha-proton is a key consideration.[6]

  • Moisture in the Reaction: Strong bases used for enolate formation (e.g., NaH, LDA) are highly reactive towards water. Any moisture in your solvent, glassware, or starting materials will consume the base and reduce the yield of your desired enolate. Ensure all components of your reaction are scrupulously dried.

  • Side Reactions of the Alkylating Agent: The alkylating agent can undergo elimination reactions, especially if it is a secondary or tertiary halide, when treated with a strong base. It is generally best to use primary or methyl halides.[7]

  • Reaction Temperature: Running the reaction at too high a temperature can promote side reactions and decomposition. For many enolate alkylations, maintaining a low temperature during enolate formation and alkylation is crucial.

Q4: How do I choose the right base for my alkylation reaction?

A4: The choice of base is critical for successful alkylation.

  • For Kinetic Control: To form the less substituted (kinetic) enolate, a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) is typically used at low temperatures (e.g., -78 °C) in an aprotic solvent like THF.[3][8] This results in rapid and irreversible deprotonation.

  • For Thermodynamic Control: To favor the more substituted (thermodynamic) enolate, a weaker base such as sodium hydride (NaH) or an alkoxide (e.g., NaOEt) in a protic solvent (if compatible) or at higher temperatures can be used.[8] These conditions allow for equilibration between the possible enolates, leading to a higher concentration of the more stable thermodynamic enolate.

Quantitative Data Summary

The following table summarizes the impact of different reaction conditions on the alkylation of ketones, providing a general guideline for optimizing the alkylation of this compound.

ParameterCondition 1Yield/Ratio 1Condition 2Yield/Ratio 2Reference
Base NaHLower mono-alkylation, potential for polyalkylationLDAHigher mono-alkylation selectivity[3]
Solvent THF (weakly coordinating)Favors C-alkylationDMSO (strongly coordinating)Favors O-alkylation[5]
Alkylating Agent Methyl Iodide (soft)High C-alkylationTrimethylsilyl Chloride (hard)High O-alkylation[5]
Temperature -78 °CFavors kinetic productRoom TemperatureFavors thermodynamic product/side reactions[3][8]

Detailed Experimental Protocol: Mono-methylation of this compound

This protocol describes a general procedure for the mono-methylation of this compound using lithium diisopropylamide (LDA) as the base and methyl iodide as the alkylating agent.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl Iodide (MeI)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate (B1210297) for extraction

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

Procedure:

  • Preparation of LDA Solution (in situ):

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below -70 °C.

    • Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.

  • Enolate Formation:

    • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Slowly add the solution of this compound to the freshly prepared LDA solution at -78 °C via a dropping funnel or syringe.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • Add methyl iodide (1.1 equivalents) dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation to yield the pure 2-acetyl-2-methylcyclopentanone.

Visualizations

Troubleshooting_Alkylation start Start Alkylation problem Low Yield or Side Products? start->problem polyalkylation Polyalkylation? problem->polyalkylation Yes success Successful Alkylation problem->success No o_alkylation O-Alkylation? polyalkylation->o_alkylation No solution_poly Use excess starting material Slowly add alkylating agent Use strong, hindered base at low temp polyalkylation->solution_poly Yes low_yield General Low Yield? o_alkylation->low_yield No solution_o_alkyl Use 'soft' alkylating agent (e.g., RI) Use less coordinating solvent (e.g., THF) Consider Li+ counter-ion o_alkylation->solution_o_alkyl Yes solution_low_yield Ensure complete enolate formation Use anhydrous conditions Check for alkylating agent stability Optimize reaction temperature low_yield->solution_low_yield Yes low_yield->success No solution_poly->success solution_o_alkyl->success solution_low_yield->success

Caption: Troubleshooting flowchart for this compound alkylation.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Acetylcyclopentanone Condensations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for condensations involving 2-acetylcyclopentanone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during this compound condensation reactions.

Question: My reaction is showing low to no conversion of the starting materials. What are the likely causes and how can I improve the yield?

Answer:

Low conversion is a common issue in condensation reactions and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Inactivity or Inappropriateness: The choice and handling of the catalyst are critical.

    • Troubleshooting:

      • Base Catalysis: For base-catalyzed reactions (e.g., Aldol (B89426), Knoevenagel, Claisen-Schmidt), ensure the base is not deactivated. Use a freshly opened or properly stored base. Common bases include alkali hydroxides (NaOH, KOH), alkoxides (NaOMe, KOtBu), and amines (piperidine, pyrrolidine). The pKa of the base should be sufficient to deprotonate the acidic α-hydrogen of the this compound.

      • Acid Catalysis: For acid-catalyzed reactions (e.g., enamine formation), ensure the acid catalyst (e.g., p-toluenesulfonic acid, acetic acid) is not hydrated, as water can inhibit the reaction.

      • Catalyst Loading: The amount of catalyst can be crucial. Too little may result in a sluggish reaction, while too much can lead to side reactions. An initial optimization screen with varying catalyst loading (e.g., 5, 10, 20 mol%) is advisable. For instance, in some Claisen-Schmidt reactions, 20 mol% of NaOH has been shown to give excellent yields.[1][2]

  • Suboptimal Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate.

    • Troubleshooting:

      • If the reaction is sluggish at room temperature, gradually increase the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to avoid decomposition at higher temperatures. For some cyclopentanone (B42830) self-condensation reactions, temperatures around 150°C have been shown to be effective.[3]

  • Presence of Water: Condensation reactions produce water as a byproduct. The accumulation of water can reverse the reaction equilibrium, leading to low conversion.

    • Troubleshooting:

      • Use a Dean-Stark apparatus to azeotropically remove water, especially when using solvents like toluene (B28343) or benzene.

      • Alternatively, employ a dehydrating agent such as molecular sieves.

  • Improper Solvent Choice: The solvent plays a significant role in the solubility of reactants and the stabilization of intermediates.

    • Troubleshooting:

      • For base-catalyzed reactions, polar aprotic solvents like DMF or DMSO can be effective.[1] For reactions involving water removal, toluene is a common choice. In some cases, solvent-free conditions have been shown to be highly efficient.[1][2]

Question: My reaction is producing multiple products, making purification difficult. What are the common side reactions and how can I suppress them?

Answer:

The formation of multiple products in this compound condensations is often due to competing reaction pathways.

  • Self-Condensation: this compound can react with itself, especially under basic conditions.

    • Troubleshooting:

      • Control the rate of addition of the base to the reaction mixture.

      • Maintain a lower reaction temperature to disfavor the self-condensation pathway.

  • Competitive Reaction at Multiple Sites: this compound has two enolizable sites (the cyclopentanone ring and the acetyl group). This can lead to a mixture of regioisomers.

    • Troubleshooting:

      • The regioselectivity can sometimes be controlled by the choice of catalyst and reaction conditions. For instance, the use of enamines can offer greater selectivity.

      • Careful characterization of the product mixture is necessary to identify the major and minor isomers.

  • Polymerization: Aldehydes, in particular, can be prone to polymerization under strongly basic or acidic conditions.

    • Troubleshooting:

      • Use milder reaction conditions (e.g., weaker base, lower temperature).

      • Control the stoichiometry of the reactants carefully.

Frequently Asked Questions (FAQs)

Q1: Which type of condensation reaction is most suitable for my target molecule?

A1: The choice of reaction depends on your desired product:

  • Knoevenagel Condensation: Ideal for reacting this compound with aldehydes or ketones to form a new C=C bond, typically yielding an α,β-unsaturated product.[3][4]

  • Claisen-Schmidt Condensation: A base-catalyzed reaction between this compound and an aldehyde (usually aromatic) that lacks α-hydrogens to prevent self-condensation of the aldehyde.[1][2]

  • Robinson Annulation: A powerful method for forming a new six-membered ring by reacting this compound with a methyl vinyl ketone or a similar α,β-unsaturated ketone. This reaction involves a Michael addition followed by an intramolecular aldol condensation.[5][6][7]

  • Stork Enamine Synthesis: This involves the pre-formation of an enamine from this compound and a secondary amine (e.g., pyrrolidine, morpholine). The resulting enamine is a powerful nucleophile that can react with various electrophiles, offering good selectivity.[8]

Q2: How do I choose the appropriate catalyst for my reaction?

A2: The catalyst choice is critical for success:

  • Bases: For Knoevenagel and Claisen-Schmidt condensations, weak bases like piperidine (B6355638) or pyridine (B92270) are often used.[3] Stronger bases like NaOH or KOH are also common, particularly in solvent-free conditions.[1][2] For Robinson annulations, a base strong enough to form the enolate is required, such as sodium ethoxide.[9]

  • Acids: For enamine formation, an acid catalyst like p-toluenesulfonic acid (p-TsOH) is used to facilitate the dehydration step.[8][10]

  • Lewis Acids: In some cases, Lewis acids can be used to catalyze condensation reactions.[11]

Q3: What is the importance of the keto-enol tautomerism of this compound?

A3: this compound exists as a mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The reactivity of this compound in condensation reactions stems from the formation of the enolate, which is the deprotonated form of the enol. The presence of two carbonyl groups makes the α-protons particularly acidic and easy to remove with a base.

Data Presentation

The following tables provide representative data for the optimization of condensation reactions involving cyclopentanone, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Optimization of Aldol Condensation of Cyclopentanone

EntryCatalystTemperature (°C)Time (h)Conversion (%)Dimer Selectivity (%)Trimer Selectivity (%)
1SO3H-APG150485.569.028.4
2SO3H-APG1304~75>70<25
3SO3H-APG1704~80~65~30
4MgO1104.581000
5FeO-MgO130--66 (Yield)-

Data adapted from studies on cyclopentanone self-condensation.[3][12][13][14] SO3H-APG refers to a sulfonated attapulgite (B1143926) catalyst.

Table 2: Effect of Catalyst on Knoevenagel Condensation of Benzaldehyde and Malononitrile

EntryCatalystSolventTemperatureTime (min)Yield (%)
1DBU/H2ONoneRoom Temp2096
2Solid NaOH (20 mol%)None (Grinding)Room Temp-98
3Bi(OTf)3 (10 mol%)None80°C-90
4g-C3N4/18-Crown-6TolueneRoom Temp~30>98

This table provides a comparison of different catalytic systems for a model Knoevenagel condensation.[1][15][16][17]

Experimental Protocols

Below are detailed methodologies for key experiments related to this compound condensations.

Protocol 1: General Procedure for Knoevenagel Condensation

This protocol describes a general method for the base-catalyzed condensation of this compound with an aromatic aldehyde.

Materials:

  • This compound (1.0 equiv)

  • Aromatic aldehyde (1.0 equiv)

  • Piperidine (0.1 equiv)

  • Toluene

  • Anhydrous Magnesium Sulfate (B86663) (MgSO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound, the aromatic aldehyde, and toluene.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Robinson Annulation of this compound with Methyl Vinyl Ketone

This protocol outlines the steps for a Robinson annulation to form a bicyclic enone.

Materials:

  • This compound (1.0 equiv)

  • Sodium ethoxide (1.1 equiv)

  • Anhydrous ethanol (B145695)

  • Methyl vinyl ketone (1.2 equiv)

  • 5% Hydrochloric acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous ethanol.

  • Add sodium ethoxide portion-wise to the stirred solution at room temperature and stir for 30 minutes to ensure complete enolate formation.

  • Cool the mixture in an ice bath and slowly add methyl vinyl ketone.

  • Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

  • After completion, cool the mixture and neutralize with 5% HCl.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[9]

Mandatory Visualization

Troubleshooting Workflow for Low Conversion

Troubleshooting_Low_Conversion cluster_catalyst Catalyst Checks Start Low Conversion Observed Check_Catalyst 1. Investigate Catalyst Start->Check_Catalyst Check_Temp 2. Optimize Temperature Check_Catalyst->Check_Temp If no improvement Catalyst_Type - Correct type? (Acid/Base) - Appropriate strength? Check_Catalyst->Catalyst_Type Check_Water 3. Address Water Removal Check_Temp->Check_Water If no improvement Check_Solvent 4. Evaluate Solvent Check_Water->Check_Solvent If no improvement Resolution Improved Yield Check_Solvent->Resolution After optimization Catalyst_Activity - Freshly prepared/stored? - Correct loading? Catalyst_Type->Catalyst_Activity

Caption: A systematic workflow for troubleshooting low conversion in condensation reactions.

General Mechanism for Base-Catalyzed Condensation

Base_Catalyzed_Condensation Reactants This compound + Aldehyde/Ketone Enolate Enolate Formation Reactants->Enolate Deprotonation Nucleophilic_Attack Nucleophilic Attack Reactants->Nucleophilic_Attack Base Base (e.g., OH-) Base->Enolate Enolate->Nucleophilic_Attack Attacks Carbonyl Aldol_Adduct β-Hydroxy Carbonyl (Aldol Adduct) Nucleophilic_Attack->Aldol_Adduct Dehydration Dehydration (-H2O) Aldol_Adduct->Dehydration Product α,β-Unsaturated Product Dehydration->Product

Caption: A simplified signaling pathway for a base-catalyzed aldol-type condensation.

References

preventing polymerization of 2-Acetylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for handling 2-Acetylcyclopentanone, focusing on the prevention of its polymerization and degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

This compound is a β-dicarbonyl compound, meaning it has two carbonyl groups separated by one carbon atom.[1] This structure makes the hydrogen atoms on the central carbon (the α-carbon) acidic and susceptible to removal by a base. The primary stability concern is not typically free-radical polymerization, as seen with unsaturated monomers, but rather self-condensation reactions, which are a form of polymerization. These reactions are often catalyzed by acidic or basic conditions and can be accelerated by elevated temperatures.

Q2: What are the signs that my this compound has started to polymerize or degrade?

Degradation or polymerization of this compound can manifest in several ways:

  • Change in Appearance: The liquid may change from a clear, light yellow to a darker brown or become more viscous.

  • Precipitate Formation: The appearance of solid material or a film in the liquid can indicate the formation of higher molecular weight condensation products.

  • Inconsistent Experimental Results: If you observe unexpected byproducts or lower yields in your reactions, it could be due to the degradation of your starting material.

Q3: What are the recommended storage conditions for this compound?

To ensure the stability of this compound, it is recommended to store it at 2-8°C in a tightly sealed container.[2] The container should be stored in a dry, well-ventilated place, away from heat, sparks, and open flames.[3] For long-term storage, flushing the container with an inert gas like nitrogen or argon can help to displace oxygen and moisture, which could potentially contribute to degradation pathways.

Q4: Can I use standard polymerization inhibitors like BHT or Hydroquinone with this compound?

Standard polymerization inhibitors such as Butylated Hydroxytoluene (BHT), Hydroquinone (HQ), and 4-Methoxyphenol (MEHQ) are primarily effective against free-radical polymerization.[4][5] While the primary degradation pathway for this compound is likely condensation, these inhibitors can be added as a precautionary measure, especially if the compound is subjected to high temperatures or UV light, which could potentially initiate radical-based side reactions. A typical concentration for such inhibitors is in the range of 100-500 ppm.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Increased Viscosity or Color Change Self-condensation or degradation due to improper storage conditions (e.g., elevated temperature, exposure to air/moisture).1. Verify that the storage temperature is between 2-8°C. 2. Ensure the container is tightly sealed. For long-term storage, consider flushing with an inert gas. 3. If degradation is suspected, it is advisable to purify the material by vacuum distillation before use.
Formation of Solid Precipitate Advanced polymerization/condensation.1. The precipitate is likely a mixture of condensation oligomers. The liquid may be recoverable by careful vacuum distillation. 2. Review handling procedures to avoid introducing contaminants that could catalyze condensation (e.g., strong acids or bases).
Inconsistent Reaction Yields Degradation of the starting material.1. Confirm the purity of the this compound using techniques like GC or NMR. 2. If purity is low, purify by vacuum distillation. 3. For sensitive reactions, consider adding a low concentration (100-200 ppm) of a radical inhibitor like BHT to the stored material as a precaution.
Reaction Fails or Gives Unexpected Products The compound may have undergone hydrolysis or other degradation pathways.1. Under strongly acidic or basic conditions, especially with heating, this compound can hydrolyze.[6] Ensure your reaction conditions are compatible with the stability of the β-dicarbonyl functional group. 2. Buffer your reaction mixture if necessary to maintain a neutral pH.

Experimental Protocols

Protocol for Storage and Handling of this compound
  • Receiving and Inspection: Upon receiving, inspect the container for any signs of damage or leakage. Note the initial color and clarity of the liquid.

  • Storage:

    • Store the container in a refrigerator or cold room at 2-8°C.[2]

    • Keep the container away from light sources.

    • Ensure the storage area is well-ventilated and free from ignition sources.[3]

  • Handling:

    • All handling should be performed in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • When dispensing the liquid, use clean, dry glassware to avoid introducing contaminants.

    • For long-term storage of an opened container, it is recommended to flush the headspace with an inert gas (e.g., nitrogen or argon) before re-sealing to minimize exposure to air and moisture.

  • Optional Addition of an Inhibitor for Long-Term Storage:

    • If the material is to be stored for an extended period (over 6 months) after opening, consider adding a radical inhibitor.

    • Prepare a stock solution of BHT in a compatible, dry solvent (e.g., toluene).

    • Add the BHT solution to the this compound to achieve a final concentration of 100-200 ppm.

    • Mix thoroughly and store as described above.

Visualizations

Polymerization_Pathway cluster_0 Self-Condensation (Base-Catalyzed) mol1 This compound enolate Enolate Intermediate mol1->enolate + Base (e.g., OH⁻) - H₂O dimer Dimer (Aldol Adduct) enolate->dimer + mol2 mol2 Another Molecule of This compound mol2->dimer polymer Higher Oligomers / Polymers dimer->polymer Further Condensation

Caption: Base-catalyzed self-condensation pathway of this compound.

Inhibition_Workflow start Experiment with This compound check_storage Verify Proper Storage (2-8°C, Sealed, Dark) start->check_storage check_purity Assess Purity (e.g., Appearance, GC) check_storage->check_purity  Storage OK   purify Purify by Vacuum Distillation check_storage->purify Improper Storage check_purity->purify Impure add_inhibitor Optional: Add Inhibitor (e.g., BHT, 100-200 ppm) check_purity->add_inhibitor  Purity OK   purify->check_purity proceed Proceed with Experiment add_inhibitor->proceed

References

scale-up considerations for 2-Acetylcyclopentanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Acetylcyclopentanone Synthesis

This guide provides researchers, scientists, and drug development professionals with essential information for the synthesis of this compound, focusing on scale-up considerations, troubleshooting, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The most prevalent method is the acylation of cyclopentanone (B42830). This typically involves the formation of a cyclopentanone enolate using a base, followed by a reaction with an acetylating agent like acetyl chloride or acetic anhydride. The choice of base and solvent is critical for achieving high yield and purity.

Q2: What are the primary challenges when scaling up this synthesis?

A2: Key scale-up challenges include:

  • Exothermic Reaction Control: The acylation step can be highly exothermic, requiring efficient heat management to prevent side reactions and ensure safety.

  • Mixing and Mass Transfer: Ensuring homogenous mixing in larger reactors is crucial for consistent enolate formation and to avoid localized "hot spots" or areas of high reagent concentration.

  • Workup and Purification: Handling larger volumes during aqueous washes and performing efficient vacuum distillation without product decomposition are significant hurdles. Inefficient purification can lead to lower purity and yield.[1]

Q3: How does the keto-enol tautomerism of this compound affect the process?

A3: this compound exists as a mixture of keto and enol tautomers.[2] This equilibrium can influence spectroscopic analysis and reactivity. During purification, particularly distillation, the tautomers may co-distill, which is generally not an issue for purity unless separation is specifically required.[3] The enol form gives a characteristic violet color with ethanolic ferric chloride.[4][5]

Q4: What are the typical impurities and by-products?

A4: Common impurities include unreacted cyclopentanone, acetic acid (or its salt), and by-products from side reactions. These can include di-acylated products or products from the self-condensation of cyclopentanone. The formation of by-products is often exacerbated by poor temperature control and inefficient mixing.[1]

Troubleshooting Guide

Problem: Low Reaction Yield

Q: My yield dropped significantly after moving from a 1L to a 20L reactor. What are the likely causes?

A: Several factors related to scale-up can cause a drop in yield:

  • Inefficient Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, making heat dissipation less efficient. If the exothermic acylation step is not adequately cooled, elevated temperatures can promote side reactions, consuming starting material and reducing the yield of the desired product.[1]

  • Poor Mixing: Inadequate agitation in a large vessel can lead to non-homogenous reaction conditions. This can result in incomplete deprotonation of cyclopentanone to form the enolate or localized high concentrations of the acetylating agent, fostering by-product formation.

  • Ineffective Reagent Addition: The rate of addition for reagents becomes more critical at scale. Adding the acetylating agent too quickly can overwhelm the cooling capacity and lead to temperature spikes.

  • Extended Reaction Time: While sometimes necessary for larger batches, unnecessarily long reaction times can increase the likelihood of product degradation or side reactions.

Problem: Product Purity Issues

Q: My final product is discolored and shows multiple peaks on GC analysis after distillation. How can I improve its purity?

A: Purity issues often stem from both the reaction and the workup/purification stages:

  • Minimize Side Reactions: Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. Maintain strict temperature control during reagent addition to prevent the formation of condensation by-products.[1]

  • Thorough Aqueous Workup: A wash with a saturated sodium bicarbonate (NaHCO₃) solution is crucial for removing acidic impurities like acetic acid.[4][5] Ensure sufficient volume and contact time during this wash.

  • Efficient Vacuum Distillation:

    • Stable Vacuum: Ensure the vacuum level is stable and sufficiently low to allow distillation at a moderate temperature (e.g., 72-75 °C at 8 mmHg).[6]

    • Avoid Overheating: High pot temperatures can cause thermal decomposition, leading to discoloration and impurities.[3] Use a suitable heating mantle and stir the distillation pot to ensure even heating.

    • Fractional Distillation: Use a fractionating column (e.g., a Vigreux column) to better separate the product from lower and higher boiling point impurities.

Problem: Difficulties with Purification

Q: I'm struggling to get a clean separation during vacuum distillation. What should I consider?

A: Challenges during vacuum distillation are common when scaling up.

  • Check for Leaks: Even a small leak in the distillation apparatus will prevent it from reaching the required vacuum, leading to higher required distillation temperatures and potential product decomposition.

  • Use a Cold Trap: A well-chilled cold trap (using dry ice/acetone or a cryocooler) between the distillation setup and the vacuum pump is essential to protect the pump from corrosive vapors and help maintain a stable vacuum.

  • Foaming or Bumping: Large-scale distillations are more prone to bumping. Ensure smooth and vigorous stirring of the distillation pot or use boiling chips suitable for vacuum operations.

Data Presentation

Table 1: Physical and Safety Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₁₀O₂[2][7]
Molecular Weight 126.15 g/mol [2][7][8]
Appearance Clear light yellow to brown liquid[4][5][7]
Boiling Point 72-75 °C @ 8-10 mmHg[4][6][8]
Density 1.043 - 1.06 g/cm³ @ 20-25 °C[8]
Refractive Index n20/D 1.489[5]
Flash Point ~72 °C (161-163 °F)[6][8][9]
Storage Temperature 2-8 °C[4][5][8]
Safety Harmful if swallowed (Acute Toxicity, Oral, Category 4)[9][10]

Table 2: Key Parameters for Scale-Up Consideration

ParameterLab-Scale (e.g., 500 mL flask)Pilot/Production-Scale (e.g., 50L reactor)Scale-Up Considerations
Heat Transfer High surface-area-to-volume ratio; efficient cooling with ice bath.Low surface-area-to-volume ratio; requires jacketed reactor with circulating coolant.Exothermicity must be carefully managed to prevent temperature runaways and side reactions.
Mixing Magnetic or overhead stirrer provides good homogeneity.Requires powerful overhead motor and appropriately designed impeller (e.g., turbine, pitched blade).Inefficient mixing can lead to low yields and increased impurity profiles.
Reagent Addition Dropping funnel over minutes.Metering pump over hours.Addition rate must be controlled to match the reactor's heat removal capacity.
Workup Separation funnel for washes.Decantation or bottom-outlet valve; potential for emulsion formation.Phase separation can be slower and more difficult to manage at a larger scale.
Purification Kugelrohr or short-path distillation.Wiped-film or fractional distillation column.Requires more sophisticated equipment to handle larger volumes and ensure product purity without degradation.

Experimental Protocols

Protocol 1: Synthesis via Acylation of Cyclopentanone

This protocol is a representative procedure. All steps should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reactor Setup: Equip a dry, jacketed glass reactor with an overhead stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Enolate Formation:

    • Charge the reactor with anhydrous tetrahydrofuran (B95107) (THF).

    • Add cyclopentanone (1.0 eq).

    • Begin stirring and cool the reactor jacket to 0-5 °C.

    • Slowly add a strong base (e.g., Lithium diisopropylamide (LDA) solution, 1.05 eq) via the dropping funnel, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure complete enolate formation.

  • Acylation:

    • Cool the reactor back to 0-5 °C.

    • Slowly add acetyl chloride (1.0 eq) dropwise, again maintaining the internal temperature below 10 °C to control the exotherm.

    • Once the addition is complete, remove the cooling and allow the reaction to stir at room temperature for 1-2 hours.

  • Quenching and Workup:

    • Cool the mixture again in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Transfer the mixture to a larger vessel for extraction. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Combine the organic layers.

Protocol 2: Purification

  • Aqueous Wash: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic by-products.[4][5] Check the aqueous layer with pH paper to ensure it is basic.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to aid in the removal of water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Vacuum Distillation:

    • Set up a vacuum distillation apparatus.

    • Transfer the crude brown oil to the distillation flask.

    • Slowly apply vacuum and begin heating.

    • Collect the fraction boiling at 72-75 °C under approximately 8-10 mmHg vacuum.[6][8] The product should be a clear, light-yellow liquid.

Visualizations

G General Workflow for this compound Synthesis A Reactor Setup (Dry, Inert Atmosphere) B Enolate Formation (Cyclopentanone + Base in THF) A->B Step 1 C Acylation (Add Acetyl Chloride @ 0-5 °C) B->C Step 2 D Reaction Quench (Aqueous NH4Cl) C->D Step 3 E Aqueous Workup (Extraction & Bicarbonate Wash) D->E Step 4 F Drying & Concentration (Anhydrous MgSO4 & Rotovap) E->F Step 5 G Final Purification (Vacuum Distillation) F->G Step 6 H Pure this compound G->H Final Product

Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.

G Troubleshooting Logic for Low Yield in Scale-Up A Problem: Low Yield After Scale-Up B Was the internal temperature controlled? A->B C Improve cooling efficiency. Reduce addition rate. B->C No D Is mixing adequate? (No dead spots) B->D Yes E Increase stirrer speed. Evaluate impeller design. D->E No F Were reagents analyzed for purity? D->F Yes G Source high-purity, anhydrous starting materials. F->G No H Investigate other mechanical/process losses. F->H Yes

Caption: A decision tree to diagnose potential causes of low yield during process scale-up.

References

dealing with tautomeric mixtures of 2-Acetylcyclopentanone in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Acetylcyclopentanone. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing this versatile β-dicarbonyl compound in their experiments, with a special focus on managing its tautomeric nature.

Frequently Asked Questions (FAQs)

Q1: What is tautomerism and why is it important for this compound?

A: Tautomerism is a phenomenon where a single compound exists as a mixture of two or more interconvertible isomers, known as tautomers. This compound (2-ACP) primarily exists in a dynamic equilibrium between its diketo form and two major enol forms, which can be stabilized by an intramolecular hydrogen bond.[1][2] This equilibrium is critical because the keto and enol tautomers exhibit different reactivity. Furthermore, under basic conditions, both tautomers deprotonate to form a single, resonance-stabilized enolate anion, which is a key nucleophilic intermediate in many synthetic reactions.[3] Understanding and controlling this equilibrium is essential for achieving desired reaction outcomes and reproducibility.

Q2: Which tautomer of this compound is more stable?

A: The relative stability and concentration of the tautomers are highly dependent on the solvent.[4]

  • In aprotic, non-polar solvents (e.g., dioxane, carbon tetrachloride), the enol form is the predominant species. This is because the enol is stabilized by a strong intramolecular hydrogen bond, which is favored in the absence of competing intermolecular interactions with the solvent.[2][5][6]

  • In polar, protic solvents (e.g., water, alcohols), the concentration of the diketo form increases significantly.[4] These solvents can disrupt the internal hydrogen bond of the enol by forming their own hydrogen bonds with the carbonyl groups of the keto tautomer, thereby stabilizing it.

Q3: How does the tautomeric mixture affect my reaction's selectivity and yield?

A: The presence of multiple tautomers can lead to several issues:

  • Reduced Yields: If your desired reaction proceeds through only one tautomer (e.g., the enolate), and the equilibrium favors another form under your reaction conditions, the effective concentration of the reactive species is lowered, potentially leading to incomplete conversion or slower reaction rates.

  • Side Products: Different tautomers may react with your reagents through different pathways, leading to the formation of unwanted side products.

  • Inconsistent Results: Failing to control the tautomeric equilibrium can lead to poor reproducibility between experiments, especially if solvent purity or reaction conditions vary slightly.

Q4: How can I determine the keto-enol ratio in my sample?

A: Several spectroscopic techniques can be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for quantifying the ratio of tautomers. The signals for the enolic proton and the α-protons of the keto form are typically distinct and can be integrated. ¹⁷O NMR has also been used to distinguish between different enol tautomers.[4]

  • Infrared (IR) Spectroscopy: The keto and enol forms have distinct vibrational frequencies. The diketo tautomer shows two characteristic C=O stretching bands (around 1748 cm⁻¹ and 1715 cm⁻¹), while the enol form shows a conjugated C=O stretch and a broad O-H stretch.[1]

  • UV-Vis Spectroscopy: The enol form, with its conjugated system, has a strong UV absorbance (around 285 nm in aqueous solution) that is distinct from the keto form.[2][7] This can be used to monitor the equilibrium.

Troubleshooting Guide
Problem Potential Cause Suggested Solution
Low reaction yield in an enolate-mediated reaction (e.g., Alkylation, Aldol, Michael Addition). The concentration of the reactive enolate is too low. This could be due to an inappropriate choice of base or solvent. The pKₐ of the ketone (as a carbon acid) is approximately 8.12.[7][8]1. Choose a stronger base: Use a base with a pKₐH significantly higher than that of 2-ACP (e.g., NaH, LDA) to ensure complete deprotonation to the enolate. For base-catalyzed reactions, ensure the base is strong enough to generate a sufficient equilibrium concentration of the enolate. 2. Switch to an aprotic solvent: Solvents like THF or DMF are preferred for enolate chemistry as they do not interfere with the nucleophile.
Reaction is not proceeding or is very slow. The desired tautomer is not the major species in solution. Keto-enol interconversion can be slow, especially under neutral conditions.[6][9]1. Add a catalyst: Both acids and bases catalyze the interconversion between keto and enol forms.[10][11] Adding a catalytic amount of acid (e.g., p-TsOH) or base (e.g., Et₃N) can accelerate the equilibration, making the desired tautomer more accessible. 2. Change the solvent: To favor the enol, use an aprotic solvent like dioxane or toluene. To favor the keto form, use a polar solvent like water or methanol.[2][4]
Formation of unexpected side products. The reagent is reacting with both the keto and enol tautomers, or with the enolate at different positions (O- vs. C-alkylation).1. Control the reactive species: To force the reaction through the enolate, use a strong base in an aprotic solvent. 2. Modify reaction conditions: Temperature and the nature of the counter-ion can influence the selectivity of enolate reactions (e.g., O- vs. C-alkylation). Hard electrophiles tend to react at the oxygen atom, while soft electrophiles react at the carbon.[3]
Inconsistent results between batches. The tautomeric ratio of the starting material varies, or minor changes in solvent polarity (e.g., water content) are shifting the equilibrium during the reaction.1. Pre-equilibrate your starting material: Before starting the reaction, dissolve the this compound in the reaction solvent and stir for a period (with a catalyst if necessary) to ensure a consistent starting equilibrium is reached. 2. Use anhydrous solvents: Ensure solvents are dry, as trace amounts of water can alter the tautomeric ratio.
Data Presentation

Table 1: Influence of Solvent on the Tautomeric Equilibrium of β-Dicarbonyl Compounds

The following table summarizes the general trend observed for β-dicarbonyls like this compound, where the enol form is favored in non-polar solvents and the keto form becomes more significant in polar solvents.[2][4][12]

Solvent TypeExample(s)Predominant TautomerRationale
Aprotic, Non-PolarDioxane, CCl₄, Hexane (B92381)Enol Stabilization of the enol via a strong intramolecular hydrogen bond is highly favorable.[2]
Aprotic, PolarDMSO, AcetonitrileEnol / Keto (Mixed)The solvent's polarity can stabilize the more polar keto form to some extent. DMSO can also act as a hydrogen bond acceptor, stabilizing the enol.[12]
Protic, PolarWater, MethanolKeto (Significant %)The solvent disrupts the intramolecular H-bond of the enol by forming intermolecular H-bonds with the keto tautomer, increasing its stability.[4]

Note: Exact percentages vary and should be determined experimentally for specific conditions.

Experimental Protocols

Protocol: Generating the Enolate of this compound for Alkylation

This protocol describes a general method for generating the enolate anion for subsequent reaction with an electrophile, such as an alkyl halide.

Materials:

  • This compound (2-ACP)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Alkyl Halide (e.g., Methyl Iodide)

  • Three-neck round-bottom flask, septum, nitrogen inlet, magnetic stirrer, and syringe

Procedure:

  • Setup: Assemble the flame-dried three-neck flask under a positive pressure of dry nitrogen. Equip it with a magnetic stir bar and a septum.

  • Dispense Base: In the flask, place the required amount of sodium hydride (1.1 equivalents). Wash the NaH dispersion with anhydrous hexane (x2) via cannula to remove the mineral oil, and carefully remove the hexane.

  • Add Solvent: Add anhydrous THF to the flask via syringe.

  • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a small amount of anhydrous THF. Add this solution dropwise to the NaH suspension via syringe over 10-15 minutes.

    • Observation: Hydrogen gas will evolve. Ensure the system is properly vented.

  • Enolate Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation and formation of the sodium enolate.

  • Electrophile Addition: Cool the reaction mixture back down to 0 °C. Add the alkyl halide (1.05 equivalents) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates the consumption of the starting material.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography or distillation as appropriate.

Visualizations

Caption: Keto-enol-enolate equilibrium of this compound.

Workflow start Start: Define Reaction Goal (e.g., C-Alkylation) step1 Step 1: Solvent Selection Choose aprotic solvent (e.g., THF) to favor enolate formation. start->step1 step2 Step 2: Base Selection Use strong base (e.g., NaH, LDA) for complete deprotonation. step1->step2 step3 Step 3: Enolate Generation Add 2-ACP to base at 0°C. Stir to ensure full conversion. step2->step3 step4 Step 4: Electrophile Addition Add electrophile (e.g., R-X) at low temperature. step3->step4 step5 Step 5: Reaction Monitoring Monitor by TLC / GC-MS for starting material consumption. step4->step5 step6 Step 6: Workup & Purification Quench, extract, and purify. step5->step6 end End: Isolated Product step6->end

Caption: Experimental workflow for an enolate-mediated reaction.

Troubleshooting problem Problem: Low Yield or No Reaction q1 Is the reaction enolate-mediated? problem->q1 a1_yes Check Base & Solvent q1->a1_yes Yes a1_no Is reaction dependent on a specific tautomer (keto/enol)? q1->a1_no No solution1 Use strong base (NaH) in aprotic solvent (THF). a1_yes->solution1 a2_yes Analyze Tautomer Ratio a1_no->a2_yes Yes a2_no Investigate other factors: - Reagent stability - Temperature - Contaminants a1_no->a2_no No solution2 Change solvent to favor desired tautomer. Add acid/base catalyst to speed up equilibration. a2_yes->solution2

Caption: Troubleshooting decision tree for this compound reactions.

References

Technical Support Center: Workup Procedures for Reactions Involving 2-Acetylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for workup procedures in reactions involving 2-acetylcyclopentanone.

General Troubleshooting

Workup procedures for reactions with this compound can present several challenges. Below is a general guide to address common issues.

Problem: Emulsion Formation During Extraction

Emulsions are a common issue when partitioning the reaction mixture between an organic solvent and an aqueous solution.

Solution:

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion.

  • Filtration through Celite: Pass the emulsified mixture through a pad of Celite. This can physically disrupt the emulsion.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method to separate the layers.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to layer separation.

Problem: Precipitate Formation at the Interface

An insoluble solid can form at the interface of the organic and aqueous layers, making separation difficult.

Solution:

  • Addition of More Solvent: Adding more of either the organic or aqueous solvent can sometimes dissolve the precipitate.

  • Filtration: Filter the entire mixture through a Büchner funnel to remove the solid. The layers in the filtrate can then be separated. Be sure to wash the collected solid with both the organic and aqueous solvents to recover any adsorbed product.

  • pH Adjustment: If the precipitate is an acid or a base that has been neutralized, a slight adjustment of the aqueous layer's pH might redissolve it.

Problem: Product is Water-Soluble

If your product has significant water solubility, you may experience low yields after extraction.

Solution:

  • Back-Extraction: After the initial extraction, re-extract the aqueous layer with fresh portions of the organic solvent.

  • Salting Out: Before extraction, add a significant amount of a salt like sodium chloride or sodium sulfate (B86663) to the aqueous layer to decrease the polarity of the aqueous phase and drive the organic product into the organic layer.

  • Use of a More Polar Solvent: If using a non-polar solvent like hexanes, switching to a more polar extraction solvent like ethyl acetate (B1210297) or dichloromethane (B109758) may improve recovery.

Reaction-Specific Troubleshooting and FAQs

This section provides detailed guidance for specific reactions involving this compound.

Alkylation of this compound

Alkylation of this compound typically involves the formation of an enolate followed by reaction with an alkyl halide.

FAQs:

  • Q: My reaction is complete, but after quenching with water and extracting, my yield is very low. What could be the issue?

    • A: The product, 2-alkyl-2-acetylcyclopentanone, may have some water solubility. Try back-extracting the aqueous layer multiple times with your organic solvent. Also, consider "salting out" the product by adding brine to the aqueous layer before extraction. Incomplete reaction or side reactions are also possibilities that should be investigated by analyzing a crude sample of the reaction mixture by TLC or LC-MS.

  • Q: I am seeing multiple spots on my TLC plate after workup, even though the reaction appeared clean before quenching. Why?

    • A: this compound and its alkylated derivatives are β-dicarbonyl compounds, which can be susceptible to hydrolysis under strongly acidic or basic conditions, especially with heating.[1] If your workup involves a harsh pH adjustment, you could be cleaving the acetyl group. Consider using milder quenching and washing solutions, such as saturated ammonium (B1175870) chloride instead of strong acid.

Experimental Protocol: Alkylation with Methyl Iodide and Extractive Workup

  • Reaction Quenching: After the reaction is deemed complete, cool the reaction mixture to 0 °C in an ice bath. Slowly add saturated aqueous ammonium chloride solution to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous sodium bicarbonate solution (to remove any acidic byproducts).

    • Brine (to aid in drying and break any emulsions).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel, typically using a mixture of hexanes and ethyl acetate as the eluent.

Troubleshooting Workflow: Alkylation of this compound

start Alkylation Reaction Workup quench Quench Reaction (e.g., sat. NH4Cl) start->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract emulsion Emulsion Forms? extract->emulsion wash Wash Organic Layer (e.g., NaHCO3, Brine) low_yield Low Yield? wash->low_yield dry Dry and Concentrate multiple_spots Multiple Spots on TLC? dry->multiple_spots purify Purify (e.g., Column Chromatography) end Pure Product purify->end emulsion->wash No break_emulsion Break Emulsion: - Add Brine - Filter through Celite - Centrifuge emulsion->break_emulsion Yes low_yield->dry No check_aqueous Check Aqueous Layer for Product: - Back-extract - 'Salt out' with Brine low_yield->check_aqueous Yes multiple_spots->purify No check_hydrolysis Check for Hydrolysis: - Use milder workup conditions - Avoid strong acid/base multiple_spots->check_hydrolysis Yes break_emulsion->wash check_aqueous->dry check_hydrolysis->purify

Caption: Troubleshooting workflow for the alkylation of this compound.

Knoevenagel Condensation

The Knoevenagel condensation of this compound with aldehydes or ketones yields an α,β-unsaturated product. The workup for these reactions is often straightforward, as the product may precipitate from the reaction mixture.

FAQs:

  • Q: My Knoevenagel condensation product oiled out instead of precipitating. How can I isolate it?

    • A: If the product does not precipitate, you will need to perform an extractive workup. After quenching the reaction (if necessary), extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry and concentrate. The product can then be purified by recrystallization or column chromatography.

  • Q: What is a good recrystallization solvent for my Knoevenagel product?

    • A: A common solvent system for recrystallizing Knoevenagel condensation products is a mixture of ethanol (B145695) and water. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add water until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. Other solvent systems like ethyl acetate/hexanes may also be effective.

Experimental Protocol: Knoevenagel Condensation with Benzaldehyde and Purification

  • Reaction Workup: If the product precipitates from the reaction mixture, collect the solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.

  • Extractive Workup (if no precipitate forms): Transfer the reaction mixture to a separatory funnel and add ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture or purify by flash column chromatography on silica gel.

Quantitative Data: Knoevenagel Condensation Workup

Workup MethodTypical Yield RangePurity (pre-recrystallization)Notes
Precipitation and Filtration85-95%>90%Most efficient when applicable.
Extractive Workup70-90%80-95%Necessary for non-precipitating products.

Troubleshooting Workflow: Knoevenagel Condensation

start Knoevenagel Condensation Workup check_precipitate Does Product Precipitate? start->check_precipitate filter Filter and Wash Solid check_precipitate->filter Yes oiled_out Product Oiled Out? check_precipitate->oiled_out No impure_product Product Impure? filter->impure_product extractive_workup Perform Extractive Workup extractive_workup->impure_product recrystallize Recrystallize or Chromatograph choose_solvent Choose Appropriate Recrystallization Solvent (e.g., EtOH/H2O) recrystallize->choose_solvent end Pure Product oiled_out->extractive_workup Yes impure_product->recrystallize Yes impure_product->end No choose_solvent->end

Caption: Troubleshooting workflow for Knoevenagel condensation workup.

Michael Addition

The Michael addition of a nucleophile to the product of a Knoevenagel condensation (an α,β-unsaturated ketone) is a common subsequent reaction.

FAQs:

  • Q: After my Michael addition, I have a complex mixture of products. What could have gone wrong?

    • A: Michael additions can sometimes be reversible, especially under the reaction or workup conditions. Ensure your reaction has gone to completion before workup. Also, consider that the product itself has acidic protons and can potentially undergo further reactions if the conditions are not carefully controlled. A mild workup is often crucial.

  • Q: How do I remove the basic catalyst (e.g., DBU or a metal carbonate) during the workup?

    • A: If a basic catalyst was used, a wash with a dilute acid solution (e.g., 1 M HCl or saturated NH4Cl) will protonate and neutralize the base, allowing it to be extracted into the aqueous layer. Be cautious if your product is acid-sensitive.

Experimental Protocol: Michael Addition of Nitromethane and Extractive Workup

  • Reaction Quenching: Cool the reaction mixture and slowly add a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the mixture with dichloromethane.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Troubleshooting Workflow: Michael Addition

start Michael Addition Workup quench Quench Reaction (e.g., sat. NH4Cl) start->quench extract Extract with Organic Solvent (e.g., CH2Cl2) quench->extract wash Wash Organic Layer (e.g., Water, Brine) extract->wash catalyst_removal Catalyst Removal Issue? wash->catalyst_removal dry Dry and Concentrate complex_mixture Complex Mixture? dry->complex_mixture purify Purify (e.g., Column Chromatography) end Pure Product purify->end complex_mixture->purify No check_reversibility Consider Reversibility/ Side Reactions. Use Mild Workup. complex_mixture->check_reversibility Yes catalyst_removal->dry No acid_wash Use Dilute Acid Wash (e.g., 1M HCl) to Remove Basic Catalyst. catalyst_removal->acid_wash Yes check_reversibility->purify acid_wash->dry

Caption: Troubleshooting workflow for Michael addition workup.

References

Technical Support Center: Purification of 2-Acetylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of impurities from 2-Acetylcyclopentanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most common impurities in crude this compound typically arise from the synthesis process. These can include:

  • Unreacted Starting Materials: Such as cyclopentanone (B42830) and the acetylating agent (e.g., ethyl acetate, acetyl chloride).

  • Self-Condensation Product of Cyclopentanone: 2-Cyclopentylidene-cyclopentanone is a common byproduct formed when cyclopentanone reacts with itself under basic or acidic conditions.[1][2]

  • Hydrolysis Product: this compound can be slowly hydrolyzed to 6-oxoheptanoic acid, especially in the presence of strong bases or acids, and this process is accelerated by heat.[3][4]

  • Residual Solvents: Solvents used in the synthesis and workup.

Q2: What is the standard purification procedure for this compound?

A2: The standard laboratory-scale purification involves a three-step process:

  • Liquid-Liquid Extraction: The crude product is dissolved in a non-polar organic solvent and washed with a basic aqueous solution, typically saturated sodium bicarbonate, to remove acidic impurities.[3][4][5]

  • Drying: The organic layer is dried over an anhydrous drying agent (e.g., Drierite, magnesium sulfate) to remove residual water.[3][5]

  • Vacuum Distillation: The purified this compound is isolated from non-volatile impurities and residual solvent by fractional distillation under reduced pressure.[3][4][5]

Q3: Why is vacuum distillation necessary for the purification of this compound?

A3: this compound has a relatively high boiling point at atmospheric pressure (approximately 196-198 °C).[6] Distillation at this temperature can lead to decomposition and the formation of byproducts. Vacuum distillation allows the compound to boil at a much lower temperature, minimizing thermal degradation and ensuring a purer final product. The boiling point of this compound is reported to be 72-75 °C at 8 mmHg (10.7 hPa).[4][7]

Q4: How can I monitor the purity of this compound during and after purification?

A4: Several analytical techniques can be used to assess the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help quantify the levels of impurities.

  • Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups of this compound and check for the absence of impurity-related peaks.[8]

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a sample.

Troubleshooting Guides

Problem 1: Incomplete Removal of Acidic Impurities with Sodium Bicarbonate Wash

Symptom: The organic layer remains colored, or subsequent analysis (e.g., GC-MS) shows the presence of acidic impurities like 6-oxoheptanoic acid.

Possible Causes:

  • Insufficient amount of sodium bicarbonate solution used.

  • Inadequate mixing during the washing step.

  • The concentration of the sodium bicarbonate solution is too low.

Solutions:

  • Increase the number of washes: Perform multiple washes with fresh portions of saturated sodium bicarbonate solution.

  • Ensure thorough mixing: Gently invert the separatory funnel multiple times for each wash to ensure good contact between the organic and aqueous layers. Avoid vigorous shaking, which can lead to the formation of emulsions.

  • Check the pH of the aqueous layer: After a wash, check the pH of the aqueous layer to ensure it is basic, indicating that the acidic impurities have been neutralized.

  • Consider a dilute sodium hydroxide (B78521) wash: If acidic impurities are persistent, a wash with a dilute (e.g., 1-2%) sodium hydroxide solution can be more effective. However, this should be done cautiously and at a low temperature to minimize the hydrolysis of the desired product.

Problem 2: Difficulty in Separating Layers During Extraction

Symptom: An emulsion forms at the interface between the organic and aqueous layers, making separation difficult.

Possible Causes:

  • Vigorous shaking of the separatory funnel.

  • Presence of surfactants or other compounds that stabilize emulsions.

Solutions:

  • Be patient: Allow the separatory funnel to stand undisturbed for a longer period to allow the layers to separate.

  • Gentle swirling: Gently swirl the separatory funnel instead of shaking it vigorously.

  • Addition of brine: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Filtration: In severe cases, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.

Problem 3: Low Yield After Vacuum Distillation

Symptom: The amount of purified this compound collected is significantly lower than expected.

Possible Causes:

  • Losses during workup: Significant loss of product during the extraction and washing steps.

  • Decomposition during distillation: The distillation temperature is too high, or the distillation is carried out for an extended period.

  • Inefficient fractional distillation: Poor separation of the product from lower or higher boiling point impurities.

  • Leaks in the vacuum system: An unstable vacuum can lead to fluctuations in boiling points and inefficient distillation.

Solutions:

  • Optimize workup: Minimize the number of transfers and ensure complete extraction of the product.

  • Monitor distillation parameters: Use an appropriate vacuum level and heating mantle temperature to ensure a steady and controlled distillation.

  • Use a fractionating column: For better separation, use a short Vigreux or packed fractionating column.

  • Check for vacuum leaks: Ensure all joints are properly sealed with vacuum grease and that the vacuum pump is functioning correctly.

Problem 4: Product Purity is Still Low After Distillation

Symptom: Analytical tests (e.g., GC-MS, NMR) show that the distilled product still contains significant amounts of impurities.

Possible Causes:

  • Co-distillation with impurities: An impurity has a boiling point very close to that of this compound at the distillation pressure.

  • Inefficient distillation setup: The distillation column is not efficient enough to separate the components.

  • Contamination after distillation: The collection flask or other glassware was not clean.

Solutions:

  • Optimize distillation pressure: Changing the vacuum pressure can sometimes alter the relative boiling points of the product and impurities, allowing for better separation.

  • Improve fractional distillation: Use a more efficient fractionating column (e.g., a longer Vigreux column or a packed column).

  • Repeat the distillation: A second distillation of the collected product can improve purity.

  • Consider alternative purification methods: If distillation is ineffective, other techniques like column chromatography on silica (B1680970) gel may be necessary, although this can be complicated by the keto-enol tautomerism of the product.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Pressure (mmHg)
This compoundC₇H₁₀O₂126.1572-758[4][7]
CyclopentanoneC₅H₈O84.12130.6760
2-Cyclopentylidene-cyclopentanoneC₁₀H₁₄O150.22257.8760[5]
6-Oxoheptanoic acidC₇H₁₂O₃144.17112-1201[3]
Ethyl AcetateC₄H₈O₂88.1177.1760
Acetyl ChlorideC₂H₃ClO78.5052760

Table 2: Typical Purity and Yield Data for this compound Purification

StageTypical Purity (GC area %)Typical Yield (%)
Crude Product70-90%-
After NaHCO₃ Wash85-95%90-95% (of crude)
After Vacuum Distillation>98%80-90% (from washed material)

Note: These values are approximate and can vary depending on the specific reaction conditions and the scale of the synthesis.

Experimental Protocols

Protocol 1: Standard Purification of this compound
  • Dissolution: Dissolve the crude this compound in a suitable non-polar organic solvent (e.g., diethyl ether, petroleum ether, or dichloromethane) in a separatory funnel. Use approximately 3-5 mL of solvent per gram of crude product.

  • Aqueous Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

  • Extraction: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from carbon dioxide evolution.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat Wash: Repeat the wash with fresh saturated NaHCO₃ solution until no more gas evolution is observed.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution to help remove any remaining water and break up potential emulsions.

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask and add a suitable amount of an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate). Swirl the flask and let it stand for 10-15 minutes.

  • Filtration: Filter the solution to remove the drying agent, collecting the filtrate in a round-bottom flask suitable for distillation.

  • Solvent Removal: Remove the bulk of the solvent using a rotary evaporator.

  • Vacuum Distillation: Assemble a vacuum distillation apparatus. Ensure all joints are properly greased and the system is leak-tight.

  • Distillation: Heat the flask gently in a heating mantle while applying a vacuum (e.g., 8-10 mmHg).

  • Fraction Collection: Collect the fraction that distills at the appropriate temperature for this compound (72-75 °C at 8 mmHg).[4][7] Discard any initial forerun that distills at a lower temperature.

  • Analysis: Analyze the collected fraction for purity using an appropriate analytical method (e.g., GC-MS).

Mandatory Visualization

Purification_Workflow cluster_start Crude Product cluster_extraction Liquid-Liquid Extraction cluster_drying Drying cluster_distillation Final Purification cluster_end Final Product Crude Crude this compound Dissolve Dissolve in Organic Solvent Crude->Dissolve Wash Wash with sat. NaHCO3 Solution Dissolve->Wash Dry Dry Organic Layer (e.g., MgSO4) Wash->Dry Filter Filter Dry->Filter Solvent_Removal Solvent Removal (Rotary Evaporator) Filter->Solvent_Removal Vacuum_Distillation Vacuum Distillation Solvent_Removal->Vacuum_Distillation Pure_Product Pure this compound Vacuum_Distillation->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Step Issue Wash_Issue NaHCO3 Wash Problem Start->Wash_Issue Distillation_Issue Vacuum Distillation Problem Start->Distillation_Issue Purity_Issue Low Purity After Distillation Start->Purity_Issue Emulsion Emulsion Formation Wash_Issue->Emulsion Symptom Incomplete_Wash Incomplete Impurity Removal Wash_Issue->Incomplete_Wash Symptom Low_Yield Low Distillation Yield Distillation_Issue->Low_Yield Symptom Unstable_Vacuum Unstable Vacuum Distillation_Issue->Unstable_Vacuum Symptom Co_Distillation Co-distillation of Impurity Purity_Issue->Co_Distillation Cause Add_Brine Solution: Add Brine Emulsion->Add_Brine More_Washes Solution: Increase Washes Incomplete_Wash->More_Washes Check_Leaks Solution: Check for Leaks Low_Yield->Check_Leaks Unstable_Vacuum->Check_Leaks Optimize_Pressure Solution: Optimize Pressure Co_Distillation->Optimize_Pressure

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: 2-Acetylcyclopentanone Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of solvent on the reactivity of 2-acetylcyclopentanone. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: How does the solvent affect the tautomeric equilibrium of this compound?

A1: The solvent plays a crucial role in the keto-enol tautomerism of this compound. The equilibrium between the keto and enol forms is highly dependent on the solvent's polarity and its ability to form hydrogen bonds. Generally, nonpolar, aprotic solvents favor the enol form due to the stabilization provided by intramolecular hydrogen bonding. In contrast, polar, protic solvents can stabilize the keto form by forming intermolecular hydrogen bonds, thus shifting the equilibrium towards the keto tautomer. For instance, in aprotic solvents like dioxane, 2-acetylcyclohexanone (B32800), a similar compound, is almost completely enolized, while in water, the enol content is significantly lower[1].

Q2: I am not getting the expected product in my alkylation/acylation reaction. What could be the issue?

A2: The choice of solvent is a critical factor in determining the outcome of alkylation and acylation reactions of this compound. The solvent can influence the solubility of reactants, the reactivity of the enolate, and the selectivity between C-alkylation/acylation and O-alkylation/acylation. For instance, anhydrous tetrahydrofuran (B95107) (THF) has been found to be a suitable solvent for alkylation, while dichloromethane (B109758) exhibits high selectivity for diketones in acylation reactions. The formation of the nucleophilic enolate is a key step, and the solvent can affect its generation and subsequent reaction.

Q3: How can I determine the keto-enol equilibrium ratio in my solvent of choice?

A3: The most common methods for determining the keto-enol equilibrium ratio are Nuclear Magnetic Resonance (NMR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy.

  • ¹H NMR Spectroscopy: This is a powerful technique as the keto and enol tautomers give distinct signals. By integrating the signals corresponding to each form, their relative concentrations can be determined.

  • UV-Vis Spectroscopy: The enol form, with its conjugated system, has a characteristic UV absorption band that is absent in the keto form. By measuring the absorbance at the λmax of the enol, and knowing the molar absorptivity, the concentration of the enol can be calculated.

Troubleshooting Guides

Issue 1: Low Yield in Alkylation Reaction
Possible Cause Troubleshooting Step
Incomplete enolate formation. Ensure a sufficiently strong and non-nucleophilic base (e.g., Lithium diisopropylamide - LDA) is used in an appropriate solvent (e.g., anhydrous THF). The reaction should be carried out under inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the enolate by moisture or oxygen.
Incorrect solvent. The choice of solvent can significantly impact the reaction. Aprotic solvents like THF or diethyl ether are generally preferred for alkylation reactions involving enolates.
Side reactions (O-alkylation). The solvent can influence the ratio of C- to O-alkylation. Less polar, aprotic solvents generally favor C-alkylation. The choice of the counter-ion of the enolate also plays a role.
Low reactivity of the alkylating agent. Ensure the alkylating agent is sufficiently reactive. Primary alkyl halides are generally more effective than secondary or tertiary halides.
Issue 2: Inconsistent Keto-Enol Ratio in Spectroscopic Analysis
Possible Cause Troubleshooting Step
Solvent impurities. Traces of water or other protic impurities in the solvent can significantly alter the keto-enol equilibrium. Use high-purity, anhydrous solvents.
Temperature fluctuations. The keto-enol equilibrium is temperature-dependent. Ensure that all measurements are performed at a constant and recorded temperature.
Equilibration time. The interconversion between keto and enol forms may not be instantaneous. Allow the solution to equilibrate for a sufficient amount of time before taking measurements.
Concentration effects. At high concentrations, intermolecular interactions can influence the equilibrium. It is advisable to perform measurements at a consistent and relatively low concentration.

Data Presentation

Table 1: Keto-Enol Equilibrium of this compound in Water

ParameterValueReference
Keto-Enol Equilibrium Constant (KE)Varies with conditions[2][3]
pKa (Enol)7.72[2][3]
pKa (Keto)8.12[2][3]

Table 2: Qualitative Effect of Solvent on the Keto-Enol Equilibrium of β-Dicarbonyl Compounds

Solvent TypePredominant TautomerRationale
Nonpolar, Aprotic (e.g., Hexane, CCl₄)EnolIntramolecular hydrogen bonding in the enol form is favored.
Polar, Aprotic (e.g., Acetone, DMSO)EnolThe polar nature of the solvent can stabilize the enol tautomer.
Polar, Protic (e.g., Water, Ethanol)KetoIntermolecular hydrogen bonding with the solvent stabilizes the keto form.

Experimental Protocols

Protocol 1: Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a known volume of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in an NMR tube to achieve a final concentration of approximately 10-20 mg/mL.

    • Add a small amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum at a constant temperature (e.g., 25 °C).

    • Ensure a sufficient relaxation delay to obtain quantitative integrations.

  • Data Analysis:

    • Identify the characteristic signals for the keto and enol tautomers.

    • Integrate the area of a well-resolved signal for each tautomer.

    • Calculate the mole fraction of each tautomer and the equilibrium constant (KE = [Enol]/[Keto]).

Protocol 2: General Procedure for Alkylation of this compound
  • Reaction Setup:

    • To a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add a solution of a strong, non-nucleophilic base (e.g., 1.1 equivalents of LDA) in an anhydrous aprotic solvent (e.g., THF) at a low temperature (e.g., -78 °C).

  • Enolate Formation:

    • Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent to the base solution.

    • Stir the mixture at the low temperature for a sufficient time (e.g., 1 hour) to ensure complete enolate formation.

  • Alkylation:

    • Add the alkylating agent (e.g., 1.1 equivalents of an alkyl halide) to the enolate solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Caption: Keto-enol tautomerism of this compound.

AlkylationWorkflow start Start: this compound enolate Enolate Formation (Base, Anhydrous Solvent) start->enolate alkylation Alkylation (Alkylating Agent) enolate->alkylation workup Reaction Work-up & Purification alkylation->workup product Alkylated Product workup->product

Caption: General workflow for the alkylation of this compound.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Acetylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures in solution. This guide provides a detailed comparison of the ¹H and ¹³C NMR analysis of 2-acetylcyclopentanone, a key intermediate in organic synthesis. We will delve into its characteristic keto-enol tautomerism and compare its spectral features with those of its six-membered ring analogue, 2-acetylcyclohexanone (B32800).

The Keto-Enol Tautomerism of this compound

A salient feature of this compound is its existence as a dynamic equilibrium between two tautomeric forms: the keto and the enol forms. This equilibrium is influenced by factors such as the solvent and temperature. In deuterated chloroform (B151607) (CDCl₃), the enol form is significantly present, leading to a more complex NMR spectrum that contains signals for both tautomers. The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation.

Keto-enol tautomerism of this compound.
¹H NMR Spectral Data Comparison

The ¹H NMR spectrum of this compound in CDCl₃ displays distinct signals for both the keto and enol forms. The relative integration of these signals allows for the quantification of the keto-enol ratio. Below is a comparison of the ¹H NMR data for this compound and 2-acetylcyclohexanone.

Table 1: ¹H NMR Data (400 MHz, CDCl₃) for this compound and 2-Acetylcyclohexanone

Compound Tautomer Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound KetoCH₃~2.25s-
-CH₂- (ring)~1.90-2.50m-
-CH-~3.50t~7.5
EnolCH₃~2.10s-
-CH₂- (ring)~2.20-2.60m-
OH~16.5 (broad)s-
2-Acetylcyclohexanone KetoCH₃~2.20s-
-CH₂- (ring)~1.60-2.50m-
-CH-~3.60dd~11.0, ~5.0
EnolCH₃~2.05s-
-CH₂- (ring)~1.60-2.40m-
OH~16.0 (broad)s-

Note: The chemical shifts and coupling constants are representative values and may vary slightly based on experimental conditions.

In both compounds, the enolic hydroxyl proton appears as a very broad singlet at a significantly downfield chemical shift (16-17 ppm) due to strong intramolecular hydrogen bonding. The methyl protons of the enol form are typically observed slightly upfield compared to the keto form.

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectrum provides further evidence for the keto-enol tautomerism, with distinct signals for the carbonyl and enolic carbons.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃) for this compound and 2-Acetylcyclohexanone

Compound Tautomer Carbon Assignment Chemical Shift (δ, ppm)
This compound KetoC=O (acetyl)~205
C=O (ring)~215
CH₃~29
-CH-~60
-CH₂- (ring)~20, ~30, ~38
EnolC=O (acetyl)~198
=C-O (ring)~190
=C- (ring)~110
CH₃~22
-CH₂- (ring)~20, ~30, ~35
2-Acetylcyclohexanone KetoC=O (acetyl)~204
C=O (ring)~208
CH₃~28
-CH-~65
-CH₂- (ring)~25, ~27, ~33, ~42
EnolC=O (acetyl)~195
=C-O (ring)~185
=C- (ring)~105
CH₃~21
-CH₂- (ring)~22, ~23, ~26, ~31

Note: The chemical shifts are representative values and may vary slightly based on experimental conditions.

The carbonyl carbons of the keto form resonate at a characteristic downfield region (>200 ppm). In the enol form, the carbon attached to the hydroxyl group (=C-O) and the adjacent carbonyl carbon show distinct chemical shifts that are significantly different from those of the diketo form.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Solvent Selection : Use high-purity deuterated chloroform (CDCl₃) for optimal results. Other solvents can be used to study their effect on the keto-enol equilibrium.

  • Concentration : Prepare a solution of this compound at a concentration of approximately 10-20 mg/mL in the chosen deuterated solvent.

  • NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

NMR Data Acquisition

The following workflow outlines the general steps for acquiring ¹H and ¹³C NMR spectra.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup shimming Shimming instrument_setup->shimming h1_acq ¹H Acquisition shimming->h1_acq c13_acq ¹³C Acquisition h1_acq->c13_acq ft Fourier Transform phasing Phasing ft->phasing baseline Baseline Correction phasing->baseline integration Integration & Peak Picking baseline->integration cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

General workflow for NMR data acquisition and processing.
  • Instrument : A 400 MHz (or higher) NMR spectrometer is recommended.

  • ¹H NMR Acquisition :

    • Pulse Sequence : A standard single-pulse experiment.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 8-16 scans are typically sufficient.

  • ¹³C NMR Acquisition :

    • Pulse Sequence : A standard proton-decoupled single-pulse experiment.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2 seconds.

    • Number of Scans : A higher number of scans (e.g., 128 or more) is generally required due to the low natural abundance of ¹³C.

Data Processing
  • Fourier Transform : Apply an exponential window function and perform a Fourier transform on the Free Induction Decay (FID).

  • Phasing and Baseline Correction : Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing : Calibrate the spectrum using the TMS signal at 0 ppm.

  • Peak Picking and Integration : Identify all peaks and integrate the relevant signals to determine the relative ratios of the keto and enol forms.

Conclusion

The ¹H and ¹³C NMR analysis of this compound provides a comprehensive picture of its structure and dynamic equilibrium in solution. The presence of both keto and enol tautomers is clearly evidenced by distinct sets of signals in both proton and carbon spectra. A comparison with 2-acetylcyclohexanone reveals similar tautomeric behavior, with subtle differences in chemical shifts attributable to the ring size and conformational flexibility. By following standardized experimental protocols, researchers can obtain high-quality NMR data to accurately characterize these important synthetic intermediates.

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 2-Acetylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's behavior under mass spectrometry is paramount for its identification, characterization, and quality control. This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-acetylcyclopentanone, a key building block in organic synthesis. By examining its characteristic fragmentation, we offer a valuable resource for the structural elucidation of this and related compounds.

Comparative Analysis of Fragmentation Patterns

The mass spectrum of this compound is characterized by a distinct pattern of fragmentation following electron ionization. The molecular ion (M+) is observed, confirming the compound's molecular weight. Subsequent fragmentation events lead to the formation of several key ions that provide structural insights. A comparison with the fragmentation patterns of simpler cyclic ketones reveals the influence of the acetyl substituent on the fragmentation pathways. For instance, while cyclopentanone (B42830) itself shows a prominent loss of ethylene (B1197577) (C2H4), the fragmentation of this compound is dominated by cleavages related to the acetyl group.

Data Presentation: Key Fragments of this compound

The electron ionization mass spectrum of this compound (Molecular Weight: 126.15 g/mol ) exhibits several characteristic peaks.[1][2] The table below summarizes the most significant fragments, their mass-to-charge ratio (m/z), and their proposed structures, which are essential for the identification and structural verification of the molecule.

m/zProposed Fragment StructureDescription
126[C7H10O2]+•Molecular Ion (M+)
111[M - CH3]+Loss of a methyl radical from the acetyl group.
83[M - CH3CO]+Loss of an acetyl radical.
43[CH3CO]+Acetyl cation, often the base peak in the spectrum.

Deciphering the Fragmentation Pathway

The fragmentation of this compound is primarily initiated by the ionization of one of the oxygen atoms, leading to the formation of the molecular ion (m/z 126). The most favorable subsequent fragmentation is the cleavage of the bond between the carbonyl carbon of the acetyl group and the cyclopentanone ring, a type of alpha-cleavage.[3][4][5] This results in the formation of a stable acylium ion.

Fragmentation_Pathway M This compound (m/z = 126) F1 [M - CH3]+ (m/z = 111) M->F1 - CH3• F2 [M - CH3CO]+ (m/z = 83) M->F2 - CH3CO• F3 [CH3CO]+ (m/z = 43) M->F3 α-cleavage

References

A Comparative Spectroscopic Analysis of 2-Acetylcyclopentanone Tautomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Spectroscopic Signatures of the Keto-Enol Forms of 2-Acetylcyclopentanone.

This compound, a prominent β-dicarbonyl compound, readily undergoes tautomerization to exist as an equilibrium mixture of its keto and enol forms. The enol form is notably stabilized by the formation of a cyclic intramolecular hydrogen bond. Understanding the distinct spectroscopic characteristics of these tautomers is crucial for reaction monitoring, structural elucidation, and the development of analytical methods. This guide provides a comparative analysis of the keto and enol forms of this compound using Infrared (IR) spectroscopy, complemented by data from Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for the keto and enol tautomers of this compound.

Spectroscopic TechniqueParameterKeto TautomerEnol Tautomer
IR Spectroscopy Vibrational Frequency (cm⁻¹)1748 (C=O, symmetric stretch), 1715 (C=O, asymmetric stretch)[1]~1600 (Conjugated C=O and C=C stretching)
¹H NMR Spectroscopy Chemical Shift (δ, ppm)~3.6 (CH), ~2.2 (CH₃)[1]~16-17 (OH, enolic), ~2.0-2.5 (CH₃ and ring protons)
¹³C NMR Spectroscopy Chemical Shift (δ, ppm)~205 (C=O, ketone), ~200 (C=O, acetyl)~190 (C=O), ~110 (C-acetyl), ~100 (=C-OH)
UV-Vis Spectroscopy Maximum Absorbance (λmax)Not prominently observed285 nm[2]

Experimental Protocols

Infrared (IR) Spectroscopy

A detailed protocol for obtaining the IR spectrum of liquid this compound is as follows:

Objective: To acquire a high-quality Fourier-transform infrared (FT-IR) spectrum of neat this compound to identify the characteristic vibrational frequencies of its keto and enol forms.

Materials:

  • This compound

  • FT-IR spectrometer

  • Potassium bromide (KBr) or sodium chloride (NaCl) salt plates

  • Pasteur pipette

  • Kimwipes

  • Volatile solvent for cleaning (e.g., acetone (B3395972) or dichloromethane)

Procedure:

  • Sample Preparation:

    • Ensure the salt plates are clean and dry. If necessary, polish them with a suitable polishing kit and clean with a volatile solvent.

    • Using a clean Pasteur pipette, place a single drop of this compound onto the center of one salt plate.

    • Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates. Avoid the formation of air bubbles.

  • Spectrum Acquisition:

    • Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum with an empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The data is typically collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The acquired interferogram is Fourier-transformed to produce the infrared spectrum (transmittance or absorbance vs. wavenumber).

    • Identify and label the key vibrational bands, paying close attention to the carbonyl stretching region (1800-1600 cm⁻¹) to distinguish between the keto and enol tautomers.

  • Cleaning:

    • Disassemble the salt plates and clean them thoroughly with a volatile solvent and Kimwipes.

    • Store the clean, dry plates in a desiccator to prevent damage from moisture.

Tautomerization of this compound

The equilibrium between the keto and enol forms of this compound is a dynamic process. The enol form is stabilized through intramolecular hydrogen bonding, forming a six-membered ring-like structure.

Caption: Keto-enol tautomerism of this compound.

References

A Comparative Guide to the Reactivity of 2-Acetylcyclopentanone and Acetylacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-Acetylcyclopentanone (ACPE) and acetylacetone (B45752) (acac). By examining their structural differences, physicochemical properties, and behavior in key organic reactions, this document aims to inform researchers in the selection of the appropriate β-dicarbonyl compound for specific synthetic applications. All quantitative data is supported by experimental findings from peer-reviewed literature.

Overview and Physicochemical Properties

Both this compound and acetylacetone are 1,3-dicarbonyl compounds, a class of molecules renowned for the unique reactivity of the central methylene (B1212753) or methine group. The acidity of the α-proton and the tendency to exist in keto-enol tautomeric forms are hallmarks of these compounds. However, the cyclic nature of this compound imposes conformational constraints that differentiate its reactivity from the acyclic and more flexible acetylacetone.

The fundamental difference lies in their structure. Acetylacetone is a linear 1,3-diketone, while this compound features an acetyl group attached to a five-membered ring, making it a cyclic β-dicarbonyl compound.[1][2] This structural variance directly impacts their acidity, enol content, and steric environment, which are critical determinants of their chemical behavior.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundAcetylacetone
Molar Mass 126.15 g/mol [3]100.12 g/mol [1]
Boiling Point 72-75 °C at 8 mmHg[3][4]140.4 °C[5][6]
Density 1.043 g/mL at 25 °C[3][4]0.975 g/mL at 25 °C[1][5]
pKa (in water) ~10.87 (Predicted)[3][7], pKaEnol = 7.72, pKaKeto = 8.12[8]8.99 ± 0.04[1]
Enol Content High in aprotic solvents[9]~80% in neat liquid[10]

Acidity and Keto-Enol Tautomerism

The reactivity of β-dicarbonyl compounds is intrinsically linked to the acidity of the α-proton and the resulting stability of the enolate anion. Acetylacetone is notably more acidic (lower pKa) than this compound.[1][3] This is because the resulting enolate from acetylacetone can adopt a planar "U" shaped conformation, allowing for efficient delocalization of the negative charge across both oxygen atoms.

Both compounds exhibit keto-enol tautomerism, where the enol form is stabilized by intramolecular hydrogen bonding, creating a pseudo-six-membered ring. Acetylacetone exists predominantly in its enol form (~80% in the liquid state), which is a key factor in its chemistry.[10][11] While this compound also enolizes, its cyclic structure influences the geometry and stability of the enol tautomer.[2][9] In aprotic solvents, the enol form of this compound is the major species.[9]

Fig 1. Keto-Enol Tautomerism in Acetylacetone and this compound.

Comparative Reactivity

The structural and electronic differences between the two molecules manifest in their performance in common synthetic transformations.

Alkylation Reactions

Alkylation occurs via the nucleophilic enolate. The choice of base and reaction conditions is crucial for controlling the outcome.

  • Acetylacetone : Due to the presence of two acidic protons on the central carbon, both mono- and di-alkylation are possible. Achieving selective mono-alkylation can be challenging and often requires careful control of stoichiometry and the use of specific counter-ions (e.g., disodio vs. dipotassio salts) to modulate reactivity.[12][13] The second deprotonation to form the dianion typically occurs at a terminal methyl group, allowing for subsequent alkylation at that position.

  • This compound : Possessing only one highly acidic α-proton at the methine position, it is predisposed to mono-alkylation at this site. However, direct alkylation can be complicated by side reactions. A common strategy to achieve clean and selective alkylation is through the formation of an enamine derivative (Stork enamine synthesis), which moderates reactivity and prevents issues like poly-alkylation.[14] The cyclic structure may also introduce steric hindrance, influencing the approach of bulky electrophiles.

G start β-Dicarbonyl Compound base 1. Add Base (e.g., NaH, NaOEt) start->base enolate Formation of Nucleophilic Enolate base->enolate electrophile 2. Add Electrophile (e.g., Alkyl Halide) enolate->electrophile alkylation C-Alkylation (SN2 Reaction) electrophile->alkylation workup 3. Aqueous Workup alkylation->workup product α-Alkylated Product workup->product

Fig 2. General experimental workflow for the alkylation of β-dicarbonyls.
Acylation Reactions

Acylation follows a similar mechanistic pathway to alkylation.

  • Acetylacetone : Can be acylated at the central carbon, although self-condensation can be a competing reaction.

  • This compound : Acylation is effectively carried out on pre-formed derivatives like silyl (B83357) enol ethers or enamines.[3][14] This approach enhances regioselectivity and yields.

Condensation Reactions

Both molecules are versatile precursors for condensation reactions, leading to a wide array of products.

  • Acetylacetone : It is a classic building block for the synthesis of heterocyclic compounds.[1] For example, it reacts with hydrazine (B178648) to form pyrazoles and with urea (B33335) to yield pyrimidines.[1] It also undergoes condensation with amines to produce β-ketoimines.[15]

  • This compound : The parent cyclopentanone (B42830) ring is known to undergo self-aldol condensation.[16][17] this compound can similarly participate in condensation reactions, potentially involving either the ring carbonyl or the acetyl carbonyl group, leading to complex fused-ring systems or substituted cyclopentenones, which are valuable synthetic intermediates.[18]

G cluster_props Properties cluster_react Reactivity Outcomes acac Acetylacetone (Acyclic, Flexible) acidity Higher Acidity (Lower pKa) acac->acidity enol High Enol Content (~80%) acac->enol flexibility Conformational Flexibility acac->flexibility acpe This compound (Cyclic, Constrained) lower_acidity Lower Acidity (Higher pKa) acpe->lower_acidity sterics Steric Hindrance from Ring acpe->sterics rigidity Conformational Rigidity acpe->rigidity dialkylation Di-alkylation Possible acidity->dialkylation heterocycles Precursor to Heterocycles (Pyrazoles, Pyrimidines) flexibility->heterocycles monoalkylation Favors Mono-alkylation lower_acidity->monoalkylation enamine Often Requires Enamine/Enol Ether for Controlled Reactions sterics->enamine fused_rings Precursor to Fused Rings & Substituted Cyclopentenones rigidity->fused_rings

References

comparative study of different synthetic routes to 2-Acetylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three distinct synthetic pathways to 2-acetylcyclopentanone, a valuable building block in organic synthesis. The routes discussed are the Dieckmann Condensation, the Stork Enamine Acylation, and the Direct Enolate Acylation. Each method is evaluated based on its reaction mechanism, experimental protocol, and overall yield, with quantitative data presented for easy comparison.

At a Glance: Comparison of Synthetic Routes

Synthetic Route Starting Materials Key Reagents Reaction Time (approx.) Reported Yield
Dieckmann Condensation Diethyl adipate (B1204190), Acetyl chlorideSodium ethoxide, Acid/Heat (for decarboxylation)> 24 hoursModerate
Stork Enamine Acylation Cyclopentanone, Pyrrolidine (B122466)Acetic anhydride (B1165640), Toluene (B28343)8 - 12 hours~76%[1]
Direct Enolate Acylation CyclopentanoneAcetic anhydride, Boron trifluoride-acetic acid complex16 - 20 hours~80%[2]

Dieckmann Condensation Route

The Dieckmann condensation is a classic method for the formation of cyclic β-keto esters from dicarboxylic acid esters. In this approach, diethyl adipate undergoes an intramolecular cyclization promoted by a strong base, such as sodium ethoxide, to form ethyl 2-oxocyclopentanecarboxylate. This intermediate is then acylated at the α-position with acetyl chloride. Subsequent hydrolysis and decarboxylation yield the final product, this compound.

Experimental Protocol

Step 1: Dieckmann Condensation of Diethyl Adipate A solution of sodium ethoxide is prepared by cautiously adding sodium metal to absolute ethanol (B145695) under an inert atmosphere. Diethyl adipate is then added dropwise to the refluxing sodium ethoxide solution. The reaction mixture is refluxed for several hours to ensure the formation of the sodium salt of ethyl 2-oxocyclopentanecarboxylate. After cooling, the reaction is quenched by pouring it into a mixture of ice and hydrochloric acid. The organic layer containing the β-keto ester is then separated.

Step 2: Acylation of Ethyl 2-oxocyclopentanecarboxylate The crude ethyl 2-oxocyclopentanecarboxylate is dissolved in a suitable aprotic solvent, and a base such as sodium hydride is added to generate the enolate. Acetyl chloride is then added dropwise at a low temperature to acylate the enolate.

Step 3: Hydrolysis and Decarboxylation The resulting acylated β-keto ester is subjected to acidic or basic hydrolysis to cleave the ester group, followed by heating to promote decarboxylation of the resulting β-keto acid, affording this compound.

Logical Relationship of the Dieckmann Condensation Route

Dieckmann_Condensation diethyl_adipate Diethyl Adipate naoet 1. NaOEt, EtOH 2. H3O+ diethyl_adipate->naoet beta_keto_ester Ethyl 2-oxocyclopentanecarboxylate naoet->beta_keto_ester acylation 1. NaH 2. Acetyl Chloride beta_keto_ester->acylation acylated_ester Acylated β-keto Ester acylation->acylated_ester decarboxylation H3O+, Heat acylated_ester->decarboxylation product This compound decarboxylation->product

Dieckmann condensation pathway to this compound.

Stork Enamine Acylation Route

The Stork enamine synthesis offers a milder alternative to classical enolate chemistry for the acylation of ketones.[3][4] Cyclopentanone is first converted to its corresponding enamine by reaction with a secondary amine, typically pyrrolidine, in the presence of an acid catalyst. This enamine then serves as a nucleophile to react with an acylating agent like acetic anhydride. The resulting iminium salt is subsequently hydrolyzed to furnish the desired β-diketone, this compound.

Experimental Protocol

Step 1: Formation of N-(1-Cyclopentenyl)pyrrolidine Cyclopentanone and pyrrolidine are dissolved in toluene. A catalytic amount of p-toluenesulfonic acid is added, and the mixture is refluxed with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the enamine product. After completion, the toluene and excess pyrrolidine are removed under reduced pressure.

Step 2: Acylation of the Enamine The crude enamine is dissolved in a suitable solvent like toluene. Acetic anhydride is then added, and the mixture is stirred.

Step 3: Hydrolysis to this compound The reaction mixture is then subjected to aqueous hydrolysis to break down the iminium intermediate and yield this compound. The product is typically purified by extraction and distillation or column chromatography. A reported yield for the analogous synthesis of 2-acetylcyclohexanone (B32800) using this method is approximately 76%.[1]

Experimental Workflow for Stork Enamine Acylation

Stork_Enamine_Acylation cluster_enamine_formation Enamine Formation cluster_acylation_hydrolysis Acylation and Hydrolysis cyclopentanone Cyclopentanone enamine N-(1-Cyclopentenyl)pyrrolidine cyclopentanone->enamine p-TsOH, Toluene, Reflux pyrrolidine Pyrrolidine pyrrolidine->enamine product This compound enamine->product 1. Acylation 2. H2O (Hydrolysis) acetic_anhydride Acetic Anhydride acetic_anhydride->product Direct_Acylation cyclopentanone Cyclopentanone enol_acetate Enol Acetate Intermediate cyclopentanone->enol_acetate Acetic Anhydride, p-TsOH diketone_complex Borofluoride Complex of β-Diketone enol_acetate->diketone_complex Acylation bf3_complex BF3-Acetic Acid Complex bf3_complex->diketone_complex Catalysis product This compound diketone_complex->product Hydrolysis

References

validation of analytical methods for 2-Acetylcyclopentanone quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for the Quantification of 2-Acetylcyclopentanone

For researchers, scientists, and drug development professionals, the accurate quantification of compounds like this compound is critical for ensuring product quality, stability, and safety. This guide provides a comparative overview of three proposed analytical methodologies for the quantification of this compound. In the absence of direct comparative studies for this specific analyte, this document outlines protocols adapted from validated methods for analogous ketone compounds. The guide focuses on High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry as primary analytical techniques.

Comparison of Proposed Analytical Methods

Three primary analytical techniques are proposed for the analysis of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. The selection of the most suitable method will depend on the specific analytical requirements, including desired sensitivity, selectivity, and the nature of the sample matrix.

Quantitative Performance (Proposed)

The following table summarizes the expected performance characteristics for the proposed HPLC-UV, GC-MS, and UV-Visible Spectrophotometry methods for the quantification of this compound. These values are typical for the respective analytical techniques and would need to be experimentally determined during method validation.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Visible Spectrophotometry
Linearity (R²) > 0.999> 0.999> 0.995
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (% RSD) < 2%< 5%< 3%
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.01 µg/mL~ 1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL~ 0.05 µg/mL~ 3 µg/mL

Experimental Workflows and Logical Relationships

A systematic approach is crucial for the validation of analytical methods to ensure the reliability and comparability of results. The following diagram illustrates a typical workflow for the validation process.

Analytical Method Validation Workflow General Workflow for Analytical Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD_Define Define Analytical Requirements MD_Select Select Appropriate Technique & Conditions MD_Define->MD_Select MD_Optimize Optimize Method Parameters MD_Select->MD_Optimize V_Protocol Develop Validation Protocol MD_Optimize->V_Protocol Proceed to Validation V_Specificity Specificity/ Selectivity V_Protocol->V_Specificity V_Linearity Linearity & Range V_Protocol->V_Linearity V_Accuracy Accuracy V_Protocol->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Protocol->V_Precision V_LOD_LOQ LOD & LOQ V_Protocol->V_LOD_LOQ V_Robustness Robustness V_Protocol->V_Robustness V_Stability Solution Stability V_Protocol->V_Stability V_Report Final Validation Report V_Specificity->V_Report V_Linearity->V_Report V_Accuracy->V_Report V_Precision->V_Report V_LOD_LOQ->V_Report V_Robustness->V_Report V_Stability->V_Report RA_SST System Suitability Testing V_Report->RA_SST Implement Validated Method RA_Sample Sample Analysis RA_SST->RA_Sample

Caption: General Workflow for Analytical Method Validation.

Experimental Protocols

The following protocols are proposed for the quantification of this compound and should be fully validated before routine use.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method involves the derivatization of this compound with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a hydrazone, which can be readily detected by UV spectroscopy.[1][2]

a. Sample Preparation (with Derivatization)

  • Standard Solution: Prepare a stock solution of this compound in acetonitrile (B52724). Prepare a series of calibration standards by diluting the stock solution.

  • Derivatizing Reagent: Prepare a solution of 2,4-DNPH in acetonitrile with a small amount of sulfuric acid as a catalyst.

  • Derivatization: Mix equal volumes of the standard or sample solution with the DNPH reagent. Allow the reaction to proceed at room temperature for at least one hour.

  • Sample Dilution: Dilute the derivatized solution with the mobile phase to the desired concentration for HPLC analysis.

b. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector: UV detector set at 365 nm.[1]

  • Column Temperature: 30 °C.

c. Validation Parameters to be Assessed

  • Specificity: Analyze a blank sample and a sample spiked with potential impurities to ensure no interference with the analyte peak.

  • Linearity: Analyze a series of at least five concentrations of the derivatized standard to establish the linear range.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo or sample matrix.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the same sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds like this compound.

a. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or ethyl acetate. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Extraction (if necessary): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be required to isolate the analyte.

  • Derivatization (Optional): To improve volatility and chromatographic performance, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed.

b. GC-MS Conditions

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: Splitless or split injection, depending on the concentration of the analyte.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 70 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.[3]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 amu.

    • Selected Ion Monitoring (SIM): For higher sensitivity and selectivity, monitor characteristic ions of this compound.

c. Validation Parameters to be Assessed

  • Specificity: Analyze a blank sample and a sample spiked with potential impurities to ensure no co-eluting peaks interfere with the analyte.

  • Linearity: Analyze a series of at least five concentrations of the standard to establish the linear range.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo or sample matrix.

  • Precision: Assess repeatability and intermediate precision.

  • LOD and LOQ: Determine based on the signal-to-noise ratio of the characteristic ions.

  • Robustness: Evaluate the effect of small variations in GC parameters (e.g., oven temperature program, carrier gas flow rate).

UV-Visible Spectrophotometry

This method is simpler and faster than chromatographic techniques but may be less specific. It is suitable for the quantification of this compound in simple matrices where interfering substances are not present. Similar to HPLC-UV, this method often utilizes derivatization.

a. Sample Preparation (with Derivatization)

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a series of calibration standards.

  • Derivatizing Reagent: A solution of 2,4-DNPH in an acidic medium.

  • Reaction: Mix the standard or sample solution with the DNPH reagent. The reaction product, a hydrazone, exhibits a strong absorbance in the visible region after the addition of a base.[4]

  • Color Development: Add a solution of potassium hydroxide (B78521) in ethanol (B145695) to the derivatized solution to develop a stable color.[4]

b. Spectrophotometric Conditions

  • Instrument: A UV-Visible spectrophotometer.

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax of the colored product by scanning the spectrum (typically in the range of 400-500 nm).

  • Measurement: Measure the absorbance of the standards and samples at the determined λmax against a reagent blank.

c. Validation Parameters to be Assessed

  • Specificity: Test for interference from the sample matrix and other potential components.

  • Linearity: Construct a calibration curve by plotting absorbance versus concentration for a series of at least five standards.

  • Accuracy: Perform recovery studies.

  • Precision: Assess repeatability and intermediate precision.

  • LOD and LOQ: Determine from the calibration curve.

  • Robustness: Evaluate the effect of small variations in reaction time, temperature, and reagent concentrations.

References

Unveiling the Solid-State Architecture of 2-Acetylcyclopentanone Derivatives: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecules is paramount. X-ray crystallography stands as the gold standard for elucidating these structures, providing invaluable data on bond lengths, angles, and intermolecular interactions that govern molecular behavior. This guide offers a comparative analysis of the X-ray crystallographic data for a series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives synthesized from 2-acetylcyclopentanone, providing key experimental data and protocols for researchers in the field.

A study published in the IUCr Journals details the synthesis and single-crystal X-ray diffraction analysis of four cyclopenta[g]pyrazolo[1,5-a]pyrimidine derivatives of this compound.[1] These compounds are of significant interest due to the established biological activities of pyrazolo[1,5-a]pyrimidines, which are considered purine (B94841) analogues and have shown promise as antimetabolites, as well as exhibiting anti-trypanosomal and anti-schistosomal activities.[1]

The investigated derivatives are:

  • Compound (I): 5-Methyl-2-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine

  • Compound (II): 2-(4-Chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine

  • Compound (III): 2-(4-Bromophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine

  • Compound (IV): 2-(4-Methoxyphenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine

Of note, compounds (I), (II), and (III) were found to be isostructural, meaning they share the same crystal packing arrangement.[1]

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for the four derivatives, allowing for a direct comparison of their solid-state structures.

ParameterCompound (I)Compound (II)Compound (III)Compound (IV)
Chemical FormulaC₁₇H₁₇N₃C₁₆H₁₄ClN₃C₁₆H₁₄BrN₃C₁₇H₁₇N₃O
Formula Weight275.35295.76340.22291.35
Crystal SystemMonoclinicMonoclinicMonoclinicMonoclinic
Space GroupP2₁/nP2₁/nP2₁/nP2₁/c
a (Å)10.1339 (5)10.1832 (6)10.2013 (4)12.0883 (7)
b (Å)8.0850 (4)8.0295 (5)8.0279 (3)8.3562 (5)
c (Å)17.5866 (9)17.6181 (11)17.6690 (7)15.0210 (9)
β (°)94.131 (1)93.753 (2)93.550 (1)109.116 (2)
Volume (ų)1435.01 (13)1434.72 (15)1441.13 (10)1433.86 (15)
Z4444
R-factor (%)4.64.93.75.2

Experimental Protocols

Synthesis of Cyclopenta[g]pyrazolo[1,5-a]pyrimidine Derivatives

The synthesis of these derivatives was achieved through a solvent-free cyclocondensation reaction induced by microwave irradiation.[1]

General Procedure:

  • A mixture of the appropriate 5-amino-1H-pyrazole derivative (2.5 mmol) and this compound (2.6 mmol) was placed in an open Pyrex glass vessel.

  • The vessel was irradiated in a domestic microwave oven at 600 W for a period of 1.5 to 2 minutes.

  • The resulting product mixture was extracted with ethanol.

  • The solvent was removed under reduced pressure.

  • The solid residue was recrystallized from dimethylformamide to yield crystals suitable for single-crystal X-ray diffraction.

X-ray Crystallographic Analysis

Data Collection and Refinement:

  • Diffractometer: Bruker SMART APEX CCD area-detector diffractometer.

  • Radiation: Mo Kα radiation (λ = 0.71073 Å).

  • Temperature: 298 K.

  • Data Collection: A series of ω scans.

  • Structure Solution: Solved by direct methods using the SHELXS97 software.

  • Refinement: Refined on F² by full-matrix least-squares using SHELXL97.

  • Hydrogen Atoms: H atoms were placed in calculated positions and refined using a riding model.

Visualization of the Experimental Workflow

The following diagram illustrates the workflow from the synthesis of the this compound derivatives to their structural elucidation via X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis cluster_analysis X-ray Crystallographic Analysis start 5-Amino-1H-pyrazole Derivative + this compound microwave Microwave Irradiation (600W, 1.5-2 min) start->microwave extraction Ethanol Extraction microwave->extraction evaporation Solvent Evaporation extraction->evaporation recrystallization Recrystallization (DMF) evaporation->recrystallization crystals Derivative Crystals recrystallization->crystals data_collection Data Collection (Bruker SMART APEX) crystals->data_collection Crystal Mounting structure_solution Structure Solution (SHELXS97) data_collection->structure_solution refinement Structure Refinement (SHELXL97) structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow for the synthesis and X-ray crystallographic analysis.

References

Acidity of β-Dicarbonyls: A Comparative Analysis of 2-Acetylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

The acidity of the α-proton in β-dicarbonyl compounds is a cornerstone of organic chemistry, enabling a wide array of synthetic transformations. This guide provides a comparative analysis of the acidity of 2-acetylcyclopentanone against other common β-dicarbonyls, namely acetylacetone (B45752), ethyl acetoacetate (B1235776), and Meldrum's acid. The comparison is supported by quantitative pKa data and an examination of the structural factors influencing proton lability.

Comparative Acidity of Selected β-Dicarbonyl Compounds

The acidity of a compound is quantitatively expressed by its pKa value, with a lower pKa indicating a stronger acid. The table below summarizes the pKa values for this compound and other benchmark β-dicarbonyl compounds.

CompoundStructurepKa
This compoundthis compound~10.87 (Predicted)[1][2][3]
AcetylacetoneAcetylacetone8.99 (in H₂O)[4]
Ethyl AcetoacetateEthyl Acetoacetate10.68 (in H₂O)[5][6]
Meldrum's AcidMeldrum's Acid4.97[7][8][9]

Factors Influencing Acidity

The significant variation in acidity among these compounds can be attributed to several key structural and electronic factors. The delocalization of the negative charge in the resulting enolate ion is the primary stabilizing factor.[10] The efficiency of this delocalization is influenced by inductive effects, resonance, and steric hindrance.

AcidityFactors cluster_factors Factors Influencing Acidity cluster_outcome Outcome Resonance Resonance Stabilization of Enolate Acidity Acidity (pKa) Resonance->Acidity Increases Inductive Inductive Effect of Carbonyls Inductive->Acidity Increases Steric Steric Hindrance Steric->Acidity Decreases Ring Ring Strain / Conformation Ring->Acidity Influences

Key factors determining the acidity of β-dicarbonyl compounds.

This compound exhibits a predicted pKa of approximately 10.87.[1][2][3] Its acidity is comparable to that of ethyl acetoacetate. The five-membered ring introduces some degree of ring strain which can influence the planarity and, consequently, the resonance stabilization of the enolate.

Acetylacetone , with a pKa of 8.99 in water, is more acidic than this compound.[4] The two acetyl groups effectively delocalize the negative charge in the enolate through resonance.

Ethyl acetoacetate has a pKa of 10.68 in water.[5][6] The ester group is less electron-withdrawing than a ketone, leading to slightly lower acidity compared to acetylacetone.

Meldrum's acid is an exceptionally acidic β-dicarbonyl, with a pKa of 4.97.[7][8][9] Its rigid cyclic structure locks the carbonyl groups in a conformation that maximizes their electron-withdrawing inductive effect and enhances the stability of the enolate.

Experimental Protocols for pKa Determination

The determination of pKa values is crucial for understanding and comparing the acidity of chemical compounds. Two common experimental methods are potentiometric titration and spectrophotometric titration.

Potentiometric Titration

This method involves the gradual addition of a strong base of known concentration to a solution of the acidic compound. The pH of the solution is monitored using a pH meter as a function of the volume of titrant added.

Experimental Workflow:

PotentiometricTitration A Prepare a solution of the β-dicarbonyl compound B Calibrate pH meter A->B C Titrate with a standardized strong base (e.g., NaOH) B->C D Record pH after each addition of titrant C->D E Plot pH vs. volume of titrant D->E F Determine the half-equivalence point (pKa = pH) E->F

Workflow for pKa determination by potentiometric titration.

Procedure:

  • A solution of the β-dicarbonyl compound of known concentration is prepared in a suitable solvent (e.g., water or a water-alcohol mixture).

  • A calibrated pH electrode is immersed in the solution.

  • A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.

  • After each addition, the solution is stirred, and the pH is recorded.

  • A titration curve is generated by plotting the pH against the volume of base added.

  • The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Spectrophotometric Titration

This technique is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization.

Procedure:

  • Solutions of the β-dicarbonyl compound are prepared in a series of buffers with known pH values.

  • The UV-Vis spectrum of each solution is recorded.

  • The absorbance at a wavelength where the acidic and basic forms of the compound have different molar absorptivities is measured.

  • The pKa is calculated from the Henderson-Hasselbalch equation by plotting the log of the ratio of the concentrations of the basic and acidic forms against the pH.

References

A Spectroscopic Showdown: Unmasking the Isomers of 2-Acetylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical structures is paramount. In the realm of organic synthesis, even subtle shifts in functional group placement, creating regioisomers, can dramatically alter a molecule's properties and biological activity. This guide provides a detailed spectroscopic comparison of 2-acetylcyclopentanone and its key regioisomers, offering a clear framework for their differentiation using nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS).

This comparative analysis delves into the distinct spectral signatures of this compound, 3-acetylcyclopentanone, and 1-acetyl-1-cyclopentene (B107880). Understanding these differences is crucial for ensuring the correct isomeric product has been synthesized and for elucidating the structures of unknown related compounds. The experimental data presented herein provides a benchmark for researchers working with these and similar chemical entities.

The Spectroscopic Interrogation Workflow

The logical flow for the spectroscopic analysis and comparison of these regioisomers is outlined below. This systematic approach ensures a comprehensive evaluation of the data obtained from various techniques, leading to an unambiguous identification of the specific isomer.

Spectroscopic_Comparison_Workflow cluster_synthesis Isomer Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison and Identification Synthesis Synthesis of Acetylcyclopentanone Isomers NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Sample IR IR Spectroscopy Synthesis->IR Sample MS Mass Spectrometry Synthesis->MS Sample Comparison Comparative Analysis of Spectral Data NMR->Comparison IR->Comparison MS->Comparison Identification Isomer Identification Comparison->Identification

Caption: A flowchart illustrating the systematic process for comparing and identifying acetylcyclopentanone regioisomers using various spectroscopic techniques.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of the compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. Data acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same spectrometer at a frequency of 100 MHz. A spectral width of 250 ppm, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024) are typically used to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a single drop is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first acquired. The sample is then scanned over a range of 4000 to 400 cm⁻¹, and the resulting spectrum is an average of 16 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Electron ionization (EI) is employed, with the electron energy typically set at 70 eV.

  • Data Acquisition: The mass spectrum is recorded over a mass-to-charge (m/z) range of 40 to 300 amu. The resulting spectrum displays the relative abundance of the molecular ion and various fragment ions.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its regioisomers.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
CompoundChemical Shift (δ, ppm) and MultiplicityAssignment
This compound 3.55 (t, 1H), 2.45-2.20 (m, 4H), 2.15 (s, 3H), 2.05-1.90 (m, 2H)H-2, Ring CH₂, Acetyl CH₃, Ring CH₂
1-Acetyl-1-cyclopentene 6.70 (m, 1H), 2.50 (t, 2H), 2.40 (t, 2H), 2.30 (s, 3H), 1.95 (quint, 2H)Vinylic H, Allylic CH₂, Allylic CH₂, Acetyl CH₃, CH₂
3-Acetylcyclopentanone 3.00-2.80 (m, 1H), 2.40-2.10 (m, 6H), 2.18 (s, 3H)H-3, Ring CH₂, Acetyl CH₃
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
CompoundChemical Shift (δ, ppm)Assignment
This compound [1]217.0, 206.0, 58.0, 38.0, 28.0, 21.0, 20.0C=O (ring), C=O (acetyl), C-2, Ring CH₂, Acetyl CH₃, Ring CH₂, Ring CH₂
1-Acetyl-1-cyclopentene 198.0, 145.0, 140.0, 34.0, 33.0, 26.0, 23.0C=O, Vinylic C, Vinylic C, Allylic CH₂, Allylic CH₂, Acetyl CH₃, CH₂
3-Acetylcyclopentanone 218.0, 208.0, 45.0, 42.0, 38.0, 29.0, 25.0C=O (ring), C=O (acetyl), C-3, Ring CH₂, Ring CH₂, Acetyl CH₃, Ring CH₂
Table 3: Infrared (IR) Spectral Data (neat, cm⁻¹)
CompoundKey Absorptions (cm⁻¹)Assignment
This compound [2][3]~1740, ~1715C=O stretch (ring, five-membered), C=O stretch (acetyl)
1-Acetyl-1-cyclopentene ~1670, ~1620C=O stretch (conjugated), C=C stretch
3-Acetylcyclopentanone ~1745, ~1718C=O stretch (ring, five-membered), C=O stretch (acetyl)

Note: Data for 3-acetylcyclopentanone is predicted based on characteristic group frequencies.

Table 4: Mass Spectrometry (MS) Data (EI, m/z)
CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound [3][4]12683, 70, 43
1-Acetyl-1-cyclopentene 11095, 67, 43
3-Acetylcyclopentanone 12684, 69, 55, 43

Note: Key fragment ions for 3-acetylcyclopentanone are predicted based on typical fragmentation patterns of ketones.

Conclusion

The spectroscopic techniques of NMR, IR, and mass spectrometry provide a powerful and complementary toolkit for the unambiguous differentiation of this compound and its regioisomers. The distinct chemical shifts in both ¹H and ¹³C NMR, the characteristic carbonyl stretching frequencies in IR spectroscopy, and the unique fragmentation patterns in mass spectrometry serve as reliable fingerprints for each isomer. By carefully analyzing and comparing the experimental data with the information provided in this guide, researchers can confidently identify their synthesized products and advance their work in drug discovery and development.

References

A Comparative Guide to Purity Assessment of 2-Acetylcyclopentanone: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds like 2-Acetylcyclopentanone is a critical aspect of quality control and research integrity. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for assessing the purity of this key β-diketone.

This comparison guide details the experimental protocols, presents a quantitative comparison of the methods, and illustrates the analytical workflow to aid in the selection of the most appropriate technique for a given analytical challenge.

Experimental Protocols

A detailed methodology is crucial for reproducible and reliable purity assessment. Below are the experimental protocols for GC-MS, HPLC, and qNMR analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for this compound.

Instrumentation: A gas chromatograph equipped with a mass spectrometer is utilized.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent, such as dichloromethane (B109758) or ethyl acetate, to a final concentration of 1 mg/mL.

  • Vortex the solution to ensure homogeneity.

  • If necessary, filter the sample through a 0.45 µm syringe filter.

Chromatographic Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 200 °C.

    • Hold: Maintain at 200 °C for 5 minutes.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-450.

Data Analysis: The purity is determined by calculating the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by their mass spectra and retention times.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. For β-diketones like this compound, which can exhibit tautomerism and potential for metal chelation, specific chromatographic conditions are necessary to achieve good peak shapes.

Instrumentation: A standard HPLC system with a UV detector is used.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase to a final concentration of 1 mg/mL.

  • Vortex the solution until fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used. To overcome poor peak shapes sometimes observed with β-diketones, a mixed-mode stationary phase column can be employed.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% formic acid to ensure good peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[1][2]

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh a precise amount of the this compound sample (e.g., 10 mg).

  • Accurately weigh a precise amount of a high-purity internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The internal standard should have a known purity and signals that do not overlap with the analyte signals.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T₁ of both the analyte and internal standard) is crucial for accurate quantification.

  • Number of Scans: Sufficient scans to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).

Data Analysis: The purity of this compound is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard (IS)

Quantitative Data Summary

The following table provides a comparative overview of the performance characteristics of GC-MS, HPLC, and qNMR for the purity assessment of this compound. The values are typical and may vary depending on the specific instrumentation and experimental conditions.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and polarity, with mass-based detection.Separation based on partitioning between a mobile and stationary phase, with UV detection.Signal intensity is directly proportional to the number of nuclei in a magnetic field.[1]
Analyte Volatility Requires volatile or semi-volatile analytes.[3]Suitable for a wide range of volatilities, including non-volatile compounds.[3]Not dependent on volatility.
Derivatization Generally not required for this compound.Not required.Not required.
Quantitation Relative (based on area percent). Requires a reference standard for absolute quantification.Relative (based on area percent). Requires a reference standard for absolute quantification.Absolute (primary method). Can be performed with a certified internal standard.[2]
Limit of Detection (LOD) Low (ng/mL to pg/mL range).Moderate (µg/mL to ng/mL range).High (mg/mL range).
Precision (RSD) < 2%< 2%< 1%
Accuracy HighHighVery High
Throughput Moderate to HighHighLow to Moderate
Impurity Identification Excellent (based on mass spectra library matching).Limited (based on retention time and UV spectra). Requires MS detector for better identification.Excellent for structural elucidation of unknown impurities.

Mandatory Visualizations

Experimental Workflow for GC-MS Purity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve vortex Vortex dissolve->vortex filter Filter (optional) vortex->filter inject Inject into GC filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate identify Impurity Identification integrate->identify calculate Purity Calculation integrate->calculate end end calculate->end Purity Report

Caption: Workflow for the purity analysis of this compound by GC-MS.

Method Selection Logic

Method_Selection start Purity Analysis of this compound q1 Need for absolute quantification? start->q1 q2 Are impurities volatile? q1->q2 No ans_qnmr qNMR q1->ans_qnmr Yes q3 High throughput required? q2->q3 No ans_gcms GC-MS q2->ans_gcms Yes ans_hplc HPLC q3->ans_hplc Yes combine Consider a combination of methods q3->combine No

References

Comparative Biological Activity of 2-Acetylcyclopentanone Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various 2-acetylcyclopentanone analogs. The information is supported by experimental data to facilitate further research and development in medicinal chemistry.

Derivatives of this compound have garnered significant interest in the scientific community due to their diverse pharmacological potential. These compounds have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties. This guide summarizes the available quantitative data, details the experimental methodologies used for their evaluation, and provides a visual representation of a key signaling pathway involved in their mechanism of action.

Data Presentation

The biological activities of selected this compound analogs are summarized in the tables below, categorized by their anti-inflammatory, anticancer, and antimicrobial properties.

Table 1: Anti-inflammatory Activity of this compound Analogs
Compound IDAnalog TypeAssayResultsReference
II3 2-(E)-(4-Methoxybenzylidene)-5-(dimethylaminomethyl)cyclopentanone hydrochlorideCarrageenan-induced rat paw edemaED50: 25.3 mg/kg (s.c.)[1]
Xylene-induced mouse ear swellingED50: 67.8 mg/kg (s.c.)[1]
Acetic acid-induced mouse capillary permeabilityED50: 41.8 mg/kg (s.c.)[1]
I4 2-(4-Chlorobenzylidene)cyclopentanoneCarrageenan-induced rat paw edemaSignificant inhibition at 50 mg/kg (oral)[2]
I12 2-(4-Methylbenzylidene)cyclopentanoneCarrageenan-induced rat paw edemaSignificant inhibition at 50 mg/kg (oral)[2]
I13 2-(4-Methoxybenzylidene)cyclopentanoneCarrageenan-induced rat paw edemaSignificant inhibition at 50 mg/kg (oral)[2]
Table 2: Anticancer Activity of this compound Analogs
Compound IDAnalog TypeCell LineIC50 (µmol/L)
II1 2-(E)-Benzylidene-5-dimethylaminomethyl cyclopentanone (B42830) HClL1210 (Leukemia)18.06
II2 2-(E)-(4-Chlorobenzylidene)-5-dimethylaminomethyl cyclopentanone HClL1210 (Leukemia)2.93
II3 2-(E)-(4-Methoxybenzylidene)-5-dimethylaminomethyl cyclopentanone HClL1210 (Leukemia)8.86
II4 2-(E)-(4-Methylbenzylidene)-5-dimethylaminomethyl cyclopentanone HClL1210 (Leukemia)5.34
II5 2-(E)-(3,4-Dimethoxybenzylidene)-5-dimethylaminomethyl cyclopentanone HClL1210 (Leukemia)4.31

In vivo studies on Ehrlich Ascites Carcinoma (EAC) in mice showed that some of these compounds exhibited a maximum increase in life span of 97.5%[2].

Table 3: Antimicrobial Activity of this compound Analogs
CompoundMicroorganismMIC (µg/mL)MLC (µg/mL)
2-Octylcyclopentanone Candida albicans7.8031.25
Staphylococcus pyogenes15.6215.62
MRSA31.2531.25
Bacillus subtilis62.5062.50
Acinetobacter anitratus125.00125.00
RNP0012 Staphylococcus aureus0.19 µM-
RNP0007 Staphylococcus aureus0.391 µM-
RNP0008 Staphylococcus aureus0.391 µM-
RNP0011 Staphylococcus aureus0.391 µM-

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Carrageenan-Induced Paw Edema Assay

This assay is a standard in vivo model for evaluating acute inflammation.

  • Animal Model: Wistar rats or Swiss albino mice are typically used.

  • Procedure: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of the animals.

  • Test Compound Administration: The this compound analogs are administered either orally or subcutaneously at various doses prior to the carrageenan injection.

  • Measurement: The volume of the paw is measured using a plethysmometer at different time intervals after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group. The ED50 value, which is the dose that causes a 50% reduction in edema, is then determined.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Cancer cell lines (e.g., L1210) are cultured in an appropriate medium and seeded in 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the this compound analogs and incubated for a specified period.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Culture: The bacterial or fungal strains are cultured in a suitable broth medium.

  • Serial Dilution: The this compound analogs are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: A standardized suspension of the microorganism is added to each well.

  • Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

  • Observation: The wells are visually inspected for turbidity (growth).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. The Minimal Lethal Concentration (MLC) can be determined by sub-culturing from the clear wells onto agar (B569324) plates.

Mandatory Visualization

Cyclooxygenase-2 (COX-2) Signaling Pathway

The anti-inflammatory activity of many compounds, likely including this compound analogs, is often attributed to the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation. The following diagram illustrates a simplified COX-2 signaling pathway.

COX2_Signaling_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) TLR4 TLR4 ProInflammatory_Stimuli->TLR4 Cell_Membrane Cell Membrane Phospholipids Membrane Phospholipids COX2_Gene COX-2 Gene Transcription TLR4->COX2_Gene Signal Transduction Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 (PLA2) Prostaglandins Prostaglandins (e.g., PGE2) Arachidonic_Acid->Prostaglandins COX-2 COX2_Enzyme Cyclooxygenase-2 (COX-2) COX2_Gene->COX2_Enzyme Translation Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Analogs This compound Analogs Analogs->COX2_Enzyme Inhibition

Caption: Simplified COX-2 signaling pathway and the potential inhibitory action of this compound analogs.

Experimental Workflow for Biological Activity Screening

The general workflow for screening the biological activity of this compound analogs is depicted below.

Experimental_Workflow Synthesis Synthesis of This compound Analogs Primary_Screening Primary Screening Synthesis->Primary_Screening Anti_Inflammatory Anti-inflammatory Assays (e.g., Carrageenan-induced edema) Primary_Screening->Anti_Inflammatory Anticancer Anticancer Assays (e.g., MTT) Primary_Screening->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Primary_Screening->Antimicrobial Secondary_Screening Secondary Screening (Dose-response, Mechanism of Action) Anti_Inflammatory->Secondary_Screening Anticancer->Secondary_Screening Antimicrobial->Secondary_Screening Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization

Caption: General experimental workflow for the biological screening of this compound analogs.

References

Safety Operating Guide

Proper Disposal of 2-Acetylcyclopentanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Acetylcyclopentanone is paramount for ensuring the safety of laboratory personnel and protecting the environment. This guide provides detailed procedures for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling:

This compound is classified as a hazardous substance, harmful if swallowed, and is a combustible liquid.[1][2][3] It is essential to handle this chemical in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[2][4] Avoid contact with skin and eyes.[5] In case of a spill, soak it up with an inert absorbent material and place it in a suitable, closed container for disposal.[4] All sources of ignition should be removed from the handling area.[4]

Step-by-Step Disposal Procedure:

The disposal of this compound must adhere to local, state, and federal hazardous waste regulations.[6][7][8][9] Under no circumstances should it be disposed of down the drain or in regular trash.[4]

  • Segregation: Collect waste this compound in a dedicated waste container. Do not mix it with other waste streams, especially incompatible chemicals such as strong oxidizing agents, to prevent hazardous reactions.[4][7] It should be treated as a non-halogenated organic solvent waste.

  • Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container.[7][10] The container must be chemically compatible with ketones. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable. Ensure the container's cap is in good condition and provides a tight seal.[10]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the associated hazards (e.g., "Combustible," "Harmful").[7]

  • Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[10] This area should be under the control of laboratory personnel, away from sources of heat, sparks, or open flames.[4][9]

  • Disposal Request: Once the waste container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department to arrange for collection by a licensed hazardous waste disposal contractor.

Quantitative Data

PropertyValueSource
Flash Point71.67 °C (161.00 °F)[5]
Density1.043 g/mL at 25 °C[2][5]
Storage Class10 - Combustible liquids[2]

Experimental Protocols

Spill Neutralization/Cleanup:

In the event of a small spill, the following procedure should be followed:

  • Ensure the area is well-ventilated and all ignition sources are removed.

  • Wear appropriate PPE (gloves, goggles, lab coat).

  • Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or earth.

  • Once the liquid is fully absorbed, carefully scoop the material into a designated, sealable container.

  • Label the container as "Hazardous Waste: this compound Spill Debris."

  • Clean the spill area with soap and water.

  • Arrange for the disposal of the waste container through your institution's EHS department.

Disposal Workflow

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Acetylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of 2-Acetylcyclopentanone, a versatile building block in the synthesis of various pharmaceuticals and agrochemicals. Adherence to these procedures is critical for ensuring laboratory safety and the integrity of your research.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protective EquipmentSpecifications
Eye and Face Protection Chemical safety goggles or a face shield.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber).[4][5]
Body Protection Lab coat, long-sleeved clothing, and chemical-resistant apron.[4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, a NIOSH/MSHA approved respirator is required.[1]

Handling and Storage: Proper handling and storage are crucial to maintain the stability of this compound and prevent hazardous situations.

AspectGuideline
Handling Avoid contact with skin and eyes. Do not ingest or inhale. Keep away from heat, sparks, and open flames. Use non-sparking tools.[1][3]
Storage Store in a cool, dry, and well-ventilated place. Keep container tightly closed.[1][6] Store at temperatures between +2°C to +8°C.[7]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[1][4][8]

Emergency First-Aid Measures

In the event of exposure to this compound, immediate and appropriate first-aid is critical.

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][3]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3]

Operational Plan: Experimental Workflow

The following workflow outlines the key steps for the safe use of this compound in a research setting, based on its application in a mouse model of acetaminophen (B1664979) hepatotoxicity.[9]

experimental_workflow prep Preparation (Don PPE, Prepare Reagents) animal_prep Animal Preparation (Acclimatize and Weigh Mice) prep->animal_prep Proceed when ready admin_2acp Administration of This compound (i.p.) animal_prep->admin_2acp 20 mins prior to APAP admin_apap Induction of Hepatotoxicity (Oral APAP Overdose) admin_2acp->admin_apap monitoring Post-Treatment Monitoring (Observe for 7 days) admin_apap->monitoring data_collection Data Collection (Blood & Tissue Sampling) monitoring->data_collection analysis Analysis (Plasma Enzyme & Histopathology) data_collection->analysis disposal Waste Disposal (Chemical & Biological Waste) analysis->disposal

Experimental workflow for using this compound in a mouse model.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance. All waste must be handled in accordance with local, state, and federal regulations.

Waste TypeDisposal Method
Unused this compound Dispose of contents/container to an approved waste disposal plant.[1]
Empty Containers Puncture containers to prevent re-use and dispose of in an authorized landfill.
Contaminated Materials Absorb spills with inert material (e.g., sand, earth) and place in a suitable, closed container for disposal.[1]

By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.